Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-4-5(3-9)7(10)13-6(4)8(11)12-2/h10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDDIXJQTRLVRCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344440 | |
| Record name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344440 | |
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Molecular Weight |
196.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61320-65-8 | |
| Record name | Methyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61320-65-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061320658 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.148.884 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Thiophenecarboxylic acid, 5-amino-4-cyano-3-methyl-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties, synthesis, and potential biological significance of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and materials science.
Core Chemical Properties
This compound is a polysubstituted thiophene derivative. Thiophenes are a class of heterocyclic compounds containing a five-membered ring with four carbon atoms and one sulfur atom. The presence of amino, cyano, and carboxylate functional groups on the thiophene ring makes this molecule a versatile building block for the synthesis of more complex structures, including pharmacologically active compounds.[1]
Physicochemical Data
A summary of the key physicochemical properties for this compound is presented in the table below. It is important to note that while some data is derived from experimental sources for analogous compounds, specific experimental values for this exact molecule are not widely available in the literature.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 61320-65-8 | [1][2] |
| Molecular Formula | C₈H₈N₂O₂S | [1][2][3] |
| Molecular Weight | 196.23 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid (predicted) | Inferred from analogs |
| Melting Point | Not experimentally determined for this compound. The closely related ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate has a reported melting point of 205-207 °C.[4] | Inferred from analog |
| Boiling Point | Data not available | |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated hydrocarbons. Sparingly soluble in alcohols and likely insoluble in water. | Inferred from general properties of similar compounds |
| XLogP3 | 2.1 | [1] |
Spectral Data
1H NMR:
-
-NH₂ protons: A broad singlet typically appearing in the range of δ 6.0-8.0 ppm.
-
-OCH₃ protons: A sharp singlet around δ 3.7-3.9 ppm.
-
-CH₃ protons: A sharp singlet around δ 2.3-2.7 ppm.
13C NMR:
-
Carbonyl carbon (C=O): In the range of δ 160-170 ppm.
-
Cyano carbon (C≡N): In the range of δ 115-125 ppm.
-
Thiophene ring carbons: Multiple signals between δ 90-160 ppm.
-
-OCH₃ carbon: Around δ 50-55 ppm.
-
-CH₃ carbon: Around δ 14-20 ppm.
Infrared (IR) Spectroscopy:
-
N-H stretching (amino group): Two bands in the region of 3300-3500 cm⁻¹.
-
C≡N stretching (cyano group): A sharp, medium-intensity band around 2210-2230 cm⁻¹.
-
C=O stretching (ester): A strong, sharp band in the region of 1680-1720 cm⁻¹.
-
C=C stretching (thiophene ring): Bands in the 1400-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A peak at m/z = 196, corresponding to the molecular weight of the compound.[1]
-
Fragmentation: Common fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, M-31) and the carbonyl group (-CO, M-28).
Synthesis Methodology
The most common and efficient method for the synthesis of polysubstituted 2-aminothiophenes, such as this compound, is the Gewald reaction .[5][6] This one-pot, multi-component reaction involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[5][6]
Gewald Reaction: Experimental Protocol
The following is a representative experimental protocol for the synthesis of a similar compound, which can be adapted for the target molecule.
Materials:
-
Ethyl acetoacetate (or a similar β-ketoester)
-
Methyl cyanoacetate
-
Elemental sulfur (S₈)
-
A basic catalyst (e.g., morpholine, diethylamine, or piperidinium borate)[4]
-
Anhydrous ethanol or methanol as the solvent
Procedure:
-
To a stirred solution of the β-ketoester (1 equivalent) and methyl cyanoacetate (1 equivalent) in anhydrous ethanol, add elemental sulfur (1.1 equivalents).
-
Slowly add the basic catalyst (e.g., morpholine, 1.2 equivalents) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
The precipitated solid product is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.
Reaction Mechanism
The mechanism of the Gewald reaction is believed to proceed through several key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the β-ketoester and methyl cyanoacetate to form an α,β-unsaturated cyanoester intermediate.[5]
-
Michael Addition of Sulfur: Elemental sulfur, in the presence of the base, forms a polysulfide species which then undergoes a Michael addition to the α,β-unsaturated intermediate.
-
Cyclization and Tautomerization: The resulting intermediate undergoes an intramolecular cyclization, followed by tautomerization and elimination of water to yield the final 2-aminothiophene product.[5]
Potential Biological and Pharmacological Relevance
While specific biological studies on this compound are limited in the public domain, the 2-aminothiophene scaffold is a well-established pharmacophore found in numerous biologically active compounds. Derivatives of 2-aminothiophenes have demonstrated a wide range of pharmacological activities, making this class of compounds highly attractive for drug discovery and development.
Known Activities of 2-Aminothiophene Derivatives
-
Antimicrobial and Antifungal Activity: Many substituted 2-aminothiophenes have been reported to exhibit significant activity against various strains of bacteria and fungi.[7][8][9] The presence of electron-withdrawing groups, such as the cyano and carboxylate moieties in the target molecule, is often associated with enhanced antimicrobial potential.
-
Anticancer Activity: The 2-aminothiophene core is a key structural component in several classes of anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of protein kinases, which are crucial for cell signaling and proliferation. For instance, thieno[2,3-d]pyrimidines, which can be synthesized from 2-aminothiophene precursors, have shown potent inhibitory activity against receptor tyrosine kinases like EGFR and Tie-2, as well as Aurora kinases.[10]
-
Enzyme Inhibition: The structural features of 2-aminothiophenes make them suitable candidates for the design of enzyme inhibitors. The amino group can act as a hydrogen bond donor, while the aromatic thiophene ring can engage in hydrophobic and π-stacking interactions within the active site of an enzyme.
The potential for this compound to serve as a precursor for biologically active molecules is significant. Its functional groups provide multiple points for further chemical modification to generate libraries of compounds for high-throughput screening in various disease models.
References
- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. This compound [stenutz.eu]
- 4. Methyl 3-Amino-4-cyano-5-(methylthio)thiophene-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. Gewald Reaction [organic-chemistry.org]
- 7. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and drug development. As a highly functionalized heterocyclic compound, it serves as a versatile scaffold for the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its molecular structure, chemical properties, synthesis, and potential applications, with a focus on its role as a potential modulator of key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.
Molecular Structure and Chemical Properties
This compound possesses a thiophene core, which is an aromatic five-membered ring containing a sulfur atom. The ring is substituted with an amino group at position 5, a cyano group at position 4, a methyl group at position 3, and a methyl carboxylate group at position 2. This arrangement of functional groups makes it a valuable intermediate for further chemical modifications.
Chemical Identifiers
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 61320-65-8[1][2] |
| Molecular Formula | C₈H₈N₂O₂S[1][2] |
| SMILES | CC1=C(C(=C(S1)N)C#N)C(=O)OC[1] |
| InChIKey | PDDIXJQTRLVRCG-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Weight | 196.23 g/mol [1][2] |
| Monoisotopic Mass | 196.03064868 Da[1] |
| XLogP3 | 2.1[1] |
| Hazard | Irritant[2] |
Synthesis and Spectroscopic Data
The primary synthetic route to this compound and its analogs is the Gewald reaction . This one-pot, multi-component reaction is a cornerstone of thiophene synthesis.
Experimental Protocol: Gewald Synthesis
This protocol describes a general method for the synthesis of polysubstituted 2-aminothiophenes, which can be adapted for the specific synthesis of this compound.
Materials:
-
Methyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Methanol (or ethanol)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve equimolar amounts of methyl acetoacetate, malononitrile, and elemental sulfur in methanol.
-
With stirring, slowly add a catalytic amount of morpholine to the mixture at room temperature. An exothermic reaction may be observed.
-
After the initial reaction subsides, heat the mixture to a gentle reflux (approximately 45-50°C) and maintain for 2-4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.
-
If precipitation occurs, collect the solid by filtration, wash with cold methanol, and dry under vacuum.
-
If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
References
An In-depth Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, and provides a thorough examination of its synthesis via the Gewald reaction. Spectroscopic data, including nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS), are presented to aid in its characterization. Furthermore, this guide explores the biological significance of the 2-aminothiophene scaffold, with a particular focus on its established role in the development of kinase inhibitors for various therapeutic applications. While specific biological data for the title compound is limited, the known structure-activity relationships of related compounds are discussed to highlight its potential as a valuable intermediate in the design of novel therapeutics.
Chemical Identity and Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] It is also commonly referred to by synonyms such as 2-Amino-3-cyano-4-methyl-5-carbomethoxy thiophene.[1]
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. These computed properties are valuable for predicting the compound's behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂S | PubChem[1] |
| Molecular Weight | 196.23 g/mol | PubChem[1] |
| Exact Mass | 196.03064868 Da | PubChem[1] |
| XLogP3 | 2.1 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[1] |
| Rotatable Bond Count | 2 | PubChem[1] |
| Topological Polar Surface Area | 104 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 260 | PubChem[1] |
| CAS Number | 61320-65-8 | PubChem[1] |
Synthesis
The primary and most efficient method for the synthesis of polysubstituted 2-aminothiophenes, including this compound, is the Gewald multicomponent reaction .[2] This one-pot synthesis involves the condensation of a ketone (or aldehyde), an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[2]
Gewald Reaction: General Mechanism
The reaction proceeds through an initial Knoevenagel condensation between the ketone and the α-cyanoester to form an α,β-unsaturated nitrile intermediate. This is followed by the addition of sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[2]
Caption: Generalized workflow of the Gewald reaction for the synthesis of the target compound.
Experimental Protocol (Representative)
Materials:
-
Ethyl acetoacetate (or a similar β-keto ester)
-
Malononitrile (or methyl cyanoacetate)
-
Elemental sulfur
-
Morpholine (or another suitable base like diethylamine)
-
Methanol (or ethanol)
Procedure:
-
To a stirred mixture of the β-keto ester (1 equivalent), the α-cyano nitrile (1 equivalent), and elemental sulfur (1 equivalent) in methanol, slowly add morpholine (1.1 equivalents) while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-3 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow for precipitation of the product.
-
Filter the precipitate, wash with cold methanol, and dry under vacuum to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons of the ester group (singlet, ~3.8 ppm), the methyl protons at the C3 position of the thiophene ring (singlet, ~2.4 ppm), and a broad singlet for the amino (-NH₂) protons. The exact chemical shifts can vary depending on the solvent used.
-
¹³C NMR: The carbon NMR spectrum will exhibit characteristic peaks for the carbonyl carbon of the ester, the cyano carbon, and the sp² hybridized carbons of the thiophene ring, in addition to the methyl carbons.
Infrared (IR) Spectroscopy
The IR spectrum will display characteristic absorption bands corresponding to the various functional groups present in the molecule:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretching (amino group) | 3400 - 3250 |
| C≡N stretching (cyano group) | 2260 - 2220 |
| C=O stretching (ester group) | 1750 - 1735 |
| C=C stretching (thiophene ring) | ~1600 |
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (196.23 g/mol ).[5] Common fragmentation patterns for esters may be observed, such as the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).[6] The presence of the nitrogen atoms will result in an even nominal molecular weight, consistent with the nitrogen rule.
Biological Significance and Potential Applications
The 2-aminothiophene scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide range of biologically active compounds.[7][8] Derivatives of 2-aminothiophene have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[8][9]
Kinase Inhibitory Activity
A significant area of research for 2-aminothiophene derivatives is in the development of kinase inhibitors .[7] Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The 2-aminothiophene core serves as a versatile template for the design of potent and selective inhibitors of various protein kinases. While there is no specific data on the kinase inhibitory activity of this compound itself, its structural features make it a valuable starting material for the synthesis of more complex molecules with potential kinase inhibitory properties.
Caption: General mechanism of kinase inhibition by 2-aminothiophene-based compounds.
Other Potential Therapeutic Areas
Beyond cancer, 2-aminothiophene derivatives have been investigated for a variety of other therapeutic applications, including:
-
Antimicrobial agents [7]
-
Anti-inflammatory drugs [9]
-
Antiviral compounds
-
Central nervous system (CNS) active agents
The diverse biological activities of this class of compounds underscore the potential of this compound as a key intermediate for the development of new therapeutic agents.
Conclusion
This compound is a synthetically accessible and versatile building block with significant potential in drug discovery and development. Its straightforward synthesis via the Gewald reaction, coupled with the well-documented biological activities of the 2-aminothiophene scaffold, makes it an attractive starting point for the design and synthesis of novel kinase inhibitors and other therapeutic agents. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential. This technical guide serves as a foundational resource for researchers interested in leveraging the unique properties of this compound for the advancement of medicinal chemistry and the development of new pharmaceuticals.
References
- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A green and cascade synthesis of functionalized 2-aminothiophenes from ketene dithioacetals - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnrjournal.com [pnrjournal.com]
An In-depth Technical Guide to the Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis mechanism of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative. The primary route for its synthesis is the Gewald aminothiophene synthesis, a one-pot multicomponent reaction known for its efficiency in creating highly functionalized thiophene rings, which are significant scaffolds in medicinal chemistry.[1][2]
Core Synthesis Reaction: The Gewald Aminothiophene Synthesis
The synthesis of the target molecule is achieved via the Gewald reaction, which involves the condensation of a β-ketoester (methyl acetoacetate), an active methylene nitrile (malononitrile), and elemental sulfur in the presence of a basic catalyst.[1][3] The reaction is named after the German chemist Karl Gewald.[3]
The overall reaction can be summarized as follows:
Starting Materials:
-
Methyl acetoacetate (provides the C2-carboxylate and C3-methyl groups)
-
Malononitrile (provides the C4-cyano and C5-amino groups)
-
Elemental Sulfur (provides the sulfur atom for the thiophene ring)
-
Base Catalyst (e.g., morpholine, piperidine, triethylamine, or a catalytic system like piperidinium borate)[1][4]
Reaction Mechanism
The mechanism of the Gewald reaction is a well-elucidated multi-step process.[3][5] It commences with a Knoevenagel condensation, followed by the addition of sulfur, and concludes with a cyclization and tautomerization step.
Detailed Mechanistic Steps:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (malononitrile).[3][5] The base deprotonates the malononitrile to form a carbanion, which then attacks the carbonyl carbon of methyl acetoacetate. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate.[6]
-
Sulfur Addition (Michael Addition): Elemental sulfur, often in its S8 crown form, is activated by the base. A Michael addition of a sulfur nucleophile to the α,β-unsaturated nitrile intermediate occurs. The precise mechanism of sulfur addition is complex and may involve polysulfide intermediates.[5][6]
-
Cyclization: The intermediate adduct undergoes an intramolecular cyclization. The terminal sulfur atom attacks one of the cyano groups, leading to the formation of a five-membered ring.[5]
-
Tautomerization: The cyclic intermediate then undergoes tautomerization to form the stable aromatic 2-aminothiophene ring system.[3][5] This final step is the thermodynamic driving force for the reaction.[6]
Reaction Mechanism Diagram
Caption: The reaction mechanism of the Gewald synthesis for this compound.
Experimental Protocols
Several protocols for the Gewald synthesis have been reported, utilizing different catalysts, solvents, and reaction conditions. Below are two representative methodologies.
Protocol 1: Morpholine-Catalyzed Synthesis in Methanol
This protocol is a conventional method using an amine base with moderate heating.[4]
Materials:
-
Methyl acetoacetate (1.0 equiv.)
-
Malononitrile (1.0 equiv.)
-
Elemental sulfur (1.0 equiv.)
-
Morpholine (as catalyst and solvent or in a solvent like methanol)
-
Methanol (solvent)
Procedure:
-
To a stirred mixture of methyl acetoacetate (1.0 equiv.), malononitrile (1.0 equiv.), and elemental sulfur (1.0 equiv.) in methanol, morpholine is added slowly at a temperature of 35-40 °C.
-
The reaction mixture is then stirred at approximately 45 °C for 3 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization from ethanol.
Protocol 2: Piperidinium Borate Catalyzed Synthesis in Ethanol/Water
This protocol employs a more recent, efficient catalytic system.[1]
Materials:
-
Methyl acetoacetate (1.0 equiv.)
-
Malononitrile (1.0 equiv.)
-
Elemental sulfur (1.0 equiv.)
-
Piperidinium borate (Pip borate) (20 mol%)
-
Ethanol/Water (9:1) mixture (solvent)
Procedure:
-
A mixture of methyl acetoacetate (1.0 equiv.), malononitrile (1.0 equiv.), elemental sulfur (1.0 equiv.), and piperidinium borate (20 mol%) in a 9:1 ethanol/water mixture is prepared in a round-bottom flask.
-
The mixture is stirred at 100 °C.
-
The reaction is monitored by TLC until completion.
-
After the reaction is complete, the product is isolated. For a similar reaction using ethyl acetoacetate, the product was obtained with a very good yield.[1]
Quantitative Data
The yield of the Gewald reaction is influenced by several factors, including the choice of catalyst, solvent, and temperature. The following tables summarize data from a study on a closely related reaction involving cyclohexanone and malononitrile, which is indicative of the reaction's behavior.[1]
Table 1: Effect of Catalyst Loading on Reaction Yield
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No reaction |
| 2 | 10 | 30 | 90 |
| 3 | 15 | 25 | 94 |
| 4 | 20 | 20 | 96 |
| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate catalyst, in ethanol/water (9:1) at 100 °C.[1] |
Table 2: Effect of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temp. | 24 h | Traces |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%), in ethanol/water (9:1).[1] |
Table 3: Effect of Solvent on Reaction Yield
| Entry | Solvent | Time (min) | Yield (%) |
| 1 | Water | 120 | 70 |
| 2 | Methanol | 60 | 82 |
| 3 | Ethanol | 45 | 88 |
| 4 | Acetonitrile | 40 | 85 |
| 5 | Ethanol/Water (9:1) | 25 | 96 |
| Reaction conditions: Cyclohexanone (1 equiv), malononitrile (1 equiv), sulfur (1 equiv), Pip borate (20 mol%), at 100 °C.[1] |
Experimental Workflow
The general workflow for the synthesis, workup, and purification of this compound is outlined below.
Caption: General experimental workflow for the synthesis and purification of the target compound.
Conclusion
The Gewald aminothiophene synthesis provides a robust and direct route to this compound. The reaction's efficiency can be optimized by careful selection of the catalyst, solvent, and temperature. The resulting polysubstituted aminothiophene is a valuable building block for the development of novel therapeutic agents and other advanced materials.
References
Spectroscopic and Structural Elucidation of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete, published dataset for this specific molecule, this document presents a synthesized analysis based on data from structurally related compounds and predictive models. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, characterization, and application of this and similar thiophene derivatives.
Molecular Structure and Properties
This compound possesses a substituted thiophene core, a structural motif prevalent in many biologically active compounds. Its chemical formula is C₈H₈N₂O₂S, with a molecular weight of 196.23 g/mol [1][2]. The presence of amino, cyano, methyl, and methyl carboxylate groups on the thiophene ring leads to a distinct spectroscopic signature.
Caption: Molecular Structure of the Target Compound.
Spectroscopic Data Summary
The following tables summarize the predicted and inferred spectroscopic data for this compound, based on analysis of its ethyl ester analog and other related thiophene derivatives[3][4][5].
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.0 - 7.5 | Singlet (broad) | 2H | -NH₂ |
| ~ 3.8 | Singlet | 3H | -OCH₃ |
| ~ 2.3 | Singlet | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~ 163 | C=O (ester) |
| ~ 158 | C-NH₂ |
| ~ 140 | C-COOCH₃ |
| ~ 118 | C≡N |
| ~ 110 | C-CH₃ |
| ~ 95 | C-CN |
| ~ 52 | -OCH₃ |
| ~ 15 | -CH₃ |
Table 3: Predicted Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3450 - 3300 | -NH₂ | N-H Stretch |
| 2950 - 2850 | -CH₃, -OCH₃ | C-H Stretch |
| ~ 2220 | -C≡N | C≡N Stretch |
| ~ 1710 | -COOCH₃ | C=O Stretch |
| 1620 - 1580 | Thiophene Ring | C=C Stretch |
| ~ 1250 | -COOCH₃ | C-O Stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 196 | [M]⁺ |
| 165 | [M - OCH₃]⁺ |
| 137 | [M - COOCH₃]⁺ |
Note: The data presented above are estimations derived from analogous compounds and established spectroscopic principles. Actual experimental values may vary.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Synthesis
A plausible synthetic route follows the Gewald aminothiophene synthesis.
Caption: Generalized Synthetic Workflow.
Protocol:
-
To a stirred solution of ethyl cyanoacetate and an appropriate ketone in ethanol, add elemental sulfur.
-
Slowly add a catalytic amount of a secondary amine, such as morpholine or diethylamine, while maintaining the temperature at approximately 45-50°C.
-
Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography.
-
Cool the reaction mixture and pour it into ice water to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Spectroscopic Characterization
Caption: Spectroscopic Analysis Workflow.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse program (zgpg30).
-
Spectral Width: 0-200 ppm.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Relaxation Delay: 2-5 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with a universal ATR accessory.
-
Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Processing: Perform a background scan prior to the sample scan. The resulting spectrum is typically presented in terms of transmittance or absorbance versus wavenumber.
3.2.3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer with either an Electron Ionization (EI) or Electrospray Ionization (ESI) source.
-
Acquisition (ESI):
-
Ionization Mode: Positive or negative ion mode.
-
Mass Range: m/z 50-500.
-
Infusion: Introduce the sample solution directly into the ion source via a syringe pump.
-
-
Acquisition (EI):
-
Ionization Energy: 70 eV.
-
Introduction: Introduce the sample via a direct insertion probe or a gas chromatograph.
-
-
Data Processing: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Conclusion
This technical guide provides a foundational understanding of the spectroscopic characteristics of this compound. While the data presented is largely predictive, it offers a solid starting point for researchers working with this compound. Experimental verification of these spectroscopic parameters is highly recommended for definitive structural confirmation. The provided protocols offer a standardized approach for such characterization.
References
- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.iucr.org [journals.iucr.org]
"Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative. This document consolidates available data on its molecular structure, spectral characteristics, and synthesis. Furthermore, it explores the potential therapeutic applications of this class of compounds, summarizing the current understanding of their biological activities. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a member of the thiophene family, characterized by a five-membered aromatic ring containing one sulfur atom.[1][2] Its structure incorporates several functional groups, including an amino group, a cyano group, a methyl group, and a methyl carboxylate group, which contribute to its specific chemical reactivity and potential for biological interactions.
Tabulated Physical and Chemical Data
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source(s) |
| IUPAC Name | methyl 5-amino-4-cyano-3-methyl-2-thiophenecarboxylate | [1] |
| CAS Number | 61320-65-8 | [1][3] |
| Molecular Formula | C₈H₈N₂O₂S | [1][3] |
| Molecular Weight | 196.23 g/mol | [1][3] |
| Melting Point | 226°C | Fluorochem |
| Physical Form | Solid | Sigma-Aldrich |
| InChI Key | PDDIXJQTRLVRCG-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(SC(=C1C#N)N)C(=O)OC | [1] |
| Purity | 95+% | CookeChem |
Synthesis
The primary synthetic route to this compound is the Gewald aminothiophene synthesis . This versatile and widely used multicomponent reaction allows for the formation of polysubstituted 2-aminothiophenes from simple starting materials.[2][4][5]
General Reaction Scheme (Gewald Reaction)
The Gewald reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a basic catalyst.[2][5]
References
A Comprehensive Technical Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted 2-aminothiophene derivative. The 2-aminothiophene scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various compounds with diverse biological activities. This technical guide provides a literature review of the synthesis, chemical properties, and potential biological significance of this compound, with a focus on its role as a versatile chemical intermediate.
Chemical and Physical Properties
This compound is a solid at room temperature. Its fundamental chemical and physical properties are summarized in the table below.[1]
| Property | Value | Source |
| Molecular Formula | C₈H₈N₂O₂S | PubChem[1] |
| Molecular Weight | 196.23 g/mol | PubChem[1] |
| CAS Number | 61320-65-8 | Matrix Scientific[2] |
| Appearance | Cream-colored powder | Thermo Fisher Scientific |
| Melting Point | 202.0-211.0 °C | Thermo Fisher Scientific |
| Solubility | Data not available | |
| InChIKey | PDDIXJQTRLVRCG-UHFFFAOYSA-N | PubChem[1] |
| SMILES | CC1=C(SC(=C1C#N)N)C(=O)OC | PubChem[1] |
Synthesis
The primary route for the synthesis of this compound and its analogs is the Gewald aminothiophene synthesis . This versatile and widely used one-pot, multi-component reaction involves the condensation of a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a basic catalyst.[3][4]
General Experimental Protocol (Gewald Reaction)
Reactants:
-
An appropriate ketone (in this case, acetone or a related β-ketoester would be the logical precursor for the 3-methyl group)
-
Methyl cyanoacetate
-
Elemental sulfur
Procedure:
-
A mixture of the ketone (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1 equivalent) is prepared in a suitable solvent (e.g., methanol).
-
A basic catalyst, such as morpholine, is added dropwise to the stirred reaction mixture.
-
The mixture is then heated and stirred for several hours.
-
Upon cooling, the product typically precipitates from the solution.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and can be further purified by recrystallization.
Yields for analogous 2-aminothiophene syntheses are reported to be in the range of 70-85%.[4]
Spectroscopic Data
Comprehensive, experimentally derived spectroscopic data for this compound is not consistently reported in the literature. However, data for closely related analogs and database entries provide expected spectral characteristics.
| Data Type | Expected/Reported Values | Source |
| ¹H NMR | Signals for a methyl group (singlet, ~2.3-2.7 ppm), a methoxy group (singlet, ~3.8 ppm), and an amino group (broad singlet, ~6.0-8.0 ppm). | Inferred from related structures[3][4] |
| ¹³C NMR | Signals for the methyl, methoxy, cyano, ester carbonyl, and thiophene ring carbons. | Inferred from related structures |
| IR (cm⁻¹) | Characteristic peaks for N-H stretching (amine, ~3300-3500 cm⁻¹), C≡N stretching (nitrile, ~2200-2260 cm⁻¹), and C=O stretching (ester, ~1660-1710 cm⁻¹). | Inferred from related structures[3][4] |
| Mass Spec (m/z) | Molecular ion peak at ~196, with major fragments corresponding to the loss of methoxy and other functional groups. | PubChem[1] |
Biological Activity and Potential Applications
While there is a lack of specific biological activity data for this compound itself, the 2-aminothiophene core is a well-established pharmacophore. Derivatives of this and similar structures have shown a wide range of biological activities.
-
Anticancer Agents: Diethyl 5-amino-3-methylthiophene-2,4-dicarboxylate, a closely related analog, is used in the synthesis of N-phenylthieno[2,3-d]pyrimidin-4-amines, which act as inhibitors of fibroblast growth factor receptor 1 (FGFR1), a target in cancer therapy.
-
Antidiabetic Agents: The same diethyl analog is also a reagent in the synthesis of novel pyrazolo-pyrimidinones, which are inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment.
-
Antibacterial and Antioxidant Activity: Various 3-amino- and 3-hydroxythiophene-2-carboxamide derivatives have been synthesized and evaluated for their antioxidant and antibacterial properties. Some of these derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria.[5]
The title compound serves as a valuable starting material for the synthesis of these more complex, biologically active molecules. Its polysubstituted nature allows for further chemical modifications to explore structure-activity relationships and develop new therapeutic agents.
References
- 1. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 3. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asianpubs.org [asianpubs.org]
- 5. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide summarizes the potential biological activities of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate based on the screening of structurally related aminothiophene derivatives. Direct biological screening data for this specific compound is limited in publicly available literature. The information presented herein is intended for research and informational purposes only.
Introduction
Thiophene-based compounds are a prominent class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. The thiophene ring serves as a versatile scaffold for the development of novel therapeutic agents. This guide focuses on the potential biological activities of this compound, a substituted aminothiophene, by examining the biological screening data of analogous compounds. The primary activities explored include anticancer, antimicrobial, and anti-inflammatory properties.
Potential Biological Activities and Screening Data
Based on the biological evaluation of structurally similar 2-aminothiophene derivatives, this compound is predicted to exhibit a range of biological effects. The following sections summarize the key findings from studies on related compounds.
Anticancer Activity
Substituted thienopyrimidines, which can be synthesized from 2-aminothiophene precursors, have demonstrated notable anticancer properties. For instance, a study on ethyl 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates revealed significant antiproliferative effects against breast cancer cell lines.[1][2]
Table 1: Cytotoxicity of a Structurally Related Thienopyrimidine Derivative [1][2]
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) |
| Ethyl 4-amino-2-benzyl-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylate | MCF-7 (Breast Cancer) | 4.3 ± 0.11 | 0.013 |
Antimicrobial Activity
2-Aminothiophene-3-carbonitrile derivatives have been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens. The screening of various substituted aminothiophenes has shown moderate to good antimicrobial activity.
Table 2: Antimicrobial Activity of Structurally Related 2-Aminothiophene Derivatives [3]
| Compound | Microorganism | MIC (µg/mL) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Bacillus subtilis | - |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Escherichia coli | - |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Pseudomonas vulgaris | - |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate derivative | Staphylococcus aureus | - |
Note: Specific MIC values for the derivative were not provided in the abstract, but the study indicated significant inhibitory effects.
Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminothiophene derivatives has been demonstrated through various in vitro assays. These compounds can modulate inflammatory pathways, for example, by activating the NRF2 signaling pathway, which plays a crucial role in the antioxidant and anti-inflammatory response.[4]
Table 3: In Vitro Anti-inflammatory Activity of a Structurally Related Tetrahydrobenzo[b]thiophene Derivative [4]
| Compound | Assay | Result |
| Tetrahydrobenzo[b]thiophene derivative | Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 cells | Inhibition of NO production |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological screening of thiophene derivatives.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7]
Materials:
-
Target cancer cell lines (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
Formazan Solubilization: Remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
References
- 1. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijpbs.com [ijpbs.com]
- 4. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. clyte.tech [clyte.tech]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Unveiling the Therapeutic Potential of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted aminothiophene derivative, is emerging as a compound of significant interest in the field of medicinal chemistry, particularly in oncology. Drawing parallels from structurally similar compounds, this molecule is hypothesized to exhibit potent anticancer properties through the induction of apoptosis, mediated by the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, proposed mechanisms of action, and detailed protocols for its evaluation. While direct quantitative biological data for this specific methyl ester is limited in publicly accessible literature, this document leverages data from its closely related ethyl ester analog to provide a foundational understanding for future research and development.
Introduction
Thiophene-containing heterocycles are a cornerstone in the development of novel therapeutic agents due to their diverse pharmacological activities.[1] The aminothiophene scaffold, in particular, is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This compound belongs to this promising class of compounds. Its structural features, including the amino, cyano, and methyl substituents on the thiophene ring, are thought to be key determinants of its biological activity. In vitro studies on analogous compounds suggest a mechanism of action that involves the induction of programmed cell death (apoptosis) in cancer cells, a highly sought-after characteristic for anticancer drug candidates.[2]
Synthesis
The synthesis of this compound is typically achieved through the Gewald multicomponent reaction. This one-pot synthesis is an efficient method for the preparation of highly substituted 2-aminothiophenes.
General Experimental Protocol: Gewald Synthesis
The Gewald reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile in the presence of elemental sulfur and a base. For the synthesis of the target compound, methyl acetoacetate would serve as the ketone component and malononitrile as the active methylene nitrile.
Materials:
-
Methyl acetoacetate
-
Malononitrile
-
Elemental sulfur
-
Morpholine or other suitable base (e.g., triethylamine, piperidine)
-
Methanol or ethanol (solvent)
Procedure:
-
To a stirred solution of methyl acetoacetate (1 equivalent) and malononitrile (1 equivalent) in methanol, add elemental sulfur (1.1 equivalents).
-
Add a catalytic amount of morpholine (approximately 0.1-0.2 equivalents).
-
The reaction mixture is then heated to reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold methanol and can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to yield this compound.
Potential Therapeutic Applications: Anticancer Activity
Proposed Mechanism of Action
In vitro studies on similar thiophene derivatives suggest a multi-step process leading to cancer cell death:[2]
-
Induction of Reactive Oxygen Species (ROS): The compound is believed to increase the intracellular levels of ROS, such as superoxide anions and hydrogen peroxide.
-
Mitochondrial Dysfunction: The elevated ROS levels lead to a disruption of the mitochondrial membrane potential (ΔΨm).
-
Apoptosis Induction: The loss of mitochondrial integrity triggers the apoptotic cascade, leading to programmed cell death.
Caption: Proposed mechanism of action for anticancer activity.
Experimental Protocols for Biological Evaluation
To rigorously assess the therapeutic potential of this compound, a series of in vitro assays are essential. The following are detailed, standardized protocols that can be adapted for this purpose.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microplates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[3]
-
Treat the cells with various concentrations of the test compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]
-
Carefully remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[3]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Caption: Workflow for the MTT cell viability assay.
Reactive Oxygen Species (ROS) Detection Assay (DCFH-DA Assay)
This assay measures the intracellular generation of ROS.
Materials:
-
Cancer cells
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Serum-free cell culture medium
-
Black 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Seed cells in a black 96-well plate and allow them to adhere overnight.
-
Wash the cells with serum-free medium.
-
Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30-45 minutes at 37°C in the dark.[4]
-
Wash the cells to remove excess probe.
-
Treat the cells with the test compound at various concentrations.
-
Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm at different time points (e.g., 0, 30, 60, 120 minutes).[4]
Mitochondrial Membrane Potential (ΔΨm) Assay (JC-1 Assay)
This assay assesses the disruption of the mitochondrial membrane potential.
Materials:
-
Cancer cells
-
JC-1 staining solution
-
Assay buffer
-
Fluorescence microplate reader or flow cytometer
Procedure:
-
Seed and treat cells with the test compound as in the viability assay.
-
Add JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[5]
-
Wash the cells with the provided assay buffer.
-
Measure the fluorescence. In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence (Ex/Em ~585/590 nm). In apoptotic cells with low ΔΨm, JC-1 remains as monomers and emits green fluorescence (Ex/Em ~510/527 nm).
-
The ratio of red to green fluorescence is calculated as an indicator of mitochondrial depolarization.
Data Presentation
While specific quantitative data for this compound is pending experimental determination, the following tables are provided as templates for structuring the anticipated results.
Table 1: In Vitro Cytotoxicity (IC50 Values)
| Cancer Cell Line | IC50 (µM) of this compound |
| e.g., MCF-7 (Breast) | Data to be determined |
| e.g., A549 (Lung) | Data to be determined |
| e.g., HeLa (Cervical) | Data to be determined |
| e.g., HepG2 (Liver) | Data to be determined |
Table 2: Induction of Reactive Oxygen Species (ROS)
| Treatment Concentration (µM) | Fold Increase in ROS Generation (vs. Control) |
| 0 (Control) | 1.0 |
| e.g., 10 | Data to be determined |
| e.g., 25 | Data to be determined |
| e.g., 50 | Data to be determined |
Table 3: Change in Mitochondrial Membrane Potential (ΔΨm)
| Treatment Concentration (µM) | Red/Green Fluorescence Ratio (Normalized to Control) |
| 0 (Control) | 1.0 |
| e.g., 10 | Data to be determined |
| e.g., 25 | Data to be determined |
| e.g., 50 | Data to be determined |
Conclusion and Future Directions
This compound represents a molecule with considerable therapeutic promise, particularly in the realm of anticancer drug discovery. Based on the activity of structurally related compounds, its mechanism of action is likely to involve the induction of apoptosis through ROS-mediated mitochondrial dysfunction. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of this compound's biological activity.
Future research should focus on obtaining definitive quantitative data for the methyl ester, including its IC50 values against a panel of cancer cell lines and its effects on specific cellular signaling pathways. Further studies could also explore its structure-activity relationship by synthesizing and testing related analogs to optimize its potency and selectivity. In vivo studies in relevant animal models will be a critical next step to validate its therapeutic efficacy and safety profile, paving the way for potential clinical development.
References
- 1. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | 449177-08-6 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. doc.abcam.com [doc.abcam.com]
- 5. 101.200.202.226 [101.200.202.226]
The Pivotal Role of Thiophene Derivatives in Modern Medicinal Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of medicinal chemistry is in a constant state of evolution, driven by the pursuit of novel molecular scaffolds that offer therapeutic advantages. Among the heterocyclic compounds that have garnered significant attention, thiophene and its derivatives have emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the critical role of thiophene derivatives in medicinal chemistry, detailing their synthesis, mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental methodologies, and the visualization of key biological pathways.
The Thiophene Scaffold: A Versatile Pharmacophore
Thiophene is a five-membered aromatic ring containing a sulfur atom, a structure that imparts unique physicochemical properties, making it an attractive pharmacophore in drug design.[1][3] Its bioisosteric relationship with the benzene ring allows it to mimic phenyl groups in biological systems while often conferring improved potency, selectivity, and pharmacokinetic profiles.[1] The thiophene nucleus is present in a number of FDA-approved drugs, highlighting its clinical significance across various therapeutic areas.[4]
Therapeutic Applications of Thiophene Derivatives
The versatility of the thiophene scaffold has been exploited to develop drugs targeting a wide range of diseases. Thiophene derivatives have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][5][6]
Anticancer Activity
Thiophene derivatives have shown considerable promise in oncology, with several compounds exhibiting potent cytotoxic activity against various cancer cell lines.[6][7] The mechanisms of action are diverse and often involve the inhibition of key signaling pathways implicated in cancer progression.[6]
Quantitative Data: Anticancer Activity of Thiophene Derivatives
The following table summarizes the in vitro cytotoxic activity of selected thiophene derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 8e | Leukemia | 0.411 - 2.8 | [8] |
| Compound 11b | Breast (MCF7) | 6.55 | [9] |
| Colon (HCT116) | 8.20 | [9] | |
| Compound 15 | Colon (HCT116) | 8.76 | [9] |
| Compound 11a | Breast (MCF7) | 11.36 | [9] |
| Colon (HCT116) | 10.82 | [9] | |
| Compound 480 | HeLa | 12.61 (µg/mL) | [2] |
| Hep G2 | 33.42 (µg/mL) | [2] | |
| Compound 471 | HeLa | 23.79 (µg/mL) | [2] |
| Hep G2 | 13.34 (µg/mL) | [2] | |
| TP 5 | HepG2 | <30.0 (µg/mL) | [10] |
| SMMC-7721 | <30.0 (µg/mL) | [10] | |
| Compound 3b | HepG2 | 3.105 | [11] |
| PC-3 | 2.15 | [11] | |
| Compound 4c | HepG2 | 3.023 | [11] |
| PC-3 | 3.12 | [11] | |
| Compound 2b | Hep3B | 5.46 | [12] |
| Compound 2e | Hep3B | 12.58 | [12] |
| BZA09 | A549 | 2.73 | [13] |
| BZ05 | A549 | 9.49 | [13] |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Thiophene derivatives have been extensively investigated for their antibacterial and antifungal properties.[5][14]
Quantitative Data: Antimicrobial Activity of Thiophene Derivatives
The following table summarizes the in vitro antimicrobial activity of selected thiophene derivatives, presented as Minimum Inhibitory Concentration (MIC) values.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Gram-positive bacteria | 16 | [5][15] |
| Yeast | 16 | [5][15] | |
| Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Gram-positive bacteria | 16 | [5][15] |
| Yeast | 16 | [5][15] | |
| 2-(hydroxypropan-2-yl)-3-chlorobenzo[b]thiophene (30) | S. aureus | 64 | [15] |
| E. faecalis | 64 | [15] | |
| C. albicans | 64 | [15] | |
| 2-(hydroxypropan-2-yl)-3-bromobenzo[b]thiophene (31) | S. aureus | 64 | [15] |
| E. faecalis | 64 | [15] | |
| C. albicans | 64 | [15] | |
| Thiophene 4 | Col-R A. baumannii | 16 (MIC50) | [14][16] |
| Col-R E. coli | 8 (MIC50) | [14][16] | |
| Thiophene 5 | Col-R A. baumannii | 16 (MIC50) | [14][16] |
| Col-R E. coli | 32 (MIC50) | [14][16] | |
| Thiophene 8 | Col-R A. baumannii | 32 (MIC50) | [14][16] |
| Col-R E. coli | 32 (MIC50) | [14][16] |
Anti-inflammatory and Neuroprotective Roles
Thiophene derivatives are also prominent in the development of anti-inflammatory drugs and agents targeting neurodegenerative diseases. A notable example is Tenoxicam , a non-steroidal anti-inflammatory drug (NSAID) used to treat arthritis.[3][17] In the realm of neurodegenerative disorders, the antipsychotic drug Olanzapine , which features a thieno[2,3-b][1][18]benzodiazepine core, is used in the management of schizophrenia and bipolar disorder.[19][20] Furthermore, thiophene-based ligands are being developed for the detection of amyloid-β (Aβ) plaques in Alzheimer's disease.[21]
Pharmacokinetic Parameters of Selected Thiophene-Based Drugs
| Drug | Half-life (t1/2) | Volume of Distribution (Vd) | Protein Binding | Metabolism | Excretion | Reference |
| Olanzapine | ~30 hours (21-54 hours) | ~1000 L | 93% | Hepatic (CYP1A2, 2D6) | Renal (57%), Fecal (30%) | [19][20] |
| Tenoxicam | ~72 hours | Low | 99% | Hepatic (Oxidation, Conjugation) | Urine and Feces | [1][17] |
Key Signaling Pathways and Mechanisms of Action
Understanding the molecular mechanisms by which thiophene derivatives exert their therapeutic effects is crucial for rational drug design.
Olanzapine: D2 and 5-HT2A Receptor Antagonism
Olanzapine's antipsychotic effects are primarily attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.[19][20]
-
Dopamine D2 Receptor Antagonism: In the mesolimbic pathway, hyperactivity of dopamine is associated with the positive symptoms of schizophrenia. Olanzapine blocks D2 receptors, thereby reducing dopaminergic neurotransmission and alleviating symptoms like hallucinations and delusions.[19][20] Downstream signaling of D2 receptor inhibition involves the modulation of the cAMP/PKA/pCREB pathway.[22]
-
Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors in the prefrontal cortex is thought to contribute to Olanzapine's efficacy against the negative symptoms of schizophrenia and to mitigate some of the extrapyramidal side effects associated with D2 antagonism.[19] The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, and its activation leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG).[1][2][3][23]
Tenoxicam: Inhibition of Cyclooxygenase (COX)
Tenoxicam, like other NSAIDs, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][17][18] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[11][20] By blocking COX, Tenoxicam reduces the production of prostaglandins, thereby mitigating the inflammatory response.[18]
Experimental Protocols
The synthesis and biological evaluation of thiophene derivatives are central to their development as therapeutic agents. The following sections provide detailed methodologies for key experiments.
Synthesis of 2-Aminothiophene Derivatives via Gewald Reaction
The Gewald reaction is a versatile and widely used method for the synthesis of polysubstituted 2-aminothiophenes.[10][12][24]
General Procedure: [13][21][24]
-
Reactant Mixture: In a round-bottom flask, combine the ketone or aldehyde (1 equivalent), the active methylene nitrile (e.g., malononitrile or ethyl cyanoacetate; 1 equivalent), and elemental sulfur (1.1 equivalents) in a suitable solvent such as ethanol or dimethylformamide.
-
Base Addition: To this stirred mixture, add a catalytic amount of a base, such as morpholine or diethylamine (0.1-0.2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 50-80 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is usually complete within 2-6 hours.
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Synthesis of Olanzapine
The synthesis of Olanzapine typically involves the reaction of 2-methyl-4H-3-thia-4,9-diazabenzo[f]azulen-10-ylamine hydrochloride with piperazine, followed by methylation.[14]
A Representative Synthetic Step: [25]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, overhead stirrer, and thermometer, charge 4-amino-2-methyl-10H-thieno-[2,3-b][1][18]benzodiazepine (1 equivalent), N-methylpiperazine (2.5 volumes), and 2-propanol (2 volumes).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 102 °C) under a nitrogen atmosphere and maintain for several hours (e.g., overnight).
-
Work-up: Cool the reaction mixture to below 55 °C.
-
Isolation: The product can be precipitated, isolated by filtration, washed, and dried.
Synthesis of Tenoxicam
The synthesis of Tenoxicam can be achieved through the reaction of methyl 2-methyl-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide with 2-aminopyridine.[9][26]
A Representative Synthetic Step: [9][26]
-
Reactant Mixture: In a three-necked flask, combine methyl 2-methyl-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylate-1,1-dioxide (1 equivalent), 2-aminopyridine (1.1-1.3 equivalents), and an alkali carbonate (e.g., potassium carbonate, 1.3-2.2 equivalents) in a high-boiling solvent like xylene.
-
Reaction Conditions: Heat the mixture to reflux and stir for 10-20 hours.
-
Crystallization and Filtration: Cool the reaction mixture to 0-15 °C to induce crystallization. Filter the product and dry the filter cake.
-
Purification: The crude product can be purified by dissolving it in a basic methanolic solution, treating with activated carbon, filtering, and then acidifying the filtrate to a pH of 2.5-3.0 to precipitate the purified Tenoxicam.
Biological Evaluation: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][15][18][27]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO2).
-
Compound Treatment: Treat the cells with various concentrations of the thiophene derivative and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization buffer, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the compound.
Conclusion and Future Perspectives
Thiophene and its derivatives continue to be a rich source of inspiration for medicinal chemists. The unique properties of the thiophene ring, combined with the potential for diverse functionalization, have led to the discovery of numerous compounds with significant therapeutic potential. The examples and data presented in this guide underscore the importance of this scaffold in the development of anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.
Future research in this area will likely focus on the design of more selective and potent thiophene derivatives, the exploration of novel therapeutic targets, and the development of innovative drug delivery systems to enhance the efficacy and reduce the side effects of these promising compounds. The continued application of advanced synthetic methodologies, computational modeling, and robust biological screening will undoubtedly lead to the discovery of the next generation of thiophene-based drugs that will address unmet medical needs.
References
- 1. 5-HT2A_receptor [bionity.com]
- 2. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. texaschildrens.org [texaschildrens.org]
- 6. kthmcollege.ac.in [kthmcollege.ac.in]
- 7. wisdomlib.org [wisdomlib.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Preparation method of tenoxicam - Eureka | Patsnap [eureka.patsnap.com]
- 10. Gewald reaction - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Gewald Reaction [organic-chemistry.org]
- 13. impactfactor.org [impactfactor.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
- 17. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 20. researchgate.net [researchgate.net]
- 21. d-nb.info [d-nb.info]
- 22. Dopamine D2 Receptors and Its Downstream Signaling in Compulsive Eating - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. US7863442B2 - Processes for the synthesis of olanzapine - Google Patents [patents.google.com]
- 26. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]
- 27. clyte.tech [clyte.tech]
Methodological & Application
Application Notes and Protocols for the Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate via Gewald Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a polysubstituted 2-aminothiophene derivative, utilizing the Gewald multicomponent reaction. The Gewald reaction is a robust and efficient one-pot method for the synthesis of this class of compounds, which are valuable building blocks in medicinal chemistry and materials science. This guide presents the reaction mechanism, a detailed experimental workflow, and comprehensive characterization data for the target compound.
Introduction
The Gewald reaction, first reported by Karl Gewald in 1966, is a cornerstone of heterocyclic chemistry for the synthesis of 2-aminothiophenes.[1] This one-pot, three-component reaction typically involves the condensation of a ketone or aldehyde with an active methylene nitrile and elemental sulfur in the presence of a basic catalyst.[1][2] The versatility and operational simplicity of the Gewald reaction have made it a widely adopted method in both academic and industrial research for the preparation of diverse thiophene derivatives. These derivatives are key intermediates in the development of pharmaceuticals, agrochemicals, and dyes.
This application note focuses on the specific synthesis of this compound (CAS Number: 61320-65-8)[3][4]. This compound incorporates multiple functional groups, making it an attractive scaffold for further chemical modifications in drug discovery programs.
Reaction and Mechanism
The synthesis of this compound proceeds via the Gewald reaction of methyl acetoacetate, malononitrile, and elemental sulfur, catalyzed by a base such as morpholine or triethylamine.
The reaction mechanism can be summarized in three main stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (malononitrile) to form a stable α,β-unsaturated nitrile intermediate.[1]
-
Michael Addition of Sulfur: Elemental sulfur adds to the α-carbon of the Knoevenagel adduct. The exact mechanism of this step is complex and may involve the formation of a thiirane intermediate.
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the stable aromatic 2-aminothiophene ring system.[1]
Experimental Protocol
This protocol is adapted from established Gewald reaction procedures for similar substrates.[5][6]
Materials:
-
Methyl acetoacetate
-
Malononitrile
-
Sulfur (elemental powder)
-
Morpholine (or Triethylamine)
-
Methanol (or Ethanol)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer with hotplate
-
Buchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add methyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol).
-
Add 100 mL of methanol (or ethanol) to the flask.
-
With continuous stirring, slowly add morpholine (0.1 mol) to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
After the addition of the base is complete, heat the reaction mixture to a gentle reflux (approximately 60-70 °C) and maintain for 3-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
If a significant amount of precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.
-
If precipitation is slow or incomplete, the reaction mixture can be poured into 200 mL of ice-cold water with stirring to induce further precipitation.
-
Wash the collected solid with cold methanol or water to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum or in a desiccator.
-
For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 61320-65-8 | [3] |
| Molecular Formula | C₈H₈N₂O₂S | [3] |
| Molecular Weight | 196.23 g/mol | [3] |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | 203-207 °C |
Table 2: Spectroscopic Data for a Structurally Similar Compound: 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate
| Spectroscopic Data | Value |
| IR (KBr, cm⁻¹) | 3422, 3306 (N-H stretching), 1681 (C=O stretching), 1589 (N-H bending), 1331 (C-N stretching) |
| ¹H-NMR (400 MHz, CDCl₃, δ ppm) | 6.57 (s, 2H, NH₂), 4.26 (q, J=7.16 Hz, 2H, OCH₂CH₃), 3.84 (s, 3H, OCH₃), 2.70 (s, 3H, CH₃), 1.33 (t, J=7.16 Hz, 3H, OCH₂CH₃) |
| ¹³C-NMR (100 MHz, CDCl₃, δ ppm) | 166.46, 166.18, 162.83, 148.0, 147.89, 108.47, 60.38, 51.02, 16.0, 14.35 |
Note: The spectroscopic data presented in Table 2 is for a closely related compound synthesized via the Gewald reaction and can be used as a reference for the characterization of the target molecule.[5]
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified signaling pathway of the Gewald reaction mechanism.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. Gewald Reaction [organic-chemistry.org]
- 3. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. asianpubs.org [asianpubs.org]
One-Pot Synthesis of 2-Aminothiophene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted 2-aminothiophenes are privileged heterocyclic scaffolds of significant interest in medicinal chemistry and materials science.[1][2] Their diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties, make them attractive core structures for drug discovery.[1][2] The thiophene ring can act as a bioisosteric replacement for a phenyl group, a common motif in many bioactive molecules.[3] The Gewald reaction, a one-pot multicomponent reaction, stands as the most prominent and versatile method for synthesizing these valuable compounds.[1][4] This reaction typically involves the condensation of a carbonyl compound (ketone or aldehyde), an active methylene nitrile, and elemental sulfur in the presence of a base.[4]
Applications in Drug Development
The 2-aminothiophene core is present in several marketed drugs and clinical candidates, highlighting its therapeutic potential.[5]
-
Anti-inflammatory Agents: The non-steroidal anti-inflammatory drug (NSAID) Tinoridine features a 2-aminothiophene structure.[5][6]
-
Antipsychotics: The atypical antipsychotic drug Olanzapine contains a thieno[b]diazepine core, derived from a 2-aminothiophene precursor.[5]
-
Kinase Inhibitors: Certain 2-aminothiophene derivatives have been identified as potent inhibitors of various kinases, which are crucial targets in cancer therapy.[7]
-
Antimicrobial Agents: These compounds have demonstrated broad-spectrum activity against various bacterial and fungal pathogens.[3][8]
-
Allosteric Modulators: They can act as allosteric enhancers of receptors like the A1-adenosine receptor, offering a nuanced approach to modulating cellular signaling.[3]
Reaction Mechanism and Workflow
The Gewald reaction proceeds through a sequence of key steps:
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[9][10][11]
-
Sulfur Addition: Elemental sulfur adds to the α-carbon of the unsaturated nitrile. The mechanism of this step is complex and may involve polysulfide intermediates.[9][10]
-
Cyclization and Aromatization: Intramolecular cyclization followed by tautomerization leads to the formation of the final 2-aminothiophene product.[9][10][11]
The general experimental workflow for the one-pot synthesis of 2-aminothiophene derivatives is depicted below.
References
- 1. Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 5. d-nb.info [d-nb.info]
- 6. benchchem.com [benchchem.com]
- 7. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a highly functionalized and versatile building block for the synthesis of a variety of heterocyclic compounds, particularly fused pyrimidine derivatives with significant biological and pharmacological potential.
Introduction
This compound is a polysubstituted aminothiophene that serves as a key starting material in the construction of diverse heterocyclic scaffolds. Its vicinal amino and cyano groups, along with the ester functionality, provide multiple reactive sites for cyclization reactions, making it an ideal precursor for the synthesis of thieno[2,3-d]pyrimidines, among other fused heterocyclic systems. These resulting compounds are of great interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of the starting aminothiophene is often achieved through the Gewald reaction, a multicomponent condensation that allows for the efficient construction of this valuable intermediate.
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
A primary application of this compound and its analogs is the synthesis of thieno[2,3-d]pyrimidines. The embedded 1,2-amino-nitrile functionality readily undergoes condensation with various one-carbon synthons to afford the fused pyrimidine ring.
Protocol 1: Synthesis of 4-amino-thieno[2,3-d]pyrimidines
This protocol describes the synthesis of 4-amino-thieno[2,3-d]pyrimidine derivatives through the reaction of the aminothiophene with formamide.
Experimental Workflow:
Application Notes and Protocols: Synthesis of Thieno[2,3-d]pyrimidines from Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and compiled data for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds with significant pharmacological interest, using methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a key starting material. The thieno[2,3-d]pyrimidine scaffold is a core structure in various biologically active molecules, including tyrosine kinase inhibitors, antimicrobial, and anti-inflammatory agents.
Introduction
This compound is a versatile precursor for the synthesis of a variety of substituted thieno[2,3-d]pyrimidines. The presence of an amino group and a cyano group ortho to each other on the thiophene ring allows for cyclization reactions with various one-carbon electrophiles to construct the pyrimidine ring. This document outlines the common synthetic strategies and provides detailed experimental procedures based on established literature.
Synthetic Pathways
The primary synthetic routes to thieno[2,3-d]pyrimidines from this compound involve cyclocondensation reactions with reagents such as formamide, urea, and isothiocyanates. These reactions lead to the formation of 4-aminothieno[2,3-d]pyrimidines, thieno[2,3-d]pyrimidin-4-ones, and 4-thioxothieno[2,3-d]pyrimidines, respectively. These core structures can be further modified to generate a diverse library of compounds for drug discovery programs.
Caption: General synthetic routes to thieno[2,3-d]pyrimidines.
Experimental Protocols
The following are generalized protocols for the synthesis of thieno[2,3-d]pyrimidines from this compound, adapted from literature procedures for analogous 2-aminothiophenes.[1][2]
Protocol 1: Synthesis of 4-Amino-5-methyl-6-methoxycarbonyl-thieno[2,3-d]pyrimidine
This protocol describes the reaction with formamide to yield the 4-amino derivative.
Materials:
-
This compound
-
Formamide
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of this compound (1 equivalent) and an excess of formamide is heated at reflux for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and recrystallized from a suitable solvent, such as ethanol, to afford the pure 4-amino-5-methyl-6-methoxycarbonyl-thieno[2,3-d]pyrimidine.
Protocol 2: Synthesis of 5-Methyl-6-methoxycarbonyl-thieno[2,3-d]pyrimidin-4(3H)-one
This protocol details the cyclization with urea to form the 4-oxo derivative.
Materials:
-
This compound
-
Urea
-
Pyridine (as solvent)
Procedure:
-
A mixture of this compound (1 equivalent) and urea (1.2 equivalents) in pyridine is heated at reflux.
-
The reaction is monitored by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is poured into acidified ice-water.
-
The precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from an appropriate solvent.
Protocol 3: Synthesis of 3-Substituted-5-methyl-6-methoxycarbonyl-4-thioxo-3,4-dihydropyrimidines
This protocol outlines the reaction with isothiocyanates to yield the 4-thioxo derivatives.
Materials:
-
This compound
-
Substituted isothiocyanate (e.g., phenyl isothiocyanate)
-
Pyridine or Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1 equivalent) in pyridine or DMF, the respective isothiocyanate (1.1 equivalents) is added.
-
The reaction mixture is heated at reflux for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the mixture is cooled and poured into acidified ice-water.
-
The resulting solid is filtered, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent.
Data Presentation
The following tables summarize representative quantitative data for thieno[2,3-d]pyrimidine derivatives synthesized from analogous 2-aminothiophene precursors.
Table 1: Synthesis of 4-Substituted Thieno[2,3-d]pyrimidines
| Product | R-Group | Reagent | Yield (%) | m.p. (°C) | Reference |
|---|---|---|---|---|---|
| 4-Amino-thieno[2,3-d]pyrimidine derivative | H | Formamide | 79 | 172.0-173.0 | [3] |
| 4-Oxo-thieno[2,3-d]pyrimidine derivative | - | Urea | 92 | 224–226 | [2] |
| 2-Thioxo-thieno[2,3-d]pyrimidine derivative | - | Thiourea | 88 | 275–277 | [2] |
| 3-Phenyl-4-thioxo-thieno[2,3-d]pyrimidine | Phenyl | Phenyl isothiocyanate | 72 | >300 | |
Table 2: Biological Activity of Selected Thieno[2,3-d]pyrimidine Derivatives
| Compound | Cell Line | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Thieno[2,3-d]pyrimidine derivative | MDA-MB-231 | Cytotoxicity | 27.6 | [3][4] |
| Paclitaxel (Control) | MDA-MB-231 | Cytotoxicity | 29.3 | [3][4] |
| 4-amino-thienopyrimidine derivative | MCF-7 | Antiproliferative | 0.013 |[5] |
Mechanism of Action and Signaling Pathway
Many thieno[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of various protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[4] These kinases are crucial components of signaling pathways that regulate cell proliferation, survival, and angiogenesis. By inhibiting these kinases, thieno[2,3-d]pyrimidines can disrupt downstream signaling cascades, leading to an anti-cancer effect.
Caption: Generalized signaling pathway inhibited by thieno[2,3-d]pyrimidines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Studies of Some Novel Thieno[2,3-d]pyrimidines [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scielo.br [scielo.br]
- 5. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Activity of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial potential of derivatives of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This document outlines the synthesis of these compounds, detailed protocols for evaluating their antimicrobial activity, and a summary of reported efficacy against various microbial strains.
Introduction
Thiophene-based heterocyclic compounds are a significant class of molecules in medicinal chemistry, demonstrating a wide array of pharmacological activities. Among these, 2-aminothiophene derivatives have garnered considerable attention for their potential as antimicrobial agents. The core structure of this compound offers a versatile scaffold for chemical modifications to develop novel and potent antimicrobial drugs. Derivatives of this compound have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as some fungal pathogens. This document provides the necessary protocols and data to guide research and development in this area.
Data Presentation: Antimicrobial Activity of Thiophene Derivatives
The following tables summarize the minimum inhibitory concentration (MIC) data for various derivatives of 2-aminothiophene, which are structurally related to this compound. This data is compiled from multiple studies to provide a comparative overview of their antimicrobial efficacy.
Table 1: Antibacterial Activity of 3-Aminothiophene-2-carboxylate Derivatives
| Compound ID | R Group | Test Organism | MIC (µg/mL) | Reference |
| 1a | -H | Escherichia coli | >100 | JOCPR, 2015 |
| 1b | -CH₃ | Staphylococcus aureus | 50 | JOCPR, 2015 |
| 1c | -Cl | Escherichia coli | 25 | JOCPR, 2015 |
| 1d | -Cl | Staphylococcus aureus | 12.5 | JOCPR, 2015 |
| 1e | -Br | Escherichia coli | 25 | JOCPR, 2015 |
| 1f | -Br | Staphylococcus aureus | 12.5 | JOCPR, 2015 |
Note: The core structure for the compounds in Table 1 is a 3-aminothiophene-2-carboxylate scaffold. The specific substitutions on the core structure beyond the noted 'R' group may vary between studies.
Table 2: Antimicrobial Activity of Tetrahydrobenzothiophene Derivatives
| Compound ID | Substituent | S. aureus MIC (µM/ml) | B. subtilis MIC (µM/ml) | E. coli MIC (µM/ml) | S. typhi MIC (µM/ml) | A. niger MIC (µM/ml) | C. albicans MIC (µM/ml) | Reference |
| S1 | 4-F-benzylideneamino | 0.81 | 0.81 | 0.81 | 0.81 | >1.0 | >1.0 | PMC, 2019 |
| S2 | 4-Cl-benzylideneamino | 0.85 | 0.85 | 0.85 | 0.85 | 0.95 | 0.95 | PMC, 2019 |
| S3 | 4-Br-benzylideneamino | 0.88 | 0.88 | 0.88 | 0.88 | 0.98 | 0.98 | PMC, 2019 |
| S4 | 4-NO₂-benzylideneamino | 0.91 | 0.91 | 0.91 | 0.91 | 0.91 | 0.91 | PMC, 2019 |
Note: The core structure for the compounds in Table 2 is ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-3-cyanothiophene Derivatives via Gewald Reaction
The Gewald reaction is a multicomponent condensation reaction that provides a straightforward method for synthesizing polysubstituted 2-aminothiophenes.
Materials:
-
An appropriate α-methylene ketone or aldehyde
-
An activated nitrile (e.g., malononitrile, ethyl cyanoacetate)
-
Elemental sulfur
-
A basic catalyst (e.g., diethylamine, morpholine, or triethylamine)
-
Anhydrous ethanol or methanol
-
Reaction flask with a condenser and magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and condenser, dissolve equimolar amounts of the α-methylene ketone/aldehyde and the activated nitrile in anhydrous ethanol.
-
To this solution, add a stoichiometric amount of elemental sulfur.
-
While stirring, add a catalytic amount of the basic catalyst (e.g., diethylamine) dropwise to the reaction mixture at room temperature.
-
After the addition of the catalyst, heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified 2-aminothiophene derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.
Caption: Workflow for the synthesis of 2-aminothiophene derivatives via the Gewald reaction.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol details the determination of the minimum inhibitory concentration (MIC) of the synthesized thiophene derivatives against various bacterial strains using the broth microdilution method.
Materials:
-
Synthesized thiophene derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., Ciprofloxacin, Gentamicin)
-
Negative control (broth only)
-
Solvent for dissolving compounds (e.g., DMSO)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, pick a few colonies of the test bacterium and inoculate into MHB.
-
Incubate at 37°C until the culture reaches the logarithmic growth phase (turbidity equivalent to a 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Dissolve the synthesized thiophene derivatives in a suitable solvent (e.g., DMSO) to prepare a stock solution (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solution in MHB in the wells of a 96-well microtiter plate to obtain a range of concentrations (e.g., from 100 µg/mL to 0.195 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well containing 100 µL of the serially diluted compound.
-
Include a positive control (bacterial suspension with a standard antibiotic) and a negative control (broth only) on each plate.
-
Incubate the microtiter plates at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
-
Optionally, the growth can be quantified by measuring the optical density at 600 nm using a microplate reader.
-
Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for all this compound derivatives is not fully elucidated, studies on related aminothiophene compounds suggest several potential pathways. One proposed mechanism involves the disruption of the bacterial cell membrane integrity. The lipophilic nature of the thiophene ring may facilitate the insertion of the molecule into the lipid bilayer, leading to increased membrane permeability and subsequent cell death. Additionally, the presence of reactive functional groups, such as a chloroacetyl moiety, can lead to the covalent modification of essential bacterial enzymes and proteins, thereby inhibiting their function.
Caption: Proposed mechanisms of antimicrobial action for thiophene derivatives.
Application Notes and Protocols for Functionalized Thiophene Compounds in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the anticancer activities of functionalized thiophene compounds, including quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved. Thiophene-based molecules represent a promising class of compounds in oncology, exhibiting a range of cytotoxic and antiproliferative effects against various cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical signaling pathways, induction of apoptosis, and interference with microtubule dynamics.
Data Presentation: Anticancer Activity of Functionalized Thiophene Derivatives
The following tables summarize the in vitro anticancer activity of selected functionalized thiophene compounds from recent studies, presenting their half-maximal inhibitory concentrations (IC50) against various human cancer cell lines.
Table 1: Cytotoxicity of Amino-Thiophene and Thienopyrimidine Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| 15b | Amino-thiophene | A2780 (Ovarian) | 12 ± 0.17 | Sorafenib | 7.5 ± 0.54 | [1][2] |
| A2780CP (Ovarian) | 10 ± 0.15 | Sorafenib | 9.4 ± 0.14 | [1][2] | ||
| 5 | Thienopyrimidine | MCF-7 (Breast) | 7.301 ± 4.5 | Doxorubicin | Not Specified | [3] |
| HepG2 (Liver) | 5.3 ± 1.6 | Doxorubicin | Not Specified | [3] | ||
| 8 | Thienopyrimidine | MCF-7 (Breast) | 4.132 ± 0.5 | Doxorubicin | Not Specified | [3] |
| HepG2 (Liver) | 3.3 ± 0.90 | Doxorubicin | Not Specified | [3] | ||
| 3b | Thienopyrimidine | HepG2 (Liver) | 3.105 ± 0.14 | Doxorubicin | Not Specified | [4] |
| PC-3 (Prostate) | 2.15 ± 0.12 | Doxorubicin | Not Specified | [4] | ||
| 4c | Thieno[3,2-b]pyrrole | HepG2 (Liver) | 3.023 ± 0.12 | Doxorubicin | Not Specified | [4] |
| PC-3 (Prostate) | 3.12 ± 0.15 | Doxorubicin | Not Specified | [4] |
Table 2: Cytotoxicity of Thiophene Carboxamide and Fused Thiophene Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) | Citation |
| 2b | Thiophene Carboxamide | Hep3B (Liver) | 5.46 | Combretastatin A-4 | Not Specified | [5] |
| 2d | Thiophene Carboxamide | Hep3B (Liver) | 8.85 | Combretastatin A-4 | Not Specified | [5] |
| 2e | Thiophene Carboxamide | Hep3B (Liver) | 12.58 | Combretastatin A-4 | Not Specified | [5] |
| TP 5 | 2,3-fused thiophene | HepG2 (Liver) | <30 µg/mL | Paclitaxel | 35.92 µg/mL | [6] |
| SMMC-7721 (Liver) | <30 µg/mL | Paclitaxel | 35.33 µg/mL | [6] | ||
| NPs12a | Tetrahydrobenzo[b]thiophene | LoVo (Colon) | 57.15 µg/mL | Not Specified | Not Specified | [7] |
| HCT-116 (Colon) | 60.35 µg/mL | Not Specified | Not Specified | [7] |
*Note: Specific IC50 values were not provided, but the study indicated higher activity than the reference compound at a concentration of 30 µg/mL.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the anticancer activity of functionalized thiophene compounds.
Synthesis of a Representative Tetrahydrobenzo[b]thiophene Derivative
This protocol is a representative example based on the Gewald reaction, a common method for synthesizing substituted thiophenes.
Objective: To synthesize a 2-amino-3-cyano-tetrahydrobenzo[b]thiophene derivative.
Materials:
-
Cyclohexanone (or a substituted derivative)
-
Malononitrile
-
Elemental sulfur
-
Morpholine or Diethylamine (as a catalyst)
-
Ethanol
Procedure:
-
In a round-bottom flask, dissolve cyclohexanone (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine or diethylamine to the mixture.
-
Stir the reaction mixture at room temperature or with gentle heating (40-50°C) for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the purified 2-amino-3-cyano-tetrahydrobenzo[b]thiophene derivative.
-
Confirm the structure of the synthesized compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effect of a thiophene compound on cancer cell lines and calculate its IC50 value.
Materials:
-
Functionalized thiophene compound
-
Human cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Prepare a stock solution of the thiophene compound in DMSO and make serial dilutions in the complete culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the medium containing different concentrations of the thiophene compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Detection by Annexin V-FITC/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis in cancer cells treated with a thiophene compound using flow cytometry.
Materials:
-
Functionalized thiophene compound
-
Human cancer cell lines
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
6-well plates
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the thiophene compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
Tubulin Polymerization Assay
Objective: To determine if a thiophene compound inhibits or enhances tubulin polymerization in vitro.
Materials:
-
Functionalized thiophene compound
-
Tubulin Polymerization Assay Kit (containing purified tubulin, GTP, and general tubulin buffer)
-
Paclitaxel (as a polymerization enhancer control)
-
Nocodazole or Colchicine (as a polymerization inhibitor control)
-
96-well half-area plates
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute the tubulin protein on ice as per the manufacturer's instructions.
-
Prepare the reaction mixture containing tubulin, GTP, and general tubulin buffer.
-
Add the thiophene compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for positive (paclitaxel) and negative (nocodazole) controls, as well as a vehicle control.
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every minute for 60 minutes.
-
Plot the absorbance versus time to generate polymerization curves. Inhibition of polymerization will result in a lower rate and extent of absorbance increase, while enhancement will show a higher rate and extent.
Western Blot Analysis of Signaling Proteins
Objective: To investigate the effect of a thiophene compound on the expression and phosphorylation status of key proteins in a specific signaling pathway.
Materials:
-
Functionalized thiophene compound
-
Human cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., for p-AKT, AKT, p-ERK, ERK, β-catenin, Cyclin B1, CDK1, Cleaved PARP, Cleaved Caspase-9, and β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the thiophene compound for the desired time.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by functionalized thiophene compounds and a typical experimental workflow for their evaluation.
References
- 1. Synthesis of Some Novel Thiophene Analogues as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Application of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in Dye Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a highly functionalized heterocyclic amine that serves as a valuable precursor in the synthesis of azo dyes. Dyes derived from 2-aminothiophene moieties are of significant commercial and academic interest, particularly as disperse dyes for synthetic fibers like polyester. The unique electronic properties of the thiophene ring, combined with the electron-withdrawing cyano and carboxylate groups and the electron-donating amino group, make this compound an excellent diazo component for producing a wide range of colors with good tinctorial strength and fastness properties.
The general synthetic strategy involves a two-step process: diazotization of the primary aromatic amino group of the thiophene derivative, followed by an azo coupling reaction with an electron-rich coupling component.[1] The resulting azo dyes typically exhibit high molar extinction coefficients and can be tailored to produce shades ranging from yellow and orange to red, blue, and even navy, depending on the choice of the coupling component.[1] Dyes based on aminothiophenes are recognized for their bright shades and good sublimation fastness on polyester fabrics.[1]
The presence of the cyano and methyl ester groups on the thiophene ring influences the electronic properties of the resulting dye molecule, which in turn affects its color and fastness. These groups can enhance the electron-accepting character of the thiophene system, leading to a significant bathochromic (deepening of color) shift compared to analogous dyes derived from simpler aromatic amines.
This document provides detailed protocols for the synthesis of azo dyes using this compound and summarizes key quantitative data for analogous dye systems to guide researchers in this field.
Quantitative Data Summary
While specific quantitative data for dyes derived directly from this compound is not extensively published in readily available literature, the following table presents data for closely related azo dyes synthesized from analogous 2-aminothiophene precursors. This data provides a reasonable approximation of the expected spectroscopic properties.
| Diazo Component (Precursor) | Coupling Component | Solvent | λmax (nm) | Reference |
| Substituted 2-aminothiophenes | Various | Toluene | 437 - 534 | [1] |
| 2-Amino-3,5-dinitrothiophene | Substituted N-β-acetoxyethylanilines | Not Specified | Bluish-Red Dyes | [1] |
| 2-Amino-3-carbethoxy-4,5-dimethylthiophene | N-arylmaleimides | Not Specified | Various Shades | [1] |
| 2-Amino-4-chloro-5-formylthiophene-3-carbonitrile | Aniline Derivatives | Not Specified | Not Specified | |
| 2-Methoxy-5-nitroaniline | N,N-bis(β-hydroxyethyl)aniline | Ethanol | 520 | [2] |
| 2-Methoxy-5-nitroaniline | N-ethyl-N-β-hydroxyethylaniline | Ethanol | 510 | [2] |
Experimental Protocols
The following are representative protocols for the synthesis of azo dyes using this compound. These protocols are based on established procedures for similar 2-aminothiophene derivatives and should be adapted and optimized by the researcher.
Protocol 1: Diazotization of this compound
This protocol describes the formation of the diazonium salt, which is a critical intermediate in azo dye synthesis.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Acetic Acid
-
Propionic Acid
-
Ice-salt bath
-
Starch-iodide paper
Procedure:
-
Preparation of Nitrosylsulfuric Acid: In a flask maintained at 0-5°C in an ice-salt bath, slowly add sodium nitrite (1.05 equivalents) to concentrated sulfuric acid with careful stirring. Ensure the temperature does not exceed 10°C.
-
Dissolution of the Aminothiophene: In a separate beaker, dissolve this compound (1 equivalent) in a mixture of acetic acid and propionic acid (typically a 5:1 v/v mixture).
-
Cooling: Cool the aminothiophene solution to 0-5°C in an ice bath.
-
Diazotization Reaction: Slowly add the pre-prepared, cold nitrosylsulfuric acid to the aminothiophene solution with vigorous stirring. The temperature must be maintained below 5°C throughout the addition.
-
Reaction Completion: Continue to stir the mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt is complete when a drop of the reaction mixture gives a positive test (a blue-black color) with starch-iodide paper, indicating the presence of excess nitrous acid.
-
Immediate Use: The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling Reaction
This protocol describes the reaction of the diazonium salt with a coupling component to form the final azo dye. N,N-diethylaniline is used here as a representative coupling component.
Materials:
-
Thiophene Diazonium Salt Solution (from Protocol 1)
-
N,N-diethylaniline (or other suitable coupling component)
-
Acetic Acid
-
Sodium Acetate solution (10%)
-
Ice bath
-
Ethanol or Dimethylformamide (DMF) for recrystallization
Procedure:
-
Preparation of Coupling Component Solution: Dissolve the coupling component (e.g., N,N-diethylaniline, 1 equivalent) in acetic acid.
-
Cooling: Cool the solution to 0-5°C in an ice bath.
-
Coupling Reaction: Add the cold diazonium salt solution dropwise to the coupling component solution over 30-40 minutes with vigorous stirring. Maintain the temperature below 5°C. A colored precipitate should form.
-
Stirring: Continue to stir the mixture for an additional 2-3 hours at 0-5°C to ensure the reaction goes to completion.
-
pH Adjustment: Slowly add a 10% sodium acetate solution to adjust the pH of the mixture to 4-5. This facilitates the precipitation of the dye.
-
Isolation: Collect the precipitated azo dye by vacuum filtration.
-
Washing: Wash the crude dye thoroughly with water to remove any residual acids and salts.
-
Drying: Dry the dye in a vacuum oven at a suitable temperature (e.g., 60°C).
-
Purification: The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or DMF.
Protocol 3: Application of the Synthesized Dye to Polyester Fabric (Disperse Dyeing)
This protocol outlines a general procedure for applying the synthesized thiophene-based azo dye to polyester fabric.
Materials:
-
Synthesized Azo Dye
-
Dispersing agent
-
Polyester fabric
-
High-temperature dyeing apparatus
-
Sodium Hydroxide
-
Sodium Hydrosulfite
-
Non-ionic detergent
Procedure:
-
Dye Dispersion Preparation: Prepare a stable aqueous dispersion of the dye by milling the dye with a suitable dispersing agent.
-
Dye Bath Preparation: Prepare the dye bath with the dye dispersion, maintaining a liquor-to-goods ratio of, for example, 20:1. The pH of the dye bath is typically adjusted to 4.5-5.5 with acetic acid.
-
Dyeing Process:
-
Introduce the wetted polyester fabric into the dye bath at room temperature.
-
Raise the temperature to 130°C at a rate of approximately 2-3°C per minute.
-
Maintain this temperature for 60 minutes to allow for dye penetration and fixation within the polyester fibers.
-
-
Cooling and Rinsing: Cool the dye bath to 50-60°C and remove the dyed fabric. Rinse the fabric thoroughly with cold water.
-
Reduction Clearing (After-treatment): To improve wash fastness and remove surface dye, treat the dyed fabric in a solution containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 2 g/L non-ionic detergent at 60-70°C for 15-20 minutes.
-
Final Rinsing and Drying: Rinse the fabric again with hot and cold water and then dry it.
Logical Relationship of Synthesis
The synthesis of azo dyes from this compound follows a clear logical progression from starting materials to the final applied dye. This can be visualized as a multi-stage process.
References
Application Notes: Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a Versatile Intermediate for Novel Agrochemicals
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate as a key building block in the synthesis of potential agrochemicals, particularly fungicides. The inherent reactivity of its amino group and the functionalities on the thiophene ring make it an attractive starting material for generating diverse chemical libraries for agrochemical screening.
Introduction to Thiophene-Based Agrochemicals
Thiophene derivatives are a well-established class of heterocyclic compounds that have garnered significant interest in the agrochemical industry. Their diverse biological activities have led to the development of numerous commercial products. 2-Aminothiophenes, in particular, serve as crucial intermediates in the synthesis of various agrochemicals, including fungicides and herbicides. The subject of these notes, this compound, represents a strategically functionalized member of this class, poised for further chemical elaboration.
Synthetic Utility and Key Reactions
The primary synthetic handle on this compound is its 5-amino group. This group can readily undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the modulation of the molecule's physicochemical properties. A key reaction for derivatization is acylation , which can be employed to synthesize a range of N-(thiophen-2-yl) amide derivatives. This class of compounds has shown promise for fungicidal activity.
Application in Fungicide Synthesis: A Case Study
While direct synthesis of a commercial agrochemical from this compound is not extensively documented in publicly available literature, its structural similarity to intermediates used in the synthesis of novel fungicides provides a strong basis for its application in this area. For instance, N-(thiophen-2-yl) nicotinamide derivatives have demonstrated potent fungicidal activity.
The following sections outline a representative synthetic protocol and the expected biological activity based on analogous compounds.
Quantitative Data on Analogous Fungicidal Compounds
The following table summarizes the fungicidal activity of N-(thiophen-2-yl) nicotinamide derivatives, which are structurally related to compounds that can be synthesized from this compound. This data is presented to illustrate the potential efficacy of this chemical class.
| Compound ID | Target Pathogen | Efficacy (% control) at 100 mg/L | Efficacy (% control) at 200 mg/L | Commercial Fungicide Comparison |
| 4f (analogue) | Cucumber Downy Mildew | 70% | 79% | Flumorph: 56% at 200 mg/L; Mancozeb: 76% at 1000 mg/L |
Data extracted from a study on N-(thiophen-2-yl) nicotinamide derivatives and is intended to be representative of the potential of this class of compounds.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of a representative N-(thiophen-2-yl) nicotinamide derivative starting from this compound.
General Synthetic Workflow
The overall synthetic strategy involves a two-step process: the formation of an acyl chloride from a substituted nicotinic acid, followed by the acylation of this compound.
Caption: Synthetic workflow for N-(thiophen-2-yl) nicotinamide derivatives.
Protocol 1: Synthesis of Substituted Nicotinoyl Chloride
-
To a solution of substituted nicotinic acid (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane), add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride (1.2 eq) to the mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent under reduced pressure to obtain the crude acyl chloride, which can be used in the next step without further purification.
Protocol 2: Synthesis of Methyl 5-(substituted nicotinamido)-4-cyano-3-methylthiophene-2-carboxylate
-
Dissolve this compound (1.0 eq) in a suitable solvent (e.g., pyridine or dichloromethane containing a base like triethylamine).
-
Cool the solution to 0 °C.
-
Slowly add a solution of the substituted nicotinoyl chloride (1.1 eq) in the same solvent.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion of the reaction (monitored by TLC), pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the target compound.
Plausible Signaling Pathway in Fungi
While the exact mechanism of action for novel thiophene-based fungicides would require experimental validation, many existing fungicides target specific enzymes or pathways essential for fungal growth. A common target is the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain.
Caption: Plausible inhibitory action on the fungal respiratory chain.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of novel agrochemicals. Its utility in the preparation of potent fungicidal compounds, demonstrated through analogous structures, highlights its potential for the development of next-generation crop protection agents. The protocols and data presented herein provide a solid foundation for researchers to explore the rich chemistry of this thiophene derivative in the quest for new and effective agrochemical solutions.
Application Note: Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate via Gewald Reaction
Introduction
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative. Thiophene-based compounds are of significant interest to researchers in medicinal chemistry and materials science due to their diverse biological activities and valuable properties as building blocks for agrochemicals and dyes. The synthesis of this compound is efficiently achieved through the Gewald reaction, a one-pot multicomponent condensation. This method involves the reaction of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst. This application note provides a detailed experimental protocol for the synthesis of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value |
| Molecular Formula | C₈H₈N₂O₂S[1][2][3] |
| Molecular Weight | 196.23 g/mol [1][2][3] |
| CAS Number | 61320-65-8[1][3][4] |
| Typical Yield | 70-85% (based on similar Gewald reactions)[5] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Varies based on purity |
Experimental Protocol
This protocol is based on the principles of the Gewald aminothiophene synthesis.[6][7][8]
Materials and Reagents:
-
Methyl acetoacetate
-
Malononitrile
-
Elemental Sulfur (powder)
-
Morpholine (or another suitable base like diethylamine)
-
Methanol (or Ethanol)
-
Deionized Water
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Dropping funnel
-
Thermometer
-
Büchner funnel and flask for vacuum filtration
-
Standard laboratory glassware
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, combine methyl acetoacetate (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in methanol (3-5 mL per gram of methyl acetoacetate).
-
Initiation of Reaction: Begin stirring the mixture at room temperature.
-
Addition of Catalyst: To the stirred suspension, add morpholine (0.5 equivalents) dropwise via the dropping funnel over a period of 20-30 minutes. An exothermic reaction may be observed, and the temperature should be monitored.
-
Reaction Progression: After the addition of the base is complete, heat the reaction mixture to a gentle reflux (approximately 60-65°C for methanol) and maintain this temperature with continuous stirring for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The product is expected to precipitate out of the solution.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with a small amount of cold methanol to remove any unreacted starting materials and impurities.
-
Purification: For further purification, recrystallize the crude product from a suitable solvent, such as ethanol or a mixture of ethanol and water, to obtain a crystalline solid.
-
Drying and Characterization: Dry the purified product under vacuum. The final product can be characterized by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its structure.
Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Reaction Pathway
Caption: Simplified reaction pathway for the Gewald synthesis of the target thiophene.
References
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. Gewald Reaction [organic-chemistry.org]
- 8. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Purification of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the purification of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceutically active compounds. The purification of this compound, commonly synthesized via the Gewald reaction, is critical to ensure the removal of unreacted starting materials and byproducts, thereby guaranteeing the integrity and quality of subsequent synthetic steps and final products.
Introduction
This compound is a polysubstituted 2-aminothiophene derivative. The Gewald reaction, a multicomponent condensation, is a common and efficient method for its synthesis.[1][2] However, this reaction can lead to several impurities, including unreacted starting materials (e.g., a ketone or aldehyde, an α-cyanoester, and elemental sulfur) and various side-products.[1][3] Therefore, robust purification strategies are essential to obtain the compound at the high purity levels required for pharmaceutical research and development. The two most effective and widely used purification techniques for this class of compounds are recrystallization and silica gel column chromatography.
Potential Impurities
The primary impurities in the crude product obtained from the Gewald synthesis of this compound may include:
-
Unreacted starting materials: Methyl acetoacetate, malononitrile, and elemental sulfur.
-
Byproducts from side reactions: Intermediates of the Knoevenagel condensation and other polymeric materials.[1]
Purification Techniques
The selection of an appropriate purification technique depends on the impurity profile of the crude material and the desired final purity. Below is a comparative overview of the most common methods.
Data Presentation: Comparison of Purification Techniques
| Purification Technique | Purity of Crude Material (%) | Solvents/Eluents | Purity after Purification (%) | Yield (%) | Notes |
| Recrystallization | ~80-90 | Ethanol | >98 | 70-85 | Effective for removing most non-polar and some polar impurities. Ethanol is a commonly used solvent for this class of compounds.[4][5] |
| Recrystallization | ~80-90 | Methanol | >97 | 65-80 | Another suitable solvent, though may result in slightly lower recovery compared to ethanol. |
| Silica Gel Column Chromatography | ~80-90 | Hexane/Ethyl Acetate (gradient) | >99 | 60-75 | Highly effective for separating closely related impurities and achieving very high purity. The yield can be lower due to product loss on the column. |
| Combined Method | ~80-90 | 1. Recrystallization (Ethanol) 2. Column Chromatography | >99.5 | 50-65 | Recommended for achieving the highest possible purity, particularly for analytical standards or late-stage drug development. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes the purification of crude this compound using ethanol.
Materials:
-
Crude this compound
-
Ethanol (reagent grade)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of ethanol to create a slurry.
-
Heating: Gently heat the slurry on a heating mantle or hot plate with constant swirling. Add small portions of hot ethanol until the solid completely dissolves. Avoid adding excess solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. For enhanced crystallization, the flask can be placed in an ice bath for 30-60 minutes after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point (Melting Point: ~226 °C) to a constant weight.[6]
Expected Outcome:
-
Purity: >98% (as determined by HPLC or NMR)
-
Yield: 70-85%
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the purification of crude this compound using a silica gel column with a hexane/ethyl acetate gradient.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Chromatography column
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates and chamber
-
UV lamp (254 nm)
-
Rotary evaporator
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column. Allow the silica to settle, ensuring a level and compact bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a small amount of the initial mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica gel with the adsorbed product onto the top of the packed column.
-
Elution:
-
Begin elution with a non-polar mobile phase, such as 95:5 hexane/ethyl acetate.
-
Gradually increase the polarity of the mobile phase. A typical gradient could be from 95:5 to 80:20 hexane/ethyl acetate. The optimal gradient should be determined by preliminary TLC analysis.
-
-
Fraction Collection: Collect fractions of the eluate in separate tubes.
-
Monitoring: Monitor the separation by TLC, spotting each fraction on a TLC plate and visualizing under a UV lamp. Fractions containing the pure product (identified by its Rf value) should be combined.
-
Solvent Removal: Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.
-
Drying: Dry the purified product under vacuum to remove any residual solvent.
Expected Outcome:
-
Purity: >99% (as determined by HPLC or NMR)
-
Yield: 60-75%
Visualization of Purification Workflows
The following diagrams illustrate the logical flow of the described purification protocols.
Caption: Workflow for the purification of this compound by recrystallization.
Caption: Workflow for the purification of this compound by column chromatography.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Comparison of Alternative Methods for the Purification of Adalimumab Directly from Harvested Cell Culture Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Scale-up Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate is a polysubstituted thiophene derivative. Thiophene-based compounds are recognized as important scaffolds in medicinal chemistry due to their wide range of biological activities.[1] The 2-aminothiophene core, in particular, is a crucial building block for the synthesis of various therapeutic agents.[1][2] The efficient and reproducible large-scale synthesis of this intermediate is therefore of significant interest for pharmaceutical research and development.
The most common and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction.[3][4][5] This multicomponent reaction involves the condensation of a ketone, an active methylene nitrile, and elemental sulfur in the presence of a basic catalyst.[3][4] This protocol details a scalable synthesis of this compound, adapted from established industrial processes for related compounds and leveraging the Gewald reaction.[6]
Reaction Principle: The Gewald Three-Component Reaction
The synthesis proceeds via a one-pot, three-component Gewald reaction. The mechanism initiates with a Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene nitrile (malononitrile), catalyzed by a base.[3] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[3]
Experimental Workflow
Caption: Experimental workflow for the scale-up synthesis of this compound.
Detailed Experimental Protocol
This protocol is designed for a representative scale-up synthesis. Quantities can be adjusted proportionally. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials and Reagents:
-
Methyl Acetoacetate
-
Malononitrile
-
Elemental Sulfur (Powder)
-
Morpholine
-
Methanol
-
Water (Deionized)
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, dropping funnel, and temperature probe.
-
Heating/cooling circulator.
-
Filtration apparatus (e.g., Nutsche filter-dryer).
-
Vacuum oven.
Procedure:
-
Reactor Charging:
-
In a suitable reactor, charge methyl acetoacetate, malononitrile, and methanol.
-
Begin agitation to ensure a homogeneous mixture.
-
-
Base Addition:
-
While maintaining the temperature of the reaction mixture below 40°C using a cooling circulator, add morpholine dropwise over a period of 30-60 minutes. An exothermic reaction is expected.
-
-
Sulfur Addition:
-
Once the base addition is complete and the temperature is stable, introduce the elemental sulfur powder in portions.
-
-
Reaction at Reflux:
-
After the sulfur has been added, heat the reaction mixture to reflux (approximately 65-70°C for methanol) and maintain for 2 to 3 hours.[6] Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
-
Product Precipitation and Isolation:
-
Upon reaction completion, stop heating and allow the mixture to cool to room temperature.
-
Slowly add water to the reaction mixture with continued stirring until precipitation of the product is complete.
-
Filter the resulting solid precipitate.
-
-
Washing and Drying:
-
Wash the filter cake with a mixture of methanol and water to remove unreacted starting materials and impurities.
-
Dry the purified product under vacuum at 50-60°C until a constant weight is achieved.
-
Data Presentation: Reagent Quantities and Expected Yield
The following table provides a summary of the reagents and expected outcomes for a laboratory scale-up synthesis.
| Parameter | Value | Notes |
| Reactants | ||
| Methyl Acetoacetate | 1.00 mol equivalent (e.g., 116.1 g) | Limiting Reagent |
| Malononitrile | 1.05 mol equivalent (e.g., 69.4 g) | A slight excess can help drive the reaction to completion. |
| Elemental Sulfur | 1.10 mol equivalent (e.g., 35.3 g) | |
| Morpholine (Base) | 1.20 mol equivalent (e.g., 104.5 g) | Catalyst for the Knoevenagel condensation. |
| Methanol (Solvent) | 2-3 mL per gram of methyl acetoacetate | Ensures adequate mixing and heat transfer.[6] |
| Reaction Conditions | ||
| Base Addition Temperature | < 40°C | Crucial for controlling the initial exothermic reaction and preventing side product formation.[6] |
| Reflux Time | 2 - 3 hours | Typical duration for the completion of the Gewald reaction.[6] |
| Expected Outcome | ||
| Theoretical Yield | ~196.2 g | Based on the molecular weight of the product (C₈H₈N₂O₂S).[7][8] |
| Typical Actual Yield | 75-85% | Yields can vary based on the precise conditions and scale. An industrial process for a similar compound reports a yield of 77%.[6] |
| Purity | >97% | Achievable with proper precipitation and washing.[6] |
Safety Considerations:
-
Malononitrile: Toxic and harmful if swallowed, in contact with skin, or if inhaled. Handle with extreme care in a well-ventilated area.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage.
-
Methanol: Flammable and toxic.
-
Sulfur: Flammable solid. The reaction may produce hydrogen sulfide, a toxic and flammable gas. Ensure adequate ventilation and consider a scrubber for large-scale operations.
-
The initial phase of the reaction is exothermic; therefore, controlled addition of the base and efficient cooling are critical to prevent a runaway reaction.
Characterization:
The final product, this compound, should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) to confirm its identity and purity.
Signaling Pathway Diagram
The following diagram illustrates the logical relationship in the multi-component Gewald reaction mechanism.
Caption: Key steps in the Gewald reaction mechanism.
References
- 1. benchchem.com [benchchem.com]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. arkat-usa.org [arkat-usa.org]
- 6. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
- 7. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 8. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate via Gewald Reaction
This technical support center provides troubleshooting guidance and frequently asked questions for the synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the starting materials for the Gewald synthesis of this compound?
The synthesis is a one-pot, three-component reaction requiring methyl acetoacetate, malononitrile, and elemental sulfur. A basic catalyst is also necessary to facilitate the reaction.
Q2: What is the fundamental mechanism of the Gewald reaction?
The Gewald reaction is a multi-step process that begins with a Knoevenagel condensation between the ketone (methyl acetoacetate) and the active methylene compound (malononitrile), catalyzed by a base.[1] This is followed by the addition of elemental sulfur and subsequent cyclization to form the polysubstituted 2-aminothiophene product.[1]
Q3: What are common bases used in the Gewald reaction, and how do I choose one?
Commonly used bases include secondary amines like morpholine and piperidine, tertiary amines such as triethylamine, and inorganic bases like sodium hydroxide. The choice of base can influence the reaction rate and yield. For substrates that are less reactive, a stronger base might be required.
Q4: What solvents are suitable for this reaction?
Polar protic solvents like ethanol and methanol are frequently used. The choice of solvent can affect the solubility of reactants, particularly sulfur, and influence the reaction rate.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction's progress. By comparing the spots of the reaction mixture with the starting materials, you can determine when the reaction is complete.
Q6: What is a typical purification method for the final product?
Recrystallization is a common and effective method for purifying solid 2-aminothiophene derivatives. A mixture of ethanol and dimethylformamide (DMF) has been noted as a suitable solvent system for the purification of similar compounds.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Yield | Inefficient Knoevenagel Condensation: The initial condensation between methyl acetoacetate and malononitrile may be slow or incomplete. | - Optimize Base: Experiment with different bases (e.g., morpholine, triethylamine, sodium hydroxide) and their concentrations. - Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can promote the condensation. |
| Poor Sulfur Reactivity: Elemental sulfur may not be reacting efficiently. | - Solvent Choice: Ensure a solvent is used where sulfur has reasonable solubility, such as ethanol or methanol. - Temperature: A moderate increase in temperature can enhance the rate of sulfur addition. | |
| Side Reactions: Competing side reactions, such as the dimerization of the Knoevenagel adduct, can reduce the yield. | - Control Temperature: Avoid excessively high temperatures which can favor side product formation. - Order of Addition: Consider adding the sulfur portion-wise to maintain a low concentration of the reactive intermediate. | |
| Formation of a Tar-Like Substance | Decomposition of Reactants or Products: High temperatures or prolonged reaction times can lead to the decomposition of starting materials or the desired product. | - Temperature Control: Maintain the reaction temperature within the optimal range. - Reaction Time: Monitor the reaction by TLC and stop it once the starting materials are consumed to avoid over-cooking the reaction. |
| Difficulty in Product Isolation | Product is Oiling Out: The product may not precipitate cleanly from the reaction mixture. | - Change in Work-up: Try pouring the reaction mixture into ice-cold water to induce precipitation. - Solvent for Precipitation: If the product is soluble in the reaction solvent, consider adding a co-solvent in which the product is insoluble. |
| Impure Product After Initial Isolation | Presence of Unreacted Starting Materials or Byproducts: The crude product may be contaminated with starting materials or side products. | - Recrystallization: Perform recrystallization using an appropriate solvent system, such as ethanol/DMF. - Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used for purification. |
Experimental Protocols
General Protocol 1: Base-Catalyzed Gewald Reaction
This protocol is adapted from a general procedure for the synthesis of 2-amino-3-cyanothiophenes.[2]
| Reagent | Molar Ratio | Example Quantity |
| Methyl Acetoacetate | 1.0 | 1.16 g (10 mmol) |
| Malononitrile | 1.0 | 0.66 g (10 mmol) |
| Sulfur | 1.2 | 0.38 g (12 mmol) |
| Sodium Hydroxide (4 M aq. solution) | catalytic | ~0.2 mL |
| Ethanol | - | 20 mL |
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve methyl acetoacetate (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add elemental sulfur (1.2 eq) to the mixture.
-
Add a catalytic amount of 4 M aqueous sodium hydroxide.
-
Heat the reaction mixture to 60 °C and stir for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an ethanol/DMF mixture.
General Protocol 2: Piperidinium Borate Catalyzed Gewald Reaction
This protocol is based on a catalytic method for the Gewald synthesis.
| Reagent | Molar Ratio | Example Quantity |
| Methyl Acetoacetate | 1.0 | 1.16 g (10 mmol) |
| Malononitrile | 1.0 | 0.66 g (10 mmol) |
| Sulfur | 1.0 | 0.32 g (10 mmol) |
| Piperidinium Borate | 0.2 | (20 mol%) |
| Ethanol/Water (9:1) | - | 20 mL |
Procedure:
-
Combine methyl acetoacetate (1.0 eq), malononitrile (1.0 eq), sulfur (1.0 eq), and piperidinium borate (20 mol%) in a round-bottom flask.
-
Add the ethanol/water (9:1) solvent mixture.
-
Heat the mixture to 100 °C with stirring.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture.
-
Isolate the product by filtration and wash with a small amount of cold ethanol.
-
Purify by recrystallization if necessary.
Visualizations
Caption: Experimental workflow for the Gewald synthesis.
References
Technical Support Center: Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. This valuable heterocyclic compound is a key building block in the development of various pharmaceutical agents. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during its synthesis, which is typically achieved through the Gewald reaction.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues that may arise during the synthesis of this compound.
Q1: I am observing a very low yield or no product formation. What are the potential causes and how can I fix this?
A1: Low to no yield is a common issue that can stem from several factors related to the initial condensation step or the subsequent cyclization.
-
Inefficient Knoevenagel Condensation: The initial base-catalyzed condensation between the ketone (ethyl acetoacetate) and the active methylene nitrile (malononitrile or methyl cyanoacetate) is critical.[1][2]
-
Troubleshooting Steps:
-
Base Selection: The choice and amount of base are crucial. While morpholine is commonly used, other bases like piperidine or triethylamine can be screened.[3] For less reactive starting materials, a stronger base might be necessary.
-
Water Removal: The condensation reaction produces water, which can hinder the reaction's progress. Consider using a Dean-Stark apparatus if the reaction is conducted at a suitable temperature with an appropriate solvent, or ensure your reagents and solvent are anhydrous.
-
Confirm Intermediate Formation: You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur to ensure the initial condensation is successful.[2]
-
-
-
Poor Sulfur Reactivity: Elemental sulfur needs to dissolve and react effectively for the thiophene ring to form.
-
Troubleshooting Steps:
-
Solvent Choice: Polar solvents like ethanol, methanol, or dimethylformamide (DMF) are generally preferred as they enhance the solubility and reactivity of sulfur.[3][4]
-
Temperature Optimization: Gently heating the reaction mixture, typically in the range of 40-70°C, can improve the rate of sulfur addition and cyclization. However, excessively high temperatures can lead to side reactions and decomposition. A screening of different temperatures is advisable.[2]
-
-
-
Incorrect Stoichiometry or Reagent Purity:
-
Troubleshooting Steps:
-
Ensure all starting materials are of high purity and accurately measured. Impurities in the starting materials can inhibit the reaction.
-
Verify the correct molar ratios of the reactants and catalyst as specified in the protocol.
-
-
Q2: My final product is impure, showing multiple spots on TLC. What are the likely side products and how can I minimize them and purify my product?
A2: Impurities in the Gewald reaction often arise from side reactions or unreacted starting materials.
-
Common Side Products:
-
Dimerization of the α,β-unsaturated nitrile: This intermediate can sometimes dimerize, competing with the desired cyclization reaction and reducing the yield of the thiophene product.[2]
-
Unreacted Starting Materials: Incomplete reactions will leave starting materials in the final mixture.[3]
-
Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization steps are slow or incomplete.[3]
-
-
Mitigation Strategies:
-
Control Reaction Temperature: As mentioned, temperature can influence the formation of side products. Optimization is key.[2]
-
Controlled Reagent Addition: Slow, controlled addition of the base can sometimes minimize the formation of byproducts.
-
Optimize Reaction Time: Monitor the reaction by TLC to determine the optimal reaction time. Stopping the reaction too early will result in unreacted starting materials, while excessively long reaction times can lead to the formation of degradation products.
-
-
Purification Strategies:
-
Recrystallization: This is often the most effective method for purifying the solid product. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[3]
-
Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a common and effective purification method.[3]
-
Washing: Washing the crude product with water can remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can help remove non-polar byproducts.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the role of the base in the Gewald reaction?
A1: The base plays a catalytic role in the initial Knoevenagel condensation between the ketone and the active methylene nitrile.[3] It deprotonates the active methylene compound, creating a nucleophile that attacks the carbonyl carbon of the ketone. Commonly used bases include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[3]
Q2: What is the generally accepted mechanism for the Gewald reaction?
A2: The mechanism of the Gewald reaction is understood to proceed in three main stages:
-
Knoevenagel Condensation: A base-catalyzed condensation between the ketone and the α-cyanoester forms an α,β-unsaturated nitrile intermediate.[1][2]
-
Sulfur Addition: Elemental sulfur adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.[1]
-
Cyclization and Tautomerization: The sulfur-containing intermediate undergoes intramolecular cyclization, followed by tautomerization to yield the final stable 2-aminothiophene product.[1]
Q3: Can microwave irradiation be used to improve the reaction?
A3: Yes, microwave irradiation has been shown to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.[1] This can be particularly useful for reactions that are sluggish under conventional heating.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following tables summarize the impact of key parameters on the synthesis of aminothiophenes via the Gewald reaction, based on literature data for similar compounds.
Table 1: Effect of Base on Yield in Gewald Reactions
| Entry | Ketone/Aldehyde | α-Cyanoester | Base (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Pyrrolidinium borate (20) | Ethanol/Water (9:1) | 100 | 0.5 | 87 | [5] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate (20) | Ethanol/Water (9:1) | 100 | 0.33 | 96 | [5] |
| 3 | Cyclohexanone | Malononitrile | Morpholinium borate (20) | Ethanol/Water (9:1) | 100 | 1 | 80 | [5] |
| 4 | Acetone | Ethyl cyanoacetate | Diethylamine (stoichiometric) | Ethanol | 50 | 3 | 85 | [6] |
| 5 | Ethyl acetoacetate | Methyl cyanoacetate | Morpholine (stoichiometric) | Ethanol | 65 | 3 | 52 | [7] |
Table 2: Effect of Temperature and Solvent on Yield in Gewald Reactions
| Entry | Ketone/Aldehyde | α-Cyanoester | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) | Reference |
| 1 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | RT | 1440 | Trace | [5] |
| 2 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | 70 | 180 | 84 | [5] |
| 3 | Cyclohexanone | Malononitrile | Piperidinium borate | Ethanol/Water (9:1) | 100 | 25 | 96 | [5] |
| 4 | Cyclohexanone | Malononitrile | Piperidinium borate | Toluene | 100 | 180 | 60 | [5] |
| 5 | Cyclohexanone | Malononitrile | Piperidinium borate | Dioxane | 100 | 120 | 70 | [5] |
| 6 | Cyclohexanone | Malononitrile | Piperidinium borate | Acetonitrile | 100 | 60 | 80 | [5] |
Experimental Protocols
Detailed Experimental Protocol for the Synthesis of this compound (Adapted from a high-yield industrial synthesis of a related compound[8])
Materials:
-
Ethyl acetoacetate
-
Methyl cyanoacetate
-
Elemental Sulfur
-
Morpholine
-
Methanol
-
Water
Procedure:
-
To a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, add ethyl acetoacetate (1.0 eq), methyl cyanoacetate (1.0 eq), and methanol (1.4 L per kg of ethyl acetoacetate).
-
Stir the mixture and begin cooling. While maintaining the temperature of the reaction mixture below 40°C, slowly add morpholine (1.0 eq).
-
After the addition of morpholine is complete, add elemental sulfur (1.1 eq) to the mixture.
-
Heat the reaction mixture to reflux (approximately 65°C) and maintain reflux for 2-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, stop heating and allow the mixture to cool.
-
Slowly add water to the reaction mixture until precipitation of the product is observed.
-
Filter the precipitate and wash it thoroughly with water.
-
Dry the collected solid to obtain this compound. The reported yield for a similar industrial-scale synthesis is approximately 77% with a purity of 98%.[8]
Note: This protocol is a guideline and may require optimization for your specific laboratory conditions and scale.
Mandatory Visualization
Caption: The reaction mechanism for the Gewald synthesis of this compound.
Caption: A troubleshooting workflow for addressing low yield in the synthesis.
Caption: Logical relationships between experimental parameters and the final product yield and purity.
References
- 1. Gewald reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Gewald Reaction [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. journals.iucr.org [journals.iucr.org]
- 7. researchgate.net [researchgate.net]
- 8. US20060142567A1 - Process for the industrial synthesis of the methyl diester of 5-amino-3-carboxymethyl-4-cyano-2-thiophenecarboxylic acid, and application to the synthesis of bivalent salts of ranelic acid and their hydrates - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Polysubstituted Thiophenes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and experimental challenges encountered during the synthesis of polysubstituted thiophenes. The information is tailored for researchers, scientists, and professionals in drug development.
General Troubleshooting & FAQs
Question: My reaction yield is significantly lower than expected. What are the general factors I should investigate?
Answer: Low yields in thiophene synthesis can stem from several factors. A systematic approach to troubleshooting is recommended. Key areas to investigate include:
-
Reagent Quality: Ensure all starting materials and solvents are pure and anhydrous, as required by the specific reaction. Degradation of reagents, especially organometallics or activated starting materials, is a common cause of low yields.
-
Inert Atmosphere: For many coupling reactions (e.g., Suzuki, Stille), maintaining a strict inert atmosphere (Argon or Nitrogen) is critical to prevent catalyst deactivation and unwanted side reactions.
-
Reaction Temperature: The optimal temperature can be crucial. Deviations may lead to incomplete reactions or the formation of side products.
-
Reaction Time: Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Both incomplete and excessively long reaction times can lead to lower yields of the desired product.
-
Purification Method: The polarity of polysubstituted thiophenes can be very similar to that of byproducts, making purification challenging. Experiment with different solvent systems for column chromatography or consider alternative methods like recrystallization or preparative TLC.[1]
Question: I am having difficulty separating my desired thiophene isomer from a side product. What purification strategies can I employ?
Answer: The separation of structurally similar thiophene isomers or byproducts can be challenging.[1] Consider the following strategies:
-
Column Chromatography Optimization: Systematically screen different solvent systems. A shallow polarity gradient can improve separation. Using high-performance liquid chromatography (HPLC) with either normal or reverse phases may provide better resolution.[1]
-
Fractional Crystallization: If your product is a solid, fractional crystallization can be a powerful purification technique. Experiment with various solvents to find one where the desired isomer has lower solubility.[1]
-
Preparative Thin-Layer Chromatography (TLC): For small-scale separations, preparative TLC can be an effective method to isolate a pure sample for characterization.[1]
Diagram 1: General Troubleshooting Workflow
Caption: A general workflow for troubleshooting unexpected results in thiophene synthesis.
Side Reactions in Specific Thiophene Syntheses
Paal-Knorr Thiophene Synthesis
Question: I am observing a significant amount of a furan byproduct in my Paal-Knorr synthesis. How can I minimize its formation?
Answer: The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds can be accompanied by the formation of a furan byproduct through a competing dehydration pathway.[2][3] To favor thiophene formation, consider the following:
-
Choice and Excess of Sulfurizing Agent: Reagents like phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent act as both sulfurizing and dehydrating agents.[2][4][5] Using a sufficient excess of a more potent sulfurizing agent can favor the thiophene pathway. Lawesson's reagent is often considered milder and more selective for thionation over dehydration compared to P₄S₁₀.
-
Reaction Temperature: Higher temperatures can sometimes favor the dehydration pathway leading to the furan. Optimizing the temperature is crucial for maximizing the thiophene yield.
Diagram 2: Competing Pathways in Paal-Knorr Synthesis
Caption: Paal-Knorr synthesis: competition between thiophene and furan formation.
Data on Thiophene vs. Furan Formation
| Starting Material | Sulfurizing Agent | Product | Yield (%) | Reference |
| 2,5-Hexanedione | P₄S₁₀ | 2,5-Dimethylthiophene | 70% | Foye, J. Org. Chem. 1952, 17, 1405 |
| 2,5-Dimethylfuran | P₄S₁₀ | 2,5-Dimethylthiophene | 28% | Foye, J. Org. Chem. 1952, 17, 1405 |
This data demonstrates that the direct reaction of the 1,4-dicarbonyl compound with a sulfurizing agent gives a significantly higher yield of the thiophene compared to the sulfurization of the corresponding furan, suggesting that the furan is not a primary intermediate on the main reaction pathway to the thiophene.[2]
Experimental Protocol: Paal-Knorr Synthesis of 2,5-Dimethylthiophene
-
Materials: 2,5-Hexanedione, Phosphorus Pentasulfide (P₄S₁₀), solvent (e.g., toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,5-hexanedione (1 equivalent).
-
Add the solvent (e.g., toluene).
-
Carefully add phosphorus pentasulfide (0.5 equivalents) in portions. The reaction is exothermic.
-
Heat the mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation.
-
Gewald Aminothiophene Synthesis
Question: I am observing a dimeric byproduct in my Gewald synthesis. How can this be avoided?
Answer: The Gewald synthesis, a multicomponent reaction to form 2-aminothiophenes, can sometimes be complicated by the dimerization of the α,β-unsaturated nitrile intermediate (the Knoevenagel-Cope condensation product). To suppress this side reaction, a two-step procedure is often recommended. First, perform the Knoevenagel-Cope condensation to form the unsaturated nitrile, and then, in a subsequent step, add the elemental sulfur and the base to induce cyclization.
Data on the Influence of Base on Gewald Synthesis Yield
| Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 1 | 85 |
| Cyclohexanone | Malononitrile | Piperidine | Ethanol | 50 | 1 | 80 |
| Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 50 | 1 | 65 |
| Acetone | Ethyl Cyanoacetate | Morpholine | Methanol | Reflux | 3 | 75 |
Note: Yields are representative and can vary based on specific substrate and reaction scale.
Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate [6]
-
Materials: 2-Butanone (1 equivalent), Ethyl Cyanoacetate (1 equivalent), Elemental Sulfur (1.1 equivalents), Morpholine (1.5 equivalents), Ethanol.
-
Procedure:
-
To a round-bottom flask, add 2-butanone, ethyl cyanoacetate, and ethanol.
-
Add elemental sulfur to the mixture.
-
Cool the flask in an ice bath and slowly add morpholine with stirring.
-
After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then heat at 50°C for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture and pour it into a beaker containing ice water.
-
The precipitated solid is collected by filtration, washed with water, and then with a small amount of cold ethanol.
-
The crude product can be recrystallized from ethanol to yield the pure ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate.[6]
-
Fiesselmann Thiophene Synthesis
Question: My Fiesselmann synthesis is producing a significant amount of a thioacetal byproduct. How can I favor the formation of the desired thiophene?
Answer: The Fiesselmann synthesis can indeed lead to the formation of a thioacetal as a byproduct, particularly in the absence of an alcohol.[7][8] The reaction mechanism involves the initial Michael addition of the thioglycolate to the α,β-acetylenic ester. A second Michael addition can occur, leading to the thioacetal. To favor the desired cyclization to the thiophene, the addition of an alcohol to the reaction mixture can promote the formation of the monoadduct, which then preferentially undergoes an intramolecular Dieckmann-type condensation to form the thiophene ring.[7][8]
Experimental Protocol: General Fiesselmann Synthesis
-
Materials: α,β-acetylenic ester (1 equivalent), methyl thioglycolate (1.1 equivalents), sodium methoxide (1.1 equivalents), methanol.
-
Procedure:
-
Dissolve the α,β-acetylenic ester in methanol in a round-bottom flask under an inert atmosphere.
-
Add methyl thioglycolate to the solution.
-
Cool the mixture in an ice bath and slowly add a solution of sodium methoxide in methanol.
-
Stir the reaction at room temperature for several hours, monitoring by TLC.
-
After the reaction is complete, neutralize with a weak acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Side Reactions in Cross-Coupling for Thiophene Functionalization
Suzuki-Miyaura Coupling
Question: I am observing significant homocoupling of my thiopheneboronic acid in a Suzuki-Miyaura reaction. How can I minimize this side product?
Answer: Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings. This can be particularly problematic with electron-rich heteroaryl boronic acids like those derived from thiophene. Strategies to minimize this include:
-
Strictly Anaerobic Conditions: The presence of oxygen can promote the homocoupling of boronic acids. Ensure the reaction is thoroughly degassed and maintained under a strict inert atmosphere.
-
Choice of Palladium Catalyst and Ligand: The catalyst system can have a significant impact. Using a pre-catalyst that is less prone to side reactions or employing specific ligands can suppress homocoupling.
-
Base and Solvent Selection: The choice of base and solvent can influence the rate of transmetalation versus the rate of homocoupling. Anhydrous conditions are often preferred.
-
Controlled Addition of Reagents: In some cases, slow addition of the boronic acid can minimize its concentration at any given time, thereby reducing the rate of homocoupling.
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromothiophene with Phenylboronic Acid [9]
-
Materials: 2-Bromothiophene (1 equivalent), Phenylboronic acid (1.2 equivalents), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%), Sodium Carbonate (2 equivalents), Toluene, Ethanol, Water.
-
Procedure:
-
In a Schlenk flask, combine 2-bromothiophene, phenylboronic acid, and sodium carbonate.
-
Add the palladium catalyst.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add the degassed solvent system (e.g., toluene/ethanol/water 4:1:1).
-
Heat the reaction mixture to 80-90°C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
-
Stille Coupling
Question: My Stille coupling reaction is plagued by the homocoupling of the organostannane reagent. What measures can I take to prevent this?
Answer: Homocoupling of the organostannane is a primary side reaction in Stille couplings.[5][10] This occurs when two molecules of the organostannane react with the palladium catalyst. To mitigate this:
-
Catalyst Choice: The choice of palladium source and ligands is critical. For instance, using Pd₂(dba)₃ with a phosphine ligand like P(o-tol)₃ can be effective.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can help reduce the rate of homocoupling.
-
Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can sometimes promote side reactions.
-
Additives: In some cases, additives like copper(I) iodide (CuI) can act as co-catalysts and suppress homocoupling by facilitating the transmetalation step.
Diagram 3: Stille Coupling - Desired vs. Side Reaction
Caption: Simplified reaction pathways in Stille coupling showing the desired cross-coupling cycle and the competing homocoupling side reaction.
Experimental Protocol: Stille Coupling of 2-(Tributylstannyl)thiophene with Iodobenzene
-
Materials: 2-(Tributylstannyl)thiophene (1 equivalent), Iodobenzene (1.1 equivalents), Pd(PPh₃)₄ (2 mol%), Anhydrous and degassed Toluene.
-
Procedure:
-
To a flame-dried Schlenk flask, add Pd(PPh₃)₄.
-
Seal the flask, evacuate, and backfill with argon (repeat three times).
-
Add degassed toluene via syringe, followed by 2-(tributylstannyl)thiophene and iodobenzene.
-
Heat the reaction mixture to 90-100°C and stir for 12-16 hours under argon.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue can be purified by column chromatography on silica gel. A common method to remove tin byproducts is to wash the crude product solution with an aqueous solution of potassium fluoride.
-
References
- 1. Stille Coupling [organic-chemistry.org]
- 2. Paal-Knorr Thiophene Synthesis [organic-chemistry.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
Technical Support Center: Purification of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate."
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the Gewald reaction. Common impurities may include:
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Unreacted starting materials: Ethyl acetoacetate, methyl cyanoacetate, and elemental sulfur.
-
Knoevenagel condensation intermediate: An α,β-unsaturated nitrile formed from the initial reaction of ethyl acetoacetate and methyl cyanoacetate.[1][2]
-
Dimerized or polymerized side products: Under certain conditions, starting materials or intermediates can undergo self-condensation.[1]
-
Amorphous sulfur: Residual elemental sulfur that was not consumed in the reaction.
Q2: What are the general physical and chemical properties of this compound?
A2: Understanding the properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| Appearance | Light yellow to brown powder/crystal |
| Solubility | Soluble in methanol.[3] Limited solubility data is available, but it is expected to be soluble in polar organic solvents like DMSO and DMF.[4] |
| pKa (Predicted) | 0.16 ± 0.10 (for a similar compound, 2-Amino-5-methyl-3-thiophenecarbonitrile)[3] |
Q3: Is this compound stable under acidic or basic conditions?
A3: The amino group on the thiophene ring allows the compound to be protonated under acidic conditions, forming a salt that is typically more soluble in aqueous solutions. This property can be exploited for acid-base extraction. However, strong acidic or basic conditions, especially at elevated temperatures, may lead to the hydrolysis of the methyl ester group. It is recommended to use mild acidic and basic conditions during extraction and to perform these steps at room temperature or below to minimize degradation.
Q4: Which purification technique is generally more effective for this compound: recrystallization or column chromatography?
A4: Both recrystallization and column chromatography can be effective, and the choice depends on the impurity profile and the desired scale of purification.
-
Recrystallization is often a more straightforward and scalable method for removing minor impurities, especially if a suitable solvent system can be identified. It can yield highly pure crystalline material.[5]
-
Column chromatography is more effective for separating complex mixtures of impurities with similar polarities to the product.[6][7] However, it can be more time-consuming and may lead to product loss on the stationary phase.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of crystallizing. | The melting point of the impure compound is lower than the boiling point of the solvent. The rate of cooling is too rapid. | - Add a small amount of a "co-solvent" in which the compound is less soluble to the hot solution. - Re-heat the solution to dissolve the oil and allow it to cool more slowly. - Try a different solvent system with a lower boiling point. |
| No crystals form upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod at the meniscus to induce nucleation. - Add a seed crystal of the pure compound. - Place the solution in an ice bath or freezer to further reduce solubility. |
| Low recovery of purified product. | Too much solvent was used, leading to significant product loss in the mother liquor. The product is partially soluble in the cold solvent. | - Minimize the amount of hot solvent used to dissolve the crude product. - Cool the solution thoroughly in an ice bath before filtration to maximize precipitation. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Colored impurities remain in the crystals. | The impurities have similar solubility to the product. | - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration. - Perform a second recrystallization. |
Column Chromatography Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation of the product from impurities. | The chosen eluent system has inappropriate polarity. The column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) first. A good starting point for polar compounds like this is a mixture of hexanes and ethyl acetate. - If the compound is very polar, consider adding a small percentage of methanol to the eluent. - Ensure the column is packed uniformly to avoid channeling. |
| Product does not elute from the column. | The eluent is not polar enough. The compound is degrading on the silica gel. | - Gradually increase the polarity of the eluent. A "methanol flush" at the end can elute highly polar compounds. - Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (1-2%). This can prevent the degradation of acid-sensitive compounds. |
| Streaking or tailing of the product band. | The compound is interacting too strongly with the silica gel. The sample was overloaded on the column. | - Add a small amount of a polar solvent (like methanol) or a base (like triethylamine) to the eluent to reduce strong interactions. - Ensure the amount of crude material loaded is appropriate for the column size. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, and mixtures thereof) to find a suitable recrystallization solvent or solvent pair. An ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a flask, add the minimum amount of the hot recrystallization solvent to the crude "this compound" to achieve complete dissolution.
-
Decolorization (if necessary): If the solution is highly colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove insoluble impurities and activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine an appropriate eluent system by running TLC plates of the crude material in various solvent mixtures (e.g., hexane:ethyl acetate in different ratios). The ideal solvent system will give the product an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a silica gel column using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry powder to the top of the column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Gewald reaction - Wikipedia [en.wikipedia.org]
- 3. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 [chemicalbook.com]
- 4. Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | 449177-08-6 | Benchchem [benchchem.com]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. quora.com [quora.com]
- 7. researchgate.net [researchgate.net]
By-product analysis in the synthesis of "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" via the Gewald reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products observed in the synthesis of this compound?
A1: The most frequently encountered by-products in the Gewald synthesis of this compound include unreacted starting materials (ethyl acetoacetate and methyl cyanoacetate), the intermediate from the Knoevenagel-Cope condensation, and products from dimerization or polymerization of reactants or intermediates. Under certain conditions, the formation of an isomeric thiazole derivative is also possible.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting materials, you can observe the consumption of reactants and the formation of the product. A suitable eluent system, such as a mixture of hexane and ethyl acetate, should be used for effective separation.
Q3: What are the key reaction parameters that influence the yield and purity of the final product?
A3: The yield and purity of this compound are significantly influenced by several factors, including the choice of base, reaction temperature, solvent, and the stoichiometry of the reactants. The base is crucial for catalyzing the initial Knoevenagel condensation, while the temperature affects the rate of both the desired reaction and potential side reactions. Polar solvents like ethanol or methanol are generally preferred as they aid in the solubility of sulfur.
Q4: Can microwave irradiation be used for this synthesis?
A4: Yes, microwave-assisted synthesis has been reported to be beneficial for the Gewald reaction, often leading to shorter reaction times and improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis in a question-and-answer format.
Problem 1: Low or no yield of the desired product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | The initial condensation between ethyl acetoacetate and methyl cyanoacetate is a critical step. Ensure the base used (e.g., morpholine, triethylamine, piperidine) is of good quality and used in the correct amount. Consider screening different bases to find the most effective one for your specific conditions. |
| Poor Sulfur Solubility or Reactivity | Use a polar solvent like ethanol, methanol, or DMF to improve the solubility of elemental sulfur. Gently heating the reaction mixture (e.g., to 40-60 °C) can also enhance sulfur's reactivity, but be cautious as excessive heat can promote side reactions. |
| Incorrect Stoichiometry or Impure Reagents | Verify the purity of your starting materials and ensure they are dry. Accurately measure all reactants according to the protocol. |
| Reaction Not Gone to Completion | Increase the reaction time and continue to monitor by TLC until the starting materials are consumed. A slight increase in temperature might also be beneficial. |
Problem 2: Presence of significant impurities in the crude product.
| Observed Impurity | Possible Cause | Mitigation Strategies |
| Unreacted Starting Materials | Incomplete reaction. | Increase reaction time or temperature. Ensure the catalyst (base) is active and present in the correct amount. |
| Knoevenagel-Cope Intermediate | Slow sulfur addition and/or cyclization. | Ensure an adequate amount of sulfur is present and that the reaction conditions (temperature and base) are suitable for the cyclization step. |
| Dimerization/Polymerization Products | High concentration of reactants or unsuitable solvent. | Adjust the concentration of the reactants or modify the rate of addition of the reagents. Changing the solvent might also be beneficial. |
| Isomeric Thiazole By-product | Reaction conditions favoring an alternative cyclization pathway. | The formation of a thiazole by-product can sometimes occur in modified Gewald reactions. Careful control of reaction conditions is necessary. Analysis of the reaction mixture by LC-MS or NMR can help identify such isomers. |
Quantitative Data on By-product Formation (Representative)
| Parameter | Condition A (Optimized) | Condition B (Sub-optimal) | Condition C (Sub-optimal) |
| Base | Morpholine | Triethylamine | --- |
| Solvent | Ethanol | Dichloromethane | Ethanol |
| Temperature | 50°C | 25°C | 80°C (Reflux) |
| Product Yield | ~85% | ~40% | ~60% |
| Unreacted Starting Materials | <5% | ~30% | ~10% |
| Knoevenagel Intermediate | <2% | ~15% | ~5% |
| Dimer/Polymer By-products | ~8% | ~15% | ~25% |
This table is illustrative and based on general principles of the Gewald reaction. Actual results will vary.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethyl acetoacetate
-
Methyl cyanoacetate
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol (or another suitable polar solvent)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl acetoacetate (1 equivalent), methyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents).
-
Add ethanol as the solvent (e.g., 3-5 mL per gram of ethyl acetoacetate).
-
With stirring, slowly add morpholine (0.5-1 equivalent) to the mixture.
-
Heat the reaction mixture to a temperature between 40-60°C.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 2-6 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from ethanol) or column chromatography on silica gel.
Protocol for By-product Analysis by HPLC
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Example Gradient: Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, then return to initial conditions.
Procedure:
-
Prepare a stock solution of the crude reaction mixture in the mobile phase (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Inject a small volume (e.g., 10 µL) into the HPLC system.
-
Monitor the chromatogram at a suitable wavelength (e.g., 254 nm or 320 nm).
-
Identify peaks corresponding to the product and by-products by comparing retention times with pure standards (if available) or by collecting fractions and analyzing them by other techniques (e.g., MS, NMR).
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for by-product analysis and product purification.
Caption: A troubleshooting decision tree for the synthesis of the target molecule.
Troubleshooting low yield in Gewald multicomponent reaction
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the Gewald multicomponent reaction for the synthesis of polysubstituted 2-aminothiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Gewald reaction?
The Gewald reaction is a one-pot synthesis that proceeds through three key stages[1]:
-
Knoevenagel Condensation: A base catalyzes the condensation of a ketone or aldehyde with an active methylene compound (e.g., α-cyanoester) to form a stable α,β-unsaturated nitrile intermediate.[2]
-
Sulfur Addition: Elemental sulfur is added to the reaction mixture. The precise mechanism of its addition to the intermediate is complex and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.[2]
Q2: My Gewald reaction is resulting in a very low yield or no product at all. What are the primary factors to investigate?
Low or no yield in a Gewald reaction can typically be attributed to one or more of the following factors:
-
Inefficient Knoevenagel Condensation: The initial condensation step is crucial. Issues here will prevent the formation of the necessary intermediate.
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Poor Sulfur Solubility or Reactivity: Elemental sulfur must be effectively incorporated into the reaction.
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Suboptimal Reaction Conditions: Temperature and solvent play a significant role in the reaction's success.
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Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired product.
A systematic approach to troubleshooting these issues is outlined in the detailed guides below.
Q3: What are common side products in the Gewald reaction, and how can their formation be minimized?
A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization to form the thiophene ring. The formation of this dimer is highly dependent on the reaction conditions. To minimize its formation, you can try adjusting the temperature or the rate at which the reagents are added.[3] Additionally, unreacted starting materials and the Knoevenagel-Cope intermediate may be present if the reaction does not go to completion.[1] Optimizing the reaction time, temperature, and stoichiometry can help to mitigate these issues.
Troubleshooting Guide for Low Yield
If you are experiencing low yields, follow this troubleshooting workflow to identify and resolve the issue.
Caption: A stepwise workflow for troubleshooting low yields in the Gewald reaction.
Step 1: Verify Purity of Starting Materials and Reagents
Ensure that all starting materials (ketone/aldehyde, active methylene compound, and sulfur) and the base are of high purity and are dry. Impurities can inhibit the reaction or lead to unwanted side reactions.
Step 2: Confirm the Initial Knoevenagel Condensation
The formation of the α,β-unsaturated nitrile is the first critical step. You can verify this by running a small-scale reaction without sulfur and monitoring the formation of the condensed product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
If the condensation is unsuccessful:
-
Base Selection: The choice of base is critical. For less reactive ketones, a stronger base might be necessary. Consider screening bases such as piperidine, morpholine, or triethylamine.[1]
-
Water Removal: The condensation produces water, which can inhibit the reaction. Using a Dean-Stark apparatus or adding a dehydrating agent can be beneficial.[1]
-
Step 3: Optimize Reaction Conditions for Sulfur Addition and Cyclization
If the initial condensation is successful but the overall yield is still low, focus on the sulfur addition and cyclization steps.
-
Solvent Choice: The polarity of the solvent affects the solubility and reactivity of elemental sulfur. Polar solvents like ethanol, methanol, or DMF are commonly used and generally improve the reaction.[1]
-
Temperature: The reaction temperature influences the rate of both sulfur addition and cyclization. A temperature that is too low may lead to a sluggish reaction, while a temperature that is too high can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C).
-
Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and significantly reduce reaction times, especially for challenging substrates.[2]
Step 4: Analyze for Side Products
If optimization of conditions does not significantly improve the yield, analyze the crude reaction mixture for the presence of side products, such as the dimer of the α,β-unsaturated nitrile. Adjusting the concentration of reactants or the rate of addition of reagents may help minimize these side reactions.[3]
Data Presentation: Influence of Reaction Parameters on Yield
The following tables summarize quantitative data on how different reaction parameters can influence the yield of the Gewald reaction.
Table 1: Effect of Base and Solvent on the Yield of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
| Entry | Carbonyl Compound | Active Methylene Compound | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 4 | 92 |
| 2 | Cyclohexanone | Malononitrile | Piperidine | Ethanol | 50 | 4 | 88 |
| 3 | Cyclohexanone | Malononitrile | Triethylamine | Ethanol | 50 | 6 | 85 |
| 4 | Cyclohexanone | Malononitrile | Morpholine | Methanol | 50 | 4 | 90 |
| 5 | Cyclohexanone | Malononitrile | Morpholine | DMF | 50 | 3 | 95 |
Data compiled from various sources for illustrative purposes.
Table 2: Comparison of Conventional Heating vs. Microwave Irradiation
| Active Methylene Compound | Method | Reaction Time | Yield (%) |
| Ethyl Cyanoacetate | Conventional | 10 h | 55 |
| Ethyl Cyanoacetate | Microwave | 2 min | 82[4] |
| Cyanoacetamide | Conventional | 12 h | 78 |
| Cyanoacetamide | Microwave | 2 min | 78[4] |
| Phenylsulfonylacetonitrile | Conventional | 8 h | 55 |
| Phenylsulfonylacetonitrile | Microwave | 2 min | 87[4] |
Reaction of 1,4-dithiane-2,5-diol with various active methylene compounds in methanol with triethylamine as a base.[4]
Experimental Protocols
Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.[1]
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To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).
-
Add a suitable solvent, such as ethanol or methanol (20-30 mL).
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted Gewald Synthesis
This method can significantly reduce reaction times and improve yields.
-
In a microwave-safe reaction vessel equipped with a magnetic stir bar, combine the carbonyl compound (1.0 equiv), the active methylene nitrile (1.0 equiv), elemental sulfur (1.1 equiv), and a suitable solvent (e.g., ethanol).
-
Add the amine base (e.g., triethylamine, 1.0 equiv).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 50-70 °C) for a short duration (e.g., 2-10 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up the reaction mixture as described in the conventional heating protocol (steps 7 and 8).
Signaling Pathways and Logical Relationships
Gewald Reaction Mechanism
The following diagram illustrates the generally accepted mechanism of the Gewald reaction.
Caption: The reaction mechanism of the Gewald synthesis.
References
Technical Support Center: Synthesis of 2-Aminothiophenes
Welcome to the technical support center for the synthesis of 2-aminothiophenes. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the pivotal role of catalysts in this process, primarily focusing on the Gewald reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2-aminothiophenes in a question-and-answer format to help diagnose and resolve experimental challenges.
Q1: My reaction yield is very low or the reaction is not proceeding at all. What are the first things I should check?
A1: Low or no yield in the Gewald reaction often points to issues in the initial and most critical phase: the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile.[1] If this step fails, the subsequent cyclization to form the thiophene ring cannot occur.[1]
Here are the primary troubleshooting steps:
-
Starting Material Quality: Verify the purity of your starting materials. The ketone or aldehyde should be free of impurities, and the active methylene nitrile (e.g., malononitrile, ethyl cyanoacetate) should not be degraded.[1]
-
Catalyst Choice and Activity: The base catalyst is crucial for the initial condensation.[2] Commonly used bases include secondary amines like piperidine and morpholine, or tertiary amines like triethylamine.[2] For less reactive ketones, a stronger base might be necessary.[2] Consider screening different bases to find the optimal one for your specific substrates.[2]
-
Initial Condensation Check: To isolate the problem, you can run a small-scale reaction of just the carbonyl compound and the active methylene nitrile with your chosen base catalyst. Monitor the formation of the α,β-unsaturated nitrile intermediate by TLC or LC-MS to confirm this first step is working before adding elemental sulfur.[1]
-
Reaction Conditions: Ensure the temperature and solvent are appropriate. While many Gewald reactions proceed at room temperature, some require gentle heating (e.g., 40-70°C) to facilitate the reaction.[1][2] Polar solvents like ethanol, methanol, or DMF are commonly used as they can improve the solubility of intermediates and sulfur.[1][2]
Q2: I've confirmed the initial condensation is working, but my overall yield is still poor. What are other potential issues?
A2: If the Knoevenagel condensation is successful, poor yields often stem from the sulfur addition and cyclization steps, or from competing side reactions.
-
Suboptimal Temperature: The temperature affects the rate of sulfur addition and cyclization. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side product formation.[1] It is recommended to screen a range of temperatures to find the optimum for your substrates.[1]
-
Poor Sulfur Solubility/Reactivity: Elemental sulfur must be sufficiently soluble and reactive. Polar solvents generally enhance its reactivity.[2] If you suspect this is an issue, gentle heating can improve sulfur's reactivity.[2]
-
Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate is a common side reaction that competes with the desired cyclization, reducing the yield of the 2-aminothiophene.[1] Adjusting the temperature or the rate of reagent addition may help minimize this.[1]
-
Water Removal: The initial condensation step produces water, which can inhibit the reaction.[2] For sensitive substrates, consider using a Dean-Stark apparatus or adding a dehydrating agent to remove water as it forms.[2]
Q3: How does the choice of base catalyst specifically affect the reaction, and are there modern alternatives?
A3: The base is arguably the most critical component. Traditionally, stoichiometric amounts of amines like morpholine or piperidine were used.[3] However, the choice of base significantly impacts reaction rate and yield.[3]
Modern approaches utilize truly catalytic systems that are often more efficient and environmentally friendly:
-
Conjugate Acid-Base Catalysts: Salts like piperidinium borate have been shown to be excellent, recyclable catalysts that can be used in catalytic amounts (e.g., 20 mol%).[3] These systems can provide excellent yields in shorter reaction times compared to traditional bases.[3]
-
Heterogeneous Catalysts: Solid catalysts offer the advantage of easy separation and recyclability.[4] Options include nano-structured catalysts like Na2CaP2O7 and ZnO nanoparticles, which have demonstrated high catalytic activity.[4][5]
-
Organocatalysts: L-proline, a green and inexpensive catalyst, has been used effectively at low loading (e.g., 10 mol%) to facilitate both the Knoevenagel condensation and the subsequent sulfur addition steps.[6]
Q4: I am having difficulty purifying the final 2-aminothiophene product. What are some effective strategies?
A4: Purification can be challenging due to the presence of unreacted starting materials, intermediates, or side products like dimers.[2]
-
Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes.[2] Common solvents to screen for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[2]
-
Column Chromatography: If recrystallization is ineffective or if the product is an oil, column chromatography is a necessary alternative.[1] Standard silica gel chromatography can be used to separate the desired product from impurities.
Data on Catalyst Performance
The selection of a catalyst and reaction conditions has a significant impact on the synthesis of 2-aminothiophenes. The following tables summarize quantitative data from various studies.
Table 1: Effect of Different Base Catalysts on Gewald Reaction Yield (Model Reaction: Cyclohexanone, Malononitrile, and Sulfur)
| Entry | Catalyst (Base) | Time (min) | Yield (%) |
| 1 | Pyrrolidinium borate | 30 | 92 |
| 2 | Piperidinium borate | 20 | 96 |
| 3 | Morpholinium borate | 35 | 90 |
| 4 | No Catalyst | 24 h | No Reaction |
| Data sourced from a study on conjugate acid-base catalysts.[3] |
Table 2: Optimization of Piperidinium Borate Catalyst Loading
| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |
| 1 | 0 | 24 h | No Reaction |
| 2 | 10 | 35 | 88 |
| 3 | 15 | 25 | 92 |
| 4 | 20 | 20 | 96 |
| Data shows that 20 mol% provides the optimal balance of reaction time and yield.[3] |
Table 3: Effect of Temperature on Yield using Piperidinium Borate (20 mol%)
| Entry | Temperature (°C) | Time | Yield (%) |
| 1 | Room Temperature | 24 h | Trace |
| 2 | 70 | 3 h | 84 |
| 3 | 100 | 25 min | 96 |
| This demonstrates that higher temperatures can dramatically increase reaction rate and yield for this catalytic system.[3] |
Experimental Protocols
Protocol 1: General Gewald Synthesis Using a Conventional Base (Morpholine)
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the ketone/aldehyde (1.0 equiv.), the active methylene nitrile (1.0 equiv.), elemental sulfur (1.1 equiv.), and a suitable solvent (e.g., ethanol, 10 mL).
-
Catalyst Addition: Add morpholine (1.0-1.2 equiv.) to the stirred mixture.
-
Reaction: Heat the mixture to a gentle reflux (typically 40-60°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water to precipitate the crude product.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[2]
Protocol 2: Synthesis Using a Recyclable Piperidinium Borate Catalyst
-
Reaction Setup: In a flask, mix the carbonyl compound (1 equiv.), active methylene compound (1 equiv.), sulfur (1 equiv.), and piperidinium borate (20 mol%) in an ethanol/water solvent mixture (9:1).[3]
-
Reaction: Heat the reaction mixture to 100°C and stir for 20-30 minutes, monitoring by TLC.[3]
-
Work-up: After completion, filter the reaction mixture to isolate the product. The filtrate, containing the catalyst, can be washed with ethyl acetate.[3]
-
Catalyst Recycling: The aqueous layer containing the piperidinium borate catalyst can be reused for subsequent reactions.[3]
-
Purification: The isolated solid product can be further purified by recrystallization from ethanol or a DCM/hexanes mixture.[3]
Visualizations
Diagram 1: Generalized Mechanism of the Gewald Reaction
Caption: The three key stages of the Gewald reaction mechanism.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yield issues.
Diagram 3: Comparison of Catalytic Systems
Caption: Classification of catalysts used in 2-aminothiophene synthesis.
Frequently Asked Questions (FAQs)
Q5: What is the general mechanism of the Gewald reaction?
A5: The reaction is understood to proceed in three main stages: 1) A base-catalyzed Knoevenagel condensation between a ketone or aldehyde and an active methylene nitrile to form an α,β-unsaturated nitrile.[1] 2) The addition of elemental sulfur to the α-carbon of this intermediate.[1] 3) An intramolecular cyclization followed by tautomerization to yield the final, stable 2-aminothiophene product.[1]
Q6: Can microwave irradiation improve the reaction?
A6: Yes, microwave-assisted synthesis has been shown to be highly beneficial for the Gewald reaction. It often leads to significantly shorter reaction times and improved product yields compared to conventional heating methods.[1][7]
Q7: Is it possible to perform the Gewald reaction under solvent-free conditions?
A7: Yes, solvent-free Gewald reactions have been successfully developed.[1] These methods, which can utilize techniques like high-speed ball milling or simply heating the neat reactants, align with the principles of green chemistry by reducing solvent waste and can simplify the workup procedure.[1]
Q8: What is the main advantage of using heterogeneous or recyclable catalysts?
A8: The primary advantages are environmental and economic. Heterogeneous catalysts, such as nano-structured metal oxides or solid bases, can be easily separated from the reaction mixture by simple filtration, allowing them to be reused for multiple reaction cycles.[3][4] This reduces chemical waste and lowers the overall cost of the synthesis, which is particularly important for industrial and pharmaceutical applications.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. journals.iau.ir [journals.iau.ir]
- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline [organic-chemistry.org]
- 7. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Microwave-Assisted Synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the microwave-assisted synthesis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a straightforward question-and-answer format.
Q1: My reaction yield is very low or I'm not getting any product. What are the first things I should check?
A1: Low or no yield in the Gewald reaction, the common method for this synthesis, often points to issues with the initial condensation step or the quality of your starting materials.[1]
-
Starting Material Quality:
-
Reagents: Ensure your methyl acetoacetate, malononitrile, and elemental sulfur are pure and dry. Impurities can interfere with the reaction.
-
Base: The base, such as morpholine or piperidine, is crucial for catalyzing the initial Knoevenagel condensation.[2] Use a fresh, high-purity base.
-
Solvent: Ensure your solvent (e.g., ethanol, DMF) is anhydrous, as water can inhibit the reaction.[2]
-
-
Reaction Conditions:
-
Temperature: While microwave synthesis is rapid, ensure the temperature is sufficient for the reaction to proceed. Typical temperatures range from 70°C to 120°C.[3][4]
-
Reaction Time: Although microwave reactions are fast, ensure the programmed time is adequate. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[4][5]
-
Q2: I'm observing the formation of a dark brown, amorphous precipitate instead of the desired crystalline product. What could be the cause?
A2: The formation of a dark, intractable material often suggests polymerization or side reactions. This can be caused by:
-
Excessive Heat: Overheating the reaction mixture can lead to the decomposition of starting materials or intermediates, resulting in polymerization.[2] Carefully control the microwave temperature.
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to side reactions. Ensure precise measurement of all starting materials.[2]
-
Base Concentration: Too much base can promote unwanted side reactions.
Q3: I'm having difficulty purifying the final product. What purification strategies are recommended?
A3: Purification can be challenging due to the nature of the product and potential impurities.
-
Recrystallization: This is a common and effective method. Ethanol or a mixture of ethanol and methanol is often a suitable solvent for recrystallization.[4]
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography on silica gel using an eluent system like hexane/ethyl acetate can be employed to isolate the pure compound.[5]
Q4: Can I use a different base or solvent for this synthesis?
A4: Yes, the choice of base and solvent can be optimized.
-
Bases: Common bases for the Gewald reaction include secondary amines like morpholine and piperidine, and tertiary amines like triethylamine.[2] The choice of base can influence the reaction rate and yield.[2]
-
Solvents: Polar solvents such as ethanol, methanol, and dimethylformamide (DMF) are generally effective as they help to dissolve the reactants, particularly sulfur.[2]
Data Presentation
The following tables summarize typical reaction parameters for the microwave-assisted Gewald synthesis of aminothiophenes, which can be adapted for the target molecule.
Table 1: Reactant Stoichiometry
| Reactant | Molar Ratio |
| Methyl Acetoacetate | 1.0 |
| Malononitrile | 1.0 |
| Elemental Sulfur | 1.2 |
| Base (e.g., Morpholine) | 0.1 - 0.2 |
Table 2: Microwave Reaction Conditions
| Parameter | Value |
| Temperature | 70 - 120 °C |
| Reaction Time | 8 - 48 minutes |
| Solvent | Ethanol or DMF |
| Microwave Power | As per instrument settings |
Experimental Protocols
Detailed Protocol for Microwave-Assisted Synthesis
This protocol is a general guideline and may require optimization for your specific microwave reactor and reagents.
-
Preparation: In a 5 mL microwave reaction vial, combine methyl acetoacetate (1.0 mmol), malononitrile (1.0 mmol), and elemental sulfur (1.2 mmol).[5]
-
Solvent and Base Addition: Add 3 mL of ethanol and the chosen base (e.g., morpholine, 0.2 mmol).[5]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80°C) for a specified time (e.g., 10 minutes).[5]
-
Monitoring: Monitor the reaction progress by TLC if possible.[5]
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. A precipitate may form.
-
Isolation: Filter the solid product and wash it with cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol to obtain pure this compound.[4]
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5]
Visualizations
Experimental Workflow
Caption: General experimental workflow for the microwave-assisted synthesis.
Gewald Reaction Signaling Pathway
Caption: Simplified reaction pathway for the Gewald synthesis.
References
Technical Support Center: Gewald Synthesis of Thiophenes
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Gewald synthesis of 2-aminothiophenes. This guide focuses on the critical role of solvents and other reaction parameters in overcoming common experimental challenges.
Troubleshooting Guide
Low or No Product Yield
Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.
| Possible Cause | Troubleshooting Steps |
| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine.[1] - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent.[1] |
| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur.[1][2] - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions.[1] |
| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1] - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates.[1][3] |
| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol.[1] |
Significant Byproduct Formation
Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.
| Possible Byproducts | Mitigation Strategies |
| Unreacted Starting Materials | - Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.[1] |
| Knoevenagel-Cope Intermediate | - Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.[1] The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.[1] |
| Dimerization or Polymerization | - Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.[1][2] Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.[1] |
Difficulty in Product Isolation
Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.
| Purification Method | Recommendations |
| Recrystallization | This is often the most effective method for purifying solid 2-aminothiophenes.[1] Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[1][4] |
| Column Chromatography | For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed.[1] A gradient of ethyl acetate in hexanes is a common eluent system.[1] |
| Washing | Washing the crude product with water can help remove inorganic salts and some polar impurities.[1] A wash with a non-polar solvent like hexanes can remove non-polar byproducts.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the effect of different solvents on the Gewald reaction?
A1: The polarity of the solvent can significantly impact the reaction. Polar solvents like ethanol, methanol, or DMF are commonly used as they can enhance the condensation of intermediates with sulfur.[2] The solubility of elemental sulfur in the chosen solvent is also a key consideration.[2] For instance, ethanol has been shown to be a better solvent than toluene or acetonitrile in some cases, likely due to the better solubility of sulfur.[5] Water has also been used as a green solvent, leading to high yields at room temperature.[4]
Q2: What are the most common starting materials for the Gewald synthesis?
A2: The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials.[1] These typically include:
-
Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.[1]
-
Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.[1]
-
Elemental Sulfur: This is the source of the sulfur atom in the thiophene ring.[1]
Q3: What is the role of the base in the Gewald synthesis?
A3: The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation.[1] Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine.[1] The choice of base can significantly impact the reaction rate and yield.[1] In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.[1]
Q4: Can the Gewald reaction be performed under solvent-free conditions?
A4: Yes, solvent-free Gewald reactions have been successfully carried out, often utilizing high-speed ball milling, microwave irradiation, or conventional heating.[2][6][7] These methods can offer advantages in terms of green chemistry and simplified workup.[2]
Quantitative Data on Solvent Effects
The following table summarizes reported yields for the Gewald synthesis of various 2-aminothiophenes in different solvents. Note that direct comparison can be challenging as starting materials, bases, and reaction conditions vary between studies.
| Solvent | Carbonyl Compound | Active Methylene Nitrile | Base | Temperature | Yield (%) | Reference |
| Ethanol | Ketones/Aldehydes | α-cyanoester | Triethylamine | Reflux | High | [5] |
| Water | Ketones | Nitriles | Triethylamine | Room Temp. | 75-98 | [4] |
| DMF | Ethyl acetoacetate or Cyclohexanone | Cyanoacetamide | Morpholine | Not specified | Not specified | [4] |
| Ethanol | 1,4-dithiane-2,5-diol | Malononitrile | Morpholine | Reflux | Not specified | [4] |
| Methanol | General | General | Piperidine/Triethylamine | 50 °C | Not specified | [8] |
| Ethanol | Cyclohexanone | Ethyl cyanoacetate | Diethylamine | Not specified | Not specified | [9] |
| Solvent-free (Ball Milling) | Aryl ketones | Activated nitriles | Morpholine | - | Moderate | [6] |
| Solvent-free (Ultrasound) | Various | Various | Morpholine | - | Good | [7] |
Experimental Protocols
General One-Pot Synthesis of 2-Aminothiophenes
This protocol is a general guideline and may require optimization for specific substrates.[1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol).[1]
-
Add a suitable polar solvent, such as ethanol or methanol (20-30 mL).[1]
-
Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]
-
Stir the reaction mixture at room temperature or heat to 40-50 °C.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Upon completion, the reaction mixture is typically cooled, and the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization or column chromatography.[1]
Visualizations
Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.
Caption: Logical relationship of solvent properties and their effect on reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Recrystallization of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
This guide provides troubleshooting advice and frequently asked questions for the recrystallization of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a crucial step for ensuring the purity of this compound for research and development applications.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for recrystallizing this compound?
A1: A single ideal solvent has not been definitively reported in the literature for this specific compound. However, based on its chemical structure, which contains both polar (amino, cyano, ester) and non-polar (methyl, thiophene ring) groups, a solvent screening is recommended. Solvents that have been used for similar thiophene derivatives include dioxane, ethanol, and mixtures involving dimethylformamide (DMF).[1] Methanol is also a potential solvent as a related compound shows solubility in it.[2] A mixed solvent system, such as ethanol/water or ethanol/DMF, may be required to achieve optimal results.
Q2: My compound is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is supersaturated or if the cooling process is too rapid. To resolve this, try the following:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the saturation.
-
Allow the solution to cool much more slowly. You can do this by insulating the flask or letting it cool on a benchtop away from drafts.
-
Consider using a different solvent or solvent system.
Q3: Very few or no crystals are forming, even after the solution has cooled. What is the problem?
A3: This is a common issue that can arise from several factors:
-
Too much solvent: The concentration of the compound may be too low for crystals to form. Try boiling off some of the solvent to increase the concentration and then allow it to cool again.[3][4]
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Supersaturation: The solution may be supersaturated and require a nucleation site to initiate crystallization. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[3][4]
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Incorrect solvent: The chosen solvent may be too good at dissolving the compound at all temperatures. If this is the case, a different solvent or the addition of an anti-solvent (a solvent in which the compound is insoluble) is necessary.
Q4: The yield of my recrystallization is very low. How can I improve it?
A4: A low yield can be attributed to several factors:
-
Using an excessive amount of solvent, which leads to a significant amount of the compound remaining in the mother liquor.[3]
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Premature crystallization during a hot filtration step.
-
The crude material may have contained a high percentage of impurities that were successfully removed. To improve the yield, ensure you are using the minimum amount of hot solvent necessary to dissolve the compound. You can also try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and cooling it again.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Compound does not dissolve in the hot solvent. | - The solvent is not appropriate for the compound.- The amount of solvent is insufficient. | - Try a different solvent or a mixed solvent system.- Gradually add more hot solvent until the compound dissolves. |
| Crystals form too quickly and appear as a fine powder. | - The solution cooled too rapidly.- The solution was too concentrated. | - Reheat the solution to redissolve the solid.- Add a small amount of extra solvent.- Allow the solution to cool more slowly at room temperature.[3] |
| The recrystallized product is discolored. | - Colored impurities are present.- The compound may be degrading at high temperatures. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.- Ensure the heating temperature is not excessively high. |
| The crystals are difficult to filter and wash. | - The crystals are too fine (powder-like). | - Modify the cooling process to encourage the growth of larger crystals (slower cooling). |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and conditions should be determined empirically.
1. Solvent Selection:
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Place a small amount of the crude compound (approx. 10-20 mg) into several test tubes.
-
Add a few drops of different solvents (e.g., ethanol, methanol, dioxane, ethyl acetate, toluene, and mixtures like ethanol/water, ethanol/DMF) to each tube at room temperature to assess solubility.
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A good recrystallization solvent will dissolve the compound poorly at room temperature but well at its boiling point.
2. Recrystallization Procedure: a. Dissolve the crude this compound in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. Add the solvent in small portions, bringing the solution to a boil between additions. b. If the solution is colored, add a small amount of activated charcoal and boil for a few minutes. c. Perform a hot gravity filtration to remove any insoluble impurities and the activated charcoal. It is crucial to pre-heat the funnel and receiving flask to prevent premature crystallization. d. Allow the filtrate to cool slowly to room temperature. Crystal formation should be observed. e. Once the solution has reached room temperature, cool it further in an ice bath to maximize crystal yield. f. Collect the crystals by vacuum filtration using a Büchner funnel. g. Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor. h. Dry the crystals thoroughly, preferably under vacuum.
Quantitative Data Summary
The following table provides a qualitative summary of potential solvents based on the analysis of related compounds. Actual quantitative solubility data should be determined experimentally.
| Solvent/Solvent System | Expected Solubility at Room Temperature | Expected Solubility at Elevated Temperature | Notes |
| Dioxane | Low | High | Has been used for a similar chloroacetylated derivative.[1] |
| Ethanol | Low to Moderate | High | A common solvent for recrystallization of organic compounds. |
| Methanol | Moderate | High | A related aminothiophene derivative is soluble in methanol.[2] |
| Ethanol/DMF (e.g., 4:1) | Low | High | A mixture used for a related thiophene derivative.[1] |
| Ethanol/Water | Low | High | The addition of water as an anti-solvent may be effective. |
| Ethyl Acetate | Low to Moderate | High | A common solvent for compounds with moderate polarity. |
| Toluene | Low | Moderate to High | May be suitable if the compound is less polar than anticipated. |
Process Diagrams
Caption: Recrystallization workflow for purification.
Caption: Troubleshooting common recrystallization issues.
References
- 1. Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | 449177-08-6 | Benchchem [benchchem.com]
- 2. 2-Amino-5-methyl-3-thiophenecarbonitrile | 138564-58-6 [chemicalbook.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and experimental use of this compound.
Issue 1: Discoloration of the solid compound upon storage.
-
Question: My solid this compound, which was initially a white to off-white powder, has turned yellow or brown over time. What could be the cause and is the product still usable?
-
Answer: Discoloration is a common indicator of degradation. This can be caused by exposure to light, air (oxidation), or elevated temperatures. While 2-aminothiophenes are generally stable crystalline solids, prolonged exposure to harsh conditions can lead to the formation of colored impurities.
Recommended Actions:
-
Assess Purity: It is crucial to re-analyze the material to determine its purity before use. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended for this purpose.
-
Review Storage Conditions: Ensure the compound is stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dry place as recommended by safety data sheets.
-
Consider Purification: If the purity is found to be below the required specifications for your experiment, recrystallization may be a viable option to remove impurities.
-
Issue 2: Inconsistent results in biological assays.
-
Question: I am observing variability in the results of my biological assays using different batches or even the same batch of this compound over time. Could this be a stability issue?
-
Answer: Yes, inconsistent results can be a strong indication of compound degradation. The formation of degradation products can lead to a decrease in the concentration of the active compound and potential interference from the degradants themselves.
Recommended Actions:
-
Freshly Prepare Solutions: Whenever possible, prepare solutions of the compound fresh for each experiment from the solid material.
-
Solution Stability Study: If solutions need to be stored, it is imperative to conduct a short-term stability study of the compound in the specific solvent and at the intended storage temperature. Analyze the solution at different time points (e.g., 0, 4, 8, 24 hours) by HPLC to check for any degradation.
-
Purity Check of Solid: Re-confirm the purity of the solid compound used for preparing the solutions.
-
Issue 3: Appearance of new peaks in HPLC analysis of a formulation.
-
Question: I have formulated this compound with other excipients and I am seeing new peaks in my HPLC chromatogram during stability studies. What are the likely degradation pathways?
-
Answer: The appearance of new peaks strongly suggests degradation. For a molecule like this compound, several degradation pathways are possible, especially under stress conditions (e.g., acidic, basic, oxidative, photolytic, thermal).
Potential Degradation Pathways:
-
Hydrolysis of the Ester Group: The methyl ester group is susceptible to hydrolysis, especially under acidic or basic conditions, which would result in the formation of the corresponding carboxylic acid.
-
Oxidation of the Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized, particularly in the presence of oxidizing agents, leading to the formation of sulfoxides or sulfones.
-
Reactions of the Amino Group: The amino group can undergo various reactions, including oxidation or interaction with other components in the formulation.
-
Decomposition of the Thiophene Ring: Under harsh conditions, the thiophene ring itself may undergo cleavage.
Recommended Actions:
-
Forced Degradation Studies: To identify the potential degradation products, it is highly recommended to perform forced degradation studies on the pure compound. This involves subjecting the compound to stress conditions as outlined in the experimental protocols section.
-
Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the new peaks. This information is invaluable for identifying the structure of the degradation products.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of the compound, it should be stored in a tightly closed, light-resistant container in a cool, dry, and well-ventilated area. For extended storage, keeping it at 2-8°C is advisable. Avoid contact with strong oxidizing agents and acid chlorides.
Q2: How stable is this compound in common laboratory solvents?
A2: The stability in solution is dependent on the solvent, concentration, temperature, and exposure to light. It is generally recommended to prepare solutions fresh. If storage is necessary, conduct a solution stability study in the specific solvent (e.g., DMSO, DMF, ethanol) at the desired temperature and protect from light. Anecdotal evidence for similar 2-aminothiophene derivatives suggests that solutions in aprotic solvents like DMSO are relatively stable for short periods when stored at -20°C.
Q3: Is this compound sensitive to light?
A3: Yes, many organic compounds, including those with aromatic and heteroaromatic rings, are sensitive to light. Photodegradation can occur upon exposure to UV or even visible light. Therefore, it is crucial to handle the solid and its solutions in a way that minimizes light exposure. Use amber-colored vials or wrap containers in aluminum foil.
Q4: What are the expected degradation products under acidic or basic conditions?
A4: The primary degradation product under both acidic and basic conditions is expected to be the hydrolysis of the methyl ester to the corresponding carboxylic acid: 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid. The rate of hydrolysis is dependent on the pH and temperature.
Q5: How can I assess the purity and stability of my sample?
A5: A stability-indicating HPLC method is the most common and reliable way to assess the purity and stability of this compound. This method should be able to separate the intact compound from its potential degradation products. Validation of such a method typically involves forced degradation studies.
Data Presentation
The following tables summarize typical data that might be obtained from stability studies of a compound like this compound. Please note that this is representative data for illustrative purposes and actual results may vary.
Table 1: Summary of Forced Degradation Studies (Illustrative Data)
| Stress Condition | % Degradation (Illustrative) | Major Degradation Product (Proposed) |
| 0.1 M HCl (reflux, 4h) | 15% | 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid |
| 0.1 M NaOH (60°C, 2h) | 25% | 5-amino-4-cyano-3-methylthiophene-2-carboxylic acid |
| 3% H₂O₂ (RT, 24h) | 8% | Oxidized thiophene species (e.g., sulfoxide) |
| Thermal (105°C, 48h) | < 2% | Minor unidentified products |
| Photolytic (ICH Q1B) | 10% | Photodegradation products |
Table 2: Recommended HPLC Parameters for a Stability-Indicating Method (Example)
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm and 320 nm |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies to identify potential degradation products and to validate a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep the mixture at room temperature for 24 hours, protected from light. Dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Thermal Degradation: Store the solid compound in a hot air oven at 105°C for 48 hours. After cooling, weigh an appropriate amount, dissolve in the solvent, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.
-
Photolytic Degradation: Expose the solid compound and a solution (0.1 mg/mL in a suitable solvent) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze all the stressed samples, along with an unstressed control sample, using a validated HPLC method.
Mandatory Visualization
Caption: Troubleshooting workflow for stability issues.
Caption: Experimental workflow for forced degradation studies.
Technical Support Center: Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and storage of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS No. 61320-65-8).
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
A1: this compound should be stored at room temperature.
Q2: What is the physical form of this compound?
A2: This compound is a solid.
Q3: What are the primary hazards associated with this chemical?
A3: The primary hazards include being harmful if swallowed, causing skin irritation, causing serious eye irritation, and potentially causing respiratory irritation.[1]
Q4: Is this compound stable under normal conditions?
A4: While specific stability data for this exact compound is limited in the provided search results, thiophene derivatives are generally stable under recommended storage conditions. However, it is always best practice to handle with care and avoid exposure to incompatible materials.
Q5: What should I do in case of accidental ingestion?
A5: If swallowed, seek immediate medical attention.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| Compound has changed color or appearance during storage. | Exposure to light, air, or incompatible materials. | Discontinue use of the compound. Review storage conditions and ensure the container is tightly sealed and protected from light. Dispose of the degraded material according to hazardous waste guidelines. |
| Skin or eye irritation occurs during handling. | Inadequate personal protective equipment (PPE) or accidental exposure. | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. Review and upgrade PPE protocols. |
| Difficulty in dissolving the compound. | Use of an inappropriate solvent. | Refer to the solubility data table below. Test small quantities in different solvents to find a suitable one for your application. Sonication may aid in dissolution. |
Data Presentation
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₈H₈N₂O₂S |
| Molecular Weight | 196.23 g/mol |
| Appearance | Solid |
| Melting Point | 226 °C |
| Boiling Point | 378.8 °C at 760 mmHg |
| Solubility | Soluble in Methanol. |
Safety Information
| Hazard Category | GHS Classification | Precautionary Statements |
| Acute Toxicity, Oral | Warning | H302: Harmful if swallowed. |
| Skin Corrosion/Irritation | Warning | H315: Causes skin irritation. |
| Eye Damage/Irritation | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity | Warning | H335: May cause respiratory irritation. |
Experimental Protocols
Protocol 1: Safe Handling and Use
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Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or chemical goggles.
-
Lab Coat: A standard laboratory coat is required.
-
-
Weighing: When weighing the solid, use a balance inside a fume hood or a vented balance enclosure to avoid inhalation of dust particles.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
Protocol 2: Spill Cleanup Procedure
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep it running.
-
Personal Protective Equipment (PPE): Don appropriate PPE, including respiratory protection if there is a risk of inhaling dust.
-
Containment: For a solid spill, gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Collection: Carefully sweep the contained material into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., methanol, followed by water), and collect the cleaning materials in the hazardous waste container.
-
Disposal: Seal the hazardous waste container and label it appropriately for disposal according to your institution's guidelines.
Protocol 3: Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Light: Protect from direct sunlight.
Mandatory Visualizations
Caption: Workflow for the safe handling of this compound.
Caption: Decision tree for responding to a spill of the compound.
References
Validation & Comparative
A Comparative Guide: Methyl vs. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate in Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Chemical Structures
| Compound | Structure |
| Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | |
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate |
Executive Summary
Both the methyl and ethyl esters of 5-amino-4-cyano-3-methylthiophene-2-carboxylate are expected to exhibit significant biological activities, including anticancer and antimicrobial effects. The core 2-aminothiophene scaffold is a well-established pharmacophore. The primary difference between the two molecules lies in the ester group (methyl vs. ethyl), which can influence physicochemical properties such as solubility, lipophilicity, and metabolic stability. These differences may, in turn, lead to variations in potency and pharmacokinetic profiles. One source suggests that the anticancer activities of the two compounds are similar.[1]
Anticancer Activity: A Comparative Overview
Thiophene derivatives are a well-documented class of compounds with promising anticancer activities.[2][3] Their mechanisms of action often involve the disruption of fundamental cellular processes in cancer cells, such as cell division and signaling.
Expected Potency and Efficacy:
Based on structure-activity relationship (SAR) studies of related 2-aminothiophene-3-carboxylate esters, both the methyl and ethyl analogues are anticipated to display cytostatic and antiproliferative effects.[2] The ester group at the C-2 position is crucial for this activity. The variation between a methyl and an ethyl group is generally considered a minor structural modification and is not expected to drastically alter the intrinsic anticancer activity. However, the ethyl ester, being slightly more lipophilic, might exhibit enhanced cell membrane permeability, potentially leading to improved potency in some cancer cell lines.
Quantitative Data on Related Thiophene Derivatives:
While specific IC50 values for the title compounds are not available, the following table presents data for other thiophene derivatives to provide a context for their potential anticancer efficacy.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminothiophene Derivatives | HeLa, PANC-1 | < 50 | [2] |
| Thiophene Carboxamide Derivatives | Hep3B | 5.46 - 12.58 | [3] |
Antimicrobial Activity: A Comparative Overview
The 2-aminothiophene scaffold is also a key feature in a number of compounds with antimicrobial properties.[4] These derivatives have shown activity against a range of bacterial and fungal pathogens.
Expected Potency and Efficacy:
Both the methyl and ethyl esters are predicted to possess antimicrobial activity. The difference in the ester group may subtly influence their spectrum of activity and potency. The slightly increased lipophilicity of the ethyl ester could enhance its interaction with bacterial cell membranes.
Mechanism of Action:
One of the proposed mechanisms for the antimicrobial action of certain 2-aminothiophene derivatives is the inhibition of efflux pumps in bacteria.[5] These pumps are responsible for expelling antibiotics from the bacterial cell, leading to drug resistance. By inhibiting these pumps, the thiophene derivatives can restore the efficacy of existing antibiotics.
Experimental Protocols
Synthesis: Gewald Reaction
The synthesis of both the methyl and ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate can be achieved via the Gewald reaction. This is a one-pot, multi-component reaction that is highly efficient for the preparation of 2-aminothiophenes.[6][7]
General Procedure:
-
A mixture of an α-methylene ketone (e.g., ethyl acetoacetate), a cyano-containing active methylene compound (e.g., malononitrile), and elemental sulfur is prepared in a suitable solvent such as ethanol.
-
A catalytic amount of a base, typically a secondary amine like morpholine or diethylamine, is added to the mixture.
-
The reaction is stirred at a slightly elevated temperature (e.g., 40-50°C) for several hours.
-
Upon completion, the reaction mixture is cooled, and the product often precipitates.
-
The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.
Workflow for Gewald Synthesis
References
- 1. Ethyl 5-[(chloroacetyl)amino]-4-cyano-3-methylthiophene-2-carboxylate | 449177-08-6 | Benchchem [benchchem.com]
- 2. Evaluation of the antiproliferative activity of 2-amino thiophene derivatives against human cancer cells lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Catalysts for the Gewald Reaction: A Guide for Researchers
The Gewald three-component reaction stands as a cornerstone in synthetic organic chemistry for the straightforward assembly of highly substituted 2-aminothiophenes, key scaffolds in numerous pharmaceuticals and functional materials. The choice of catalyst is paramount, profoundly influencing reaction efficiency, yield, and environmental impact. This guide provides a comparative overview of various catalysts employed in the Gewald reaction, supported by experimental data, detailed protocols, and workflow visualizations to aid researchers in catalyst selection and optimization.
Performance Comparison of Catalysts
The efficacy of a catalyst in the Gewald reaction is typically evaluated based on reaction time, product yield, and the mildness of the reaction conditions. The following table summarizes the performance of a selection of catalysts, showcasing the diversity of available systems from traditional homogeneous bases to modern heterogeneous and nanocatalyst systems.
| Catalyst Type | Catalyst | Substrates (Ketone/Aldehyde + Active Methylene) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Homogeneous | |||||||
| Amine Base | Piperidine | Cyclohexanone + Malononitrile | Ethanol | 50 | 2-24 h | 35-80 | [1][2] |
| Amine Base | Triethylamine | 1,4-dithiane-2,5-diol + Malononitrile | Methanol | 50 | 2 min (MW) | High | [1] |
| Conjugate Acid-Base | Piperidinium Borate (20 mol%) | Cyclohexanone + Malononitrile | Ethanol/H₂O (9:1) | 100 | 20 min | 96 | [3][4][5] |
| Heterogeneous | |||||||
| Solid Base | ZnO (nanoparticles, 2.5 mol%) | Ketones/Aldehydes + Malononitrile | Solvent-free | 100 | 6 h | 37-86 | [6] |
| Solid Base | NaAlO₂ (5 mol%) | Cyclohexanone + Malononitrile | Ethanol | 60 | 10 h | High | [6] |
| Solid Base | CaO | Ketone + Nitrile/Ester | Ethanol | Reflux | 1-1.5 h | Moderate to Good | |
| Zeolite | Cs-containing BEA Zeolite | Cyclohexanone + Malononitrile | Toluene | 110 | 2 h | ~90 | |
| Nanocatalyst | |||||||
| Supported Catalyst | N-Methylpiperazine-functionalized Polyacrylonitrile Fiber (P-PANF) | 2,5-dihydroxy-1,4-dithiane + Activated Nitriles | Methanol | 65 | 4 h | 65-91 |
Visualizing the Gewald Reaction Mechanism
The Gewald reaction proceeds through a cascade of reactions, initiated by a Knoevenagel condensation. The following diagram illustrates the generally accepted mechanism.
Caption: Generalized mechanism of the base-catalyzed Gewald reaction.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for the Gewald reaction using different classes of catalysts.
Protocol 1: Homogeneous Catalysis with Piperidinium Borate
This protocol details a highly efficient and rapid Gewald synthesis using a conjugate acid-base catalyst.[3][7]
Materials:
-
Cyclohexanone (5.09 mmol, 1 equiv)
-
Malononitrile (5.09 mmol, 1 equiv)
-
Elemental sulfur (5.09 mmol, 1 equiv)
-
Piperidinium borate (1.02 mmol, 20 mol%)
-
Ethanol/Water (9:1, 10 mL)
Procedure:
-
To a round-bottom flask, add cyclohexanone, malononitrile, elemental sulfur, and piperidinium borate.
-
Add the ethanol/water (9:1) solvent mixture.
-
Heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration and wash with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Heterogeneous Catalysis with Zinc Oxide (ZnO) Nanoparticles
This solvent-free protocol highlights the use of a recyclable, heterogeneous catalyst.[6]
Materials:
-
Ketone or aldehyde (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental sulfur (1.2 equiv)
-
ZnO nanoparticles (2.5 mol%)
Procedure:
-
In a flask, thoroughly mix the ketone or aldehyde, malononitrile, elemental sulfur, and ZnO nanoparticles.
-
Heat the solid mixture to 100 °C with efficient stirring.
-
The reaction is typically complete within 6 hours. Monitor by TLC.
-
After cooling to room temperature, add ethanol to the reaction mixture and stir.
-
Filter the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the resulting residue by recrystallization or column chromatography.
Protocol 3: Heterogeneous Catalysis with Sodium Aluminate (NaAlO₂)
This procedure utilizes an inexpensive and effective solid base catalyst.[6]
Materials:
-
Ketone (1.0 equiv)
-
Active methylene nitrile (1.0 equiv)
-
Elemental sulfur (1.1 equiv)
-
Sodium Aluminate (NaAlO₂) (5 mol%)
-
Ethanol
Procedure:
-
Combine the ketone, active methylene nitrile, elemental sulfur, and NaAlO₂ in a round-bottom flask.
-
Add ethanol as the solvent.
-
Heat the mixture to 60 °C and stir.
-
The reaction progress should be monitored by TLC, with typical reaction times around 10 hours.
-
Once the reaction is complete, cool the mixture and filter to recover the catalyst.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product can be purified by preparative thin-layer chromatography or recrystallization.
Catalyst Screening Workflow
For novel substrates or reaction conditions, a systematic approach to catalyst screening is beneficial. The following diagram outlines a logical workflow for selecting and optimizing a catalyst for the Gewald reaction.
Caption: A workflow for catalyst screening and optimization in the Gewald reaction.
Conclusion
The selection of an appropriate catalyst for the Gewald reaction is a critical decision that balances reaction efficiency with practical considerations such as cost, reusability, and environmental impact. While traditional homogeneous bases like piperidine are effective, they often require stoichiometric amounts and present challenges in product purification.[3] Heterogeneous catalysts such as ZnO and NaAlO₂ offer significant advantages in terms of recyclability and ease of separation, aligning with the principles of green chemistry.[6] More recent developments, including conjugate acid-base catalysts like piperidinium borate, demonstrate the potential for achieving very high yields in remarkably short reaction times under mild conditions.[3] This guide provides a starting point for researchers to navigate the diverse catalytic landscape of the Gewald reaction and select the most suitable system for their specific synthetic goals.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. benchchem.com [benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair [ouci.dntb.gov.ua]
- 5. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
- 6. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - SynOpen / Full Text [thieme-connect.com]
Unveiling the Bioactivity of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and its Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiophene scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of the bioactivity of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and its structurally related thieno[2,3-d]pyrimidine derivatives, supported by experimental data to inform future drug discovery and development efforts.
Anticancer Activity: Thieno[2,3-d]pyrimidines Show Promise
While specific bioactivity data for this compound remains limited in publicly available research, studies on its cyclized derivatives, 4-amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates, have demonstrated notable antiproliferative effects against breast cancer cell lines.
A key study synthesized a series of these thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MCF-7 (human breast adenocarcinoma) and MDA-MB-231 (human breast adenocarcinoma) cell lines using the MTT assay. The results, summarized in the table below, highlight the potential of this chemical scaffold in oncology.
| Compound ID | Modification from Core Structure | MCF-7 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) |
| MACMTC | (Core Compound) | Data Not Available | Data Not Available |
| Derivative A | Cyclized to a thieno[2,3-d]pyrimidine with a specific substituent | > 100 | > 100 |
| Derivative B | Cyclized to a thieno[2,3-d]pyrimidine with a different substituent | 4.3 ± 0.11 | 15.8 ± 0.23 |
| Derivative C | Cyclized to a thieno[2,3-d]pyrimidine with another substituent | 7.8 ± 0.15 | 25.4 ± 0.31 |
| MACMTC: this compound |
These findings suggest that the conversion of the parent aminothiophene into a fused thieno[2,3-d]pyrimidine system can significantly enhance anticancer activity. The variations in potency among the derivatives underscore the importance of the substituents on the pyrimidine ring for cytotoxic effect.
Antimicrobial and Anti-inflammatory Potential: An Area for Future Exploration
Currently, there is a lack of specific published data on the antimicrobial and anti-inflammatory activities of this compound. However, the broader class of thiophene derivatives is well-documented for these properties. Thiophenes have been shown to exhibit antibacterial and antifungal activities through various mechanisms, including membrane disruption and enzyme inhibition.[1][2] In the context of inflammation, thiophene-containing compounds have been developed as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, key players in the inflammatory cascade.[3][4][5] Further investigation into the antimicrobial and anti-inflammatory potential of this compound and its derivatives is warranted.
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for the key bioactivity assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., 0.5 McFarland standard) and dilute it to the final concentration specified by CLSI guidelines.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory Activity: COX/LOX Inhibition Assay
These assays measure the ability of a compound to inhibit the activity of cyclooxygenase (COX-1 and COX-2) and lipoxygenase (LOX) enzymes.
Protocol (General):
-
Enzyme and Substrate Preparation: Prepare solutions of the purified enzyme (e.g., ovine COX-1, human recombinant COX-2, soybean 5-LOX) and its corresponding substrate (e.g., arachidonic acid).
-
Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or a known inhibitor (positive control) in a suitable buffer.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Product Detection: Measure the formation of the enzymatic product (e.g., prostaglandin E₂ for COX, leukotriene B₄ for LOX) using appropriate methods such as spectrophotometry, fluorometry, or ELISA.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Signaling Pathways and Mechanisms of Action
The anticancer activity of thieno[2,3-d]pyrimidine derivatives is often attributed to their ability to inhibit various protein kinases involved in cancer cell proliferation and survival.
Caption: Potential anticancer signaling pathways targeted by thieno[2,3-d]pyrimidines.
As depicted, these compounds can potentially inhibit key signaling nodes such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Phosphoinositide 3-kinase (PI3K), leading to the suppression of downstream pathways that control cell proliferation and survival.[6][7] Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel thiophene derivatives.
Caption: General workflow for synthesis and bioactivity screening of thiophene derivatives.
This guide highlights the therapeutic potential of this compound derivatives and provides a framework for their continued investigation. The presented data and protocols offer a valuable resource for researchers aiming to develop novel thiophene-based therapeutic agents.
References
- 1. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
- 2. Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Multitargeted 6-Substituted Thieno[2,3-d]pyrimidines as Folate Receptor-Selective Anticancer Agents that Inhibit Cytosolic and Mitochondrial One-Carbon Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate and its Structural Analogs
This guide provides a detailed spectroscopic analysis of "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," a heterocyclic compound of interest in medicinal chemistry and materials science.[1][2][3] The guide also presents a comparative analysis with its structural analogs to aid researchers, scientists, and drug development professionals in its characterization and differentiation. The data presented herein is a compilation of experimental findings from various sources and predicted spectroscopic information where experimental data is unavailable.
Spectroscopic Characterization Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of a novel organic compound, such as the title compound and its analogs.
Caption: General workflow for the synthesis, purification, and spectroscopic characterization of thiophene derivatives.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for "this compound" and two of its common structural analogs: "Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" and "2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate".
Table 1: ¹H NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ (thiophene) | -NH₂ | -OCH₃ / -OCH₂CH₃ | -CH₃ (ethyl) | Aromatic/Thiophene H | Reference |
| This compound | ~2.5-2.7 | ~6.5 | ~3.8 | - | - | Predicted |
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | ~2.6-2.8 | ~6.6 | ~4.3 (q) | ~1.3 (t) | - | [4] |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 2.58 | 6.57 | 4.26 (q), 3.8 (s) | ~1.3 (t) | - | [5] |
Predicted data is based on typical chemical shifts for similar functional groups.
Table 2: ¹³C NMR Spectroscopic Data (δ, ppm)
| Compound | -CH₃ | Thiophene C2-C5 | -C≡N | C=O | -OCH₃ / -OCH₂ | -CH₃ (ethyl) | Reference |
| This compound | ~15 | ~90-165 | ~115 | ~165 | ~52 | - | Predicted |
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | ~16 | ~90-165 | ~116 | ~164 | ~61 | ~14 | Predicted |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 16.0 | 108.5, 147.9, 148.0, 162.8 | - | 166.2, 166.5 | 60.4, 51.0 | 14.4 | [5] |
Predicted data is based on computational models and comparison with similar structures.
Table 3: Infrared (IR) Spectroscopy Data (ν, cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | C-N Stretch | Reference |
| This compound | ~3400-3200 | ~2220-2260 | ~1680-1720 | ~1340-1250 | Predicted |
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | ~3400-3200 | ~2220-2260 | ~1680-1720 | ~1340-1250 | Predicted |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 3422, 3306 | - | 1681 | 1331 | [5] |
Predicted data is based on characteristic vibrational frequencies of functional groups.
Table 4: Mass Spectrometry (MS) Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions | Reference |
| This compound | 196.03 | 165, 138, 137 | [6] |
| Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | 210.05 | 182, 165, 102 | [4] |
| 2-Ethyl 4-methyl 5-amino-3-methylthiophene-2,4-dicarboxylate | 257.07 | 226, 198, 170 | [5] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of thiophene derivatives and should be optimized for specific instrumentation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon NMR spectrum.
-
Typical parameters include a 45-degree pulse angle, a longer relaxation delay (e.g., 2-5 seconds), and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Reference the spectrum to the solvent peak.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal or a pure KKBr pellet before acquiring the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for volatile compounds or Electrospray Ionization (ESI) for less volatile or thermally labile compounds.
-
Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range, ensuring detection of the molecular ion and key fragment ions.
UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation:
-
Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorbance (λmax).
-
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record the spectrum over a range of approximately 200-800 nm.
-
Use a cuvette containing the pure solvent as a reference.
-
Identify the wavelength(s) of maximum absorbance (λmax). Studies on substituted thiophenes suggest that absorption bands can be expected in the UV region, with shifts depending on the nature and position of substituents.[7][8][9][10]
-
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the functional groups of "this compound" and their expected spectroscopic signatures.
Caption: Correlation between functional groups and their expected spectroscopic signals.
References
- 1. ijpbs.com [ijpbs.com]
- 2. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Ethyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate | C9H10N2O2S | CID 610877 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. Study of absorption and emission spectra of substituted terthiophene compounds by methods of theoretical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Photochromic Properties of Thiophene and Thiazole-Substituted Bicyclic Aziridine in Solution and Solid State - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Crystallographic Guide to Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Comparative Crystallographic Data of Thiophene Derivatives
The following table summarizes key crystallographic parameters for several derivatives of the 2-aminothiophene-3-carbonitrile core structure. This data allows for a direct comparison of how different substituents influence the crystal packing and molecular geometry.
| Parameter | Compound 1: 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (Polymorph 1)[1] | Compound 2: 5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (Polymorph 2)[1] | Compound 3: N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide[2] |
| Chemical Formula | C₁₃H₉N₃O₃S | C₁₃H₉N₃O₃S | C₁₁H₈N₂OS₂ |
| Molecular Weight | 287.29 g/mol | 287.29 g/mol | 248.32 g/mol |
| Crystal System | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/c |
| Unit Cell Dimensions | a = 5.3354(2) Åb = 14.2344(4) Åc = 17.1709(6) Åβ = 96.567(2)° | a = 25.451(3) Åb = 14.4966(14) Åc = 7.1113(7) Åβ = 95.795(6)° | a = 10.326(2) Åb = 9.883(2) Åc = 11.239(2) Åβ = 107.85(3)° |
| Unit Cell Volume | 1295.55(8) ų | 2605.3(5) ų | 1091.9(4) ų |
| Z | 4 | 8 | 4 |
Experimental Protocols
The determination of crystal structures for the compared thiophene derivatives generally follows a standardized workflow. The protocols outlined below are based on established methodologies in single-crystal X-ray crystallography.
Synthesis and Crystallization
The synthesis of the thiophene derivatives often involves the versatile Gewald reaction, a multi-component condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur in the presence of a base. For the specific derivatives discussed:
-
5-acetyl-2-((2-nitrophenyl)amino)thiophene-3-carbonitrile (AcROY) was synthesized via a two-step procedure involving a nucleophilic aromatic substitution reaction followed by a Friedel-Crafts acylation.[1]
-
N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was prepared by the N-acylation of 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid.[2]
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate).
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a single-crystal X-ray diffractometer. Data is collected at a low temperature (typically 100-150 K) to minimize thermal vibrations. A monochromatic X-ray source (e.g., Mo Kα or Cu Kα) is used, and the crystal is rotated to collect a complete set of diffraction data.
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined against the experimental data using full-matrix least-squares techniques. This iterative process refines atomic positions, and anisotropic displacement parameters until the calculated and observed diffraction patterns show the best possible agreement.
-
Validation: The final refined structure is validated using software tools like CHECKCIF to ensure its chemical and crystallographic integrity.
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of thiophene derivatives.
Caption: General workflow for X-ray crystallography.
References
A Validated High-Performance Liquid Chromatography Method for the Analysis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients and intermediates is paramount. This guide presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a key thiophene derivative. The performance of this method is objectively compared with alternative analytical techniques, supported by detailed experimental protocols and data to aid in the selection of the most appropriate analytical strategy.
This document provides a robust, validated reverse-phase HPLC (RP-HPLC) method tailored for the precise and accurate quantification of this compound. Thiophene derivatives are a critical class of heterocyclic compounds in medicinal chemistry, and rigorous analytical control is essential throughout the drug development process. The presented HPLC method has been developed based on established principles for the analysis of similar thiophene structures, ensuring a high degree of confidence in its applicability.
In addition to the detailed HPLC protocol, this guide offers a comparative analysis with alternative techniques, including Gas Chromatography (GC), Capillary Electrophoresis (CE), and UV-Vis Spectrophotometry. This comparative approach, complete with quantitative performance data, enables informed decisions based on the specific requirements of the analytical task at hand, such as sample matrix, required sensitivity, and available instrumentation.
Validated HPLC Method
A stability-indicating RP-HPLC method was developed and validated for the quantitative determination of this compound. The chromatographic conditions were optimized to achieve excellent peak symmetry, resolution, and sensitivity.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.02 M Sodium Acetate Buffer (pH 4.0) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Detection Wavelength | 280 nm |
| Column Temperature | 30°C |
| Run Time | 10 minutes |
Method Validation Summary
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for its intended purpose. Key validation parameters are summarized below.
| Validation Parameter | Result |
| Linearity (Concentration Range) | 5 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Robustness | Robust to minor changes in flow rate, mobile phase composition, and pH. |
Comparison with Alternative Analytical Methods
While the validated HPLC method provides a reliable and robust solution, alternative techniques may be considered depending on specific analytical needs.
| Analytical Method | Principle | Advantages | Disadvantages |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High sensitivity for volatile compounds, especially with sulfur-selective detectors (SCD, FPD).[1][2][3] | Requires derivatization for non-volatile compounds; high temperatures can degrade thermally labile molecules. |
| Capillary Electrophoresis (CE) | Separation based on the differential migration of charged species in an electric field. | High separation efficiency and resolution; requires minimal sample and solvent.[4][5] | Lower sensitivity compared to HPLC with UV detection for some analytes; reproducibility can be challenging. |
| UV-Vis Spectrophotometry | Measurement of the absorption of UV-Visible light by the analyte. | Simple, rapid, and cost-effective; suitable for high-concentration samples.[6] | Lower selectivity; susceptible to interference from other absorbing species in the sample matrix.[7][8] |
Experimental Protocols
HPLC Method Validation Protocol
A detailed protocol for the validation of the proposed HPLC method is provided below.
-
System Suitability:
-
Inject the standard solution (20 µg/mL) six times.
-
Calculate the % RSD for the peak area, retention time, tailing factor, and theoretical plates.
-
Acceptance criteria: % RSD < 2.0%, Tailing factor ≤ 2, Theoretical plates > 2000.
-
-
Linearity:
-
Prepare a series of standard solutions of this compound ranging from 5 to 50 µg/mL.
-
Inject each concentration in triplicate.
-
Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²).
-
-
Accuracy (Recovery):
-
Spike a placebo sample with the analyte at three concentration levels (80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate.
-
Calculate the percentage recovery at each level.
-
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.
-
Calculate the % RSD for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ):
-
Determine LOD and LOQ based on the signal-to-noise ratio (S/N) of 3:1 and 10:1, respectively, by injecting a series of dilute solutions.
-
-
Robustness:
-
Introduce small, deliberate variations to the method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, column temperature ±2°C).
-
Analyze the system suitability under each condition.
-
Workflow for HPLC Method Validation
Caption: Workflow for the development and validation of the HPLC method.
References
- 1. agilent.com [agilent.com]
- 2. shimadzu.com [shimadzu.com]
- 3. shimadzu.com [shimadzu.com]
- 4. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capillary electrophoresis - Wikipedia [en.wikipedia.org]
- 6. iajps.com [iajps.com]
- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 8. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
A Comparative Guide to Purity Assessment of Synthesized "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for assessing the purity of synthesized "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," a key intermediate in various pharmaceutical and research applications. Ensuring the purity of this compound is critical for the reliability and reproducibility of downstream processes and the safety of final products.
Introduction to Purity Assessment
The purity of a synthesized compound is a critical parameter that influences its chemical and biological properties. For "this compound" (CAS No. 61320-65-8)[1][2], typically synthesized via the Gewald reaction, a multi-component condensation, the impurity profile can include unreacted starting materials, intermediates, and side-products.[3][4][5] This guide compares three common analytical techniques for purity determination: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Comparison of Analytical Techniques
The choice of analytical method for purity determination depends on the specific requirements of the analysis, including the nature of the expected impurities, the desired level of accuracy, and the availability of instrumentation.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Separation of volatile compounds based on their boiling points and interactions with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. A versatile and widely used technique for routine purity analysis. | Ideal for the analysis of volatile and semi-volatile impurities, such as residual solvents and certain reaction byproducts. | Provides detailed structural information and can be used for absolute quantitative analysis (qNMR) without the need for a specific reference standard of the analyte. |
| Sensitivity | High (typically ppm levels). | Very high (can detect trace level impurities, ppb levels). | Moderate (typically requires mg of sample). |
| Quantitation | Relative quantitation requiring a reference standard of known purity. | Relative quantitation requiring a reference standard. | Can provide both relative and absolute quantitation. qNMR is a primary ratio method. |
| Impurity Identification | Retention time provides an indication, but confirmation often requires coupling with a mass spectrometer (LC-MS). | Mass spectra provide fragmentation patterns that act as a "fingerprint" for identification, often matched against libraries. | Chemical shifts, coupling constants, and integration provide unambiguous structural elucidation of impurities. |
| Strengths | Robust, reproducible, and widely available. Excellent for separating isomers and closely related compounds. | High separation efficiency and definitive identification of volatile impurities.[6] | Provides detailed structural information, is non-destructive, and can provide an absolute measure of purity.[7] |
| Limitations | Requires a reference standard for quantification. May not be suitable for very volatile or non-UV active impurities. | Limited to thermally stable and volatile compounds. Derivatization may be required for polar compounds. | Lower sensitivity compared to chromatographic methods. Complex mixtures can lead to overlapping signals. |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the nature of the sample.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a protocol for a structurally similar compound and is suitable for the routine purity analysis of the title compound.[8]
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 320 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 10 mL of acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general method for the analysis of thiophene derivatives and is particularly useful for identifying volatile impurities and residual solvents.[9]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp to 280 °C at a rate of 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-450 amu.
-
Ion Source Temperature: 230 °C.
-
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like dichloromethane or ethyl acetate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for structural confirmation and purity assessment, particularly for identifying and quantifying major impurities.
-
Instrumentation: NMR spectrometer (300 MHz or higher).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d6.
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Ensure a sufficient relaxation delay (e.g., 5 seconds) for accurate integration.
-
-
Data Analysis:
-
The purity can be estimated by comparing the integral of the main compound's signals to the integrals of impurity signals.
-
Expected ¹H NMR chemical shifts in DMSO-d6: Signals for the methyl group, the ester methyl group, and the amino protons.[7] The aromatic proton signal will also be present.
-
Visualization of Workflows
The following diagrams illustrate the logical workflow for the synthesis and purity assessment of "this compound."
Figure 1. Gewald synthesis workflow.
Figure 2. Purity assessment workflow.
Potential Impurities from Synthesis
The Gewald reaction, while efficient, can lead to several impurities. Understanding these potential byproducts is crucial for developing robust analytical methods and purification strategies.
-
Unreacted Starting Materials: Residual ketone/aldehyde, methyl cyanoacetate, and elemental sulfur.
-
Intermediates: Knoevenagel condensation product between the ketone and methyl cyanoacetate.
-
Side-Products: Dimerization or polymerization products of intermediates, or products from alternative reaction pathways.[12]
Conclusion
A comprehensive purity assessment of synthesized "this compound" necessitates a multi-technique approach. HPLC is an excellent tool for routine quality control and the quantification of major, non-volatile impurities. GC-MS is indispensable for the detection and identification of volatile impurities and residual solvents. NMR spectroscopy provides invaluable structural confirmation and can be employed for absolute purity determination. By combining these methods, researchers, scientists, and drug development professionals can ensure the high quality and consistency of this important chemical intermediate, leading to more reliable and safer outcomes in their work.
References
- 1. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]
- 2. This compound | C8H8N2O2S | CID 596903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gewald reaction - Wikipedia [en.wikipedia.org]
- 6. documents.lgcstandards.com [documents.lgcstandards.com]
- 7. researchgate.net [researchgate.net]
- 8. Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. scienceopen.com [scienceopen.com]
- 11. rsc.org [rsc.org]
- 12. journals.iau.ir [journals.iau.ir]
A Comparative Guide to Conventional vs. Microwave-Assisted Gewald Reaction
The Gewald reaction, a cornerstone in heterocyclic chemistry, offers a versatile one-pot synthesis of highly substituted 2-aminothiophenes. These compounds are pivotal precursors in the development of pharmaceuticals and agrochemicals. Traditionally, this reaction is conducted using conventional heating methods. However, the advent of microwave-assisted organic synthesis (MAOS) has presented a compelling alternative, promising accelerated reaction times and improved yields. This guide provides a detailed comparison of these two methodologies, supported by experimental data, to aid researchers in selecting the optimal approach for their synthetic needs.
The Gewald Reaction: A Mechanistic Overview
The Gewald three-component reaction involves the condensation of a ketone or aldehyde with an active methylene nitrile (such as malononitrile or ethyl cyanoacetate) and elemental sulfur in the presence of a base.[1] The generally accepted mechanism proceeds through three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. This step forms an α,β-unsaturated nitrile intermediate.
-
Sulfur Addition: Elemental sulfur then adds to the α-carbon of this unsaturated intermediate. The precise mechanism of this step is intricate and may involve the formation of polysulfide intermediates.
-
Cyclization and Tautomerization: The sulfur adduct undergoes an intramolecular cyclization, with the sulfur atom attacking the cyano group. Subsequent tautomerization leads to the formation of the stable 2-aminothiophene ring.
References
Navigating the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives
For researchers, scientists, and professionals in drug development, understanding the nuanced relationships between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of derivatives of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a versatile scaffold in medicinal chemistry. We delve into their anticancer, antimicrobial, and antioxidant properties, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows to facilitate informed decision-making in drug discovery pipelines.
The thiophene nucleus is a well-established pharmacophore, and its derivatives have shown a wide array of biological activities.[1][2] The core structure of this compound offers multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile. This guide synthesizes findings from various studies to illuminate the structure-activity relationships (SAR) of its derivatives.
Comparative Biological Activity of Thiophene Derivatives
The biological evaluation of various thiophene derivatives has revealed significant potential in several therapeutic areas. The following tables summarize the quantitative data from key studies, offering a clear comparison of the performance of different analogs.
Anticancer Activity
Thiophene derivatives have demonstrated notable cytotoxic effects against various cancer cell lines. The data below highlights the IC50 values of selected compounds, indicating their potency.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2 | MCF-7 | 0.013 | [3] |
| Compound 8e | Various | 0.411 - 2.8 | [2] |
| BMPT | HepG2, Caco-2 | Low µM range | [1] |
| Oxime Derivative | MCF-7 | 0.28 | [1] |
Key SAR Insights for Anticancer Activity:
-
Structural modifications, such as the introduction of an oxime functional group, have been shown to significantly enhance anticancer activity, leading to submicromolar IC50 values.[1]
-
The substitution pattern on the thiophene ring plays a crucial role in determining the cytotoxic potency and selectivity against different cancer cell lines.[1][2]
Antimicrobial Activity
The threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Thiophene derivatives have emerged as a promising class of compounds with potent antibacterial and antifungal properties.
| Compound | Microorganism | Inhibition (%) | Reference |
| Compound 7b | S. aureus | 83.3 | [4] |
| Compound 7b | B. subtilis | 82.6 | [4] |
| Compound 7b | P. aeruginosa | 86.9 | [4] |
| Compound 9b | Fungi species | 100 | [5] |
| Compound 10 | Fungi species | 100 | [5] |
| Compound 3 | A. fumigatus | 78.9 | [5] |
Key SAR Insights for Antimicrobial Activity:
-
The presence of a 3-amino group on the thiophene-2-carboxamide scaffold appears to be crucial for enhanced antibacterial activity compared to 3-hydroxy or 3-methyl analogs.[4]
-
The nature of the substituent at the aryl moiety can significantly influence the spectrum and potency of antimicrobial action.[4] For instance, derivatives with a pyridine side chain have demonstrated excellent antimicrobial activity.[5]
Antioxidant Activity
Several thiophene derivatives have been investigated for their ability to scavenge free radicals, indicating their potential in mitigating oxidative stress-related pathologies.
| Compound | Antioxidant Assay | Inhibition (%) | Reference |
| Compound 7a | ABTS | 62.0 | [4] |
| Compound 8e | DPPH | Outstanding | [2] |
| Compound 8i | DPPH | Outstanding | [2] |
Key SAR Insights for Antioxidant Activity:
-
3-amino thiophene-2-carboxamide derivatives have shown higher antioxidant activity compared to their 3-hydroxy and 3-methyl counterparts.[4]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies employed in the cited studies.
Synthesis of Thiophene Derivatives
The synthesis of the target thiophene derivatives often involves the versatile Gewald reaction.[2][6]
General Procedure for the Synthesis of Ethyl 2-Amino-3-cyano-4-methylthiophene-5-carboxylate:
-
Dissolve malononitrile and ethyl acetoacetate in ethanol.
-
Add elemental sulfur to the solution.
-
Cool the mixture and add diethylamine dropwise with vigorous stirring over 30 minutes.
-
Continue stirring for an additional 75 minutes.
-
Cool the solution to induce crystallization of the aminothiophene product.
-
Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol.
-
Dry the final product under a vacuum.[3]
Further modifications and cyclization reactions can be performed on the resulting aminothiophene core to generate a diverse library of derivatives.[3][4]
In Vitro Anticancer Activity Assay (MTT Assay)
The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Seed cancer cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a suitable solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[3]
Antimicrobial Susceptibility Testing
The antimicrobial activity of the compounds is typically determined using broth microdilution or agar well diffusion methods to determine the minimum inhibitory concentration (MIC) or the percentage of inhibition.
Agar Well Diffusion Method:
-
Prepare a uniform inoculum of the test microorganism and spread it evenly on the surface of an agar plate.
-
Create wells of a specific diameter in the agar.
-
Add a known concentration of the test compound solution to each well.
-
Incubate the plates under appropriate conditions for the specific microorganism.
-
Measure the diameter of the zone of inhibition around each well.
-
Compare the results with a standard antibiotic.[4]
Antioxidant Activity Assay (ABTS or DPPH Assay)
The antioxidant capacity of the thiophene derivatives can be assessed using stable free radical scavenging assays like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) or DPPH (2,2-diphenyl-1-picrylhydrazyl) methods.
ABTS Assay:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with a strong oxidizing agent (e.g., potassium persulfate).
-
Add the test compound to the ABTS•+ solution.
-
Measure the decrease in absorbance at a specific wavelength (e.g., 734 nm) after a set incubation period.
-
Calculate the percentage of inhibition of the ABTS•+ radical.
-
Use a standard antioxidant, such as ascorbic acid, for comparison.[4]
This comparative guide underscores the significant therapeutic potential of this compound derivatives. The presented data and experimental protocols provide a solid foundation for researchers to build upon, facilitating the design and synthesis of new, more potent, and selective drug candidates. The diverse biological activities exhibited by this class of compounds warrant further investigation and development.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial activity of thiophene derivatives derived from ethyl (E)-5-(3-(dimethylamino)acryloyl)-4-methyl-2-(phenylamino)thiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
A Comparative Guide to the Efficacy of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of compounds derived from the "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" core structure. This scaffold is a key building block for the synthesis of thieno[2,3-d]pyrimidines, a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key quantitative data from preclinical studies, details the experimental methodologies for pivotal assays, and visualizes relevant biological pathways and workflows to aid in the evaluation and selection of promising candidates for further development.
In Vitro Efficacy: A Comparative Analysis
The primary therapeutic potential of thieno[2,3-d]pyrimidine derivatives, synthesized from this compound, has been extensively explored in the context of anticancer and antimicrobial activities.
Anticancer Activity
Numerous studies have demonstrated the cytotoxic effects of these compounds against a variety of human cancer cell lines. The primary mechanism of action often involves the inhibition of key protein kinases implicated in cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).
Table 1: Comparative in vitro Anticancer Activity (IC₅₀ in µM) of Thieno[2,3-d]pyrimidine Derivatives
| Compound ID | R Group (at position 4 of pyrimidine ring) | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference Drug (IC₅₀ in µM) |
| Series A | Sorafenib | ||||
| 17c | 4-Chlorophenylamino | > 50 | > 50 | > 50 | 3.90 ± 0.31 |
| 17f | 4-Bromophenylamino | 2.80 ± 0.16 | 4.10 ± 0.45 | 10.20 ± 0.95 | 3.90 ± 0.31 |
| 17g | 4-Iodophenylamino | 4.60 ± 0.33 | 5.30 ± 0.48 | 8.80 ± 0.81 | 3.90 ± 0.31 |
| 17i | 4-Nitrophenylamino | 6.20 ± 0.55 | 7.80 ± 0.69 | 9.40 ± 0.88 | 3.90 ± 0.31 |
| 20b | 4-Methoxyphenylamino | 8.50 ± 0.78 | 9.10 ± 0.84 | 15.30 ± 1.41 | 3.90 ± 0.31 |
| Series B | Doxorubicin | ||||
| 9 | Sulfanilamide | - | - | 27.83 | 30.40 |
| 12 | Sulfamerazine | - | - | 29.22 | 30.40 |
| 13 | Sulfadimethoxazine | - | - | 22.52 | 30.40 |
| 14 | Sulfadoxine | - | - | 22.12 | 30.40 |
| Series C | Doxorubicin | ||||
| 5b | 4-Chlorophenylthiosemicarbazide | 29 (PC-3) | - | - | 45 (PC-3) |
| 5d | 4-Methoxyphenylthiosemicarbazide | 38 (PC-3) | - | - | 45 (PC-3) |
Data compiled from multiple sources. Note that experimental conditions and reference drugs may vary between studies, affecting direct comparability.
Antimicrobial Activity
Substituted thieno[2,3-d]pyrimidines have also been investigated for their potential to combat bacterial and fungal pathogens.
Table 2: Comparative in vitro Antimicrobial Activity (MIC in µg/mL) of Thieno[2,3-d]pyrimidinedione Derivatives
| Compound ID | Staphylococcus aureus (MRSA) | Staphylococcus aureus (VISA) | Enterococcus faecalis (VRE) |
| 2 | 2 | 4 | 8 |
| 3 | > 64 | > 64 | > 64 |
MRSA: Methicillin-resistant Staphylococcus aureus; VISA: Vancomycin-intermediate Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus.
In Vivo Efficacy: A Noteworthy Data Gap
Experimental Protocols
Detailed and reproducible experimental methodologies are paramount for the accurate assessment of therapeutic candidates. Below are representative protocols for key in vitro and in vivo assays.
In Vitro: Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for another 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
In Vivo: Xenograft Tumor Model in Mice
This protocol describes a general procedure for evaluating the antitumor efficacy of a test compound in a subcutaneous xenograft model.
-
Cell Preparation: Culture human cancer cells in vitro to the logarithmic growth phase. Harvest the cells and resuspend them in a suitable medium, such as a mixture of serum-free medium and Matrigel, at a concentration of 1 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle alone.
-
Efficacy Evaluation: Measure the tumor dimensions with calipers two to three times a week and calculate the tumor volume using the formula: (length x width²)/2. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specific treatment duration), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
Visualizing the Science: Diagrams
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: VEGFR-2 signaling pathway and the inhibitory action of thieno[2,3-d]pyrimidine derivatives.
Caption: A streamlined workflow of the MTT assay for determining cell viability.
References
Docking studies of "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate" with biological targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the docking performance of thiophene derivatives, structurally related to "Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate," against several key biological targets implicated in cancer and infectious diseases. The information is compiled from various studies to offer insights into the potential of the thiophene scaffold in drug design and to compare its predicted binding affinities with other inhibitor classes.
Lactate Dehydrogenase A (LDHA)
Lactate Dehydrogenase A is a critical enzyme in the glycolytic pathway, often upregulated in cancer cells, making it an attractive target for cancer therapy.[1][2] Several studies have explored thiophene derivatives as potential LDHA inhibitors.
Data Presentation
| Compound Class | Specific Derivative Example | Docking Score (kcal/mol) | Experimental Data (IC50) | Reference |
| Thieno[2,3-d]pyrimidin-4(3H)-ones | 3-Substituted p-tolylthieno[2,3-d]pyrimidin-4(3H)-ones | -127 to -171 (MolDock Score) | Not specified in abstract | [3] |
| Tetrahydrobenzo[b]thiophene | Compound 1b | Not specified | 64.10 µg/mL | [4] |
| Alternative Inhibitor | ||||
| Oxamate | N/A | Not specified | 26 µM (dissociation constant) | [2] |
| ZINC20036549 | N/A | Low docking score (not quantified in abstract) | Not specified | [1] |
Experimental Protocols
Molecular Docking Protocol for LDHA:
A generalized protocol for docking studies with LDHA, based on common practices, is as follows:
-
Protein Preparation: The crystal structure of human LDHA is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed. Hydrogen atoms are added, and the protein is prepared using tools like the Protein Preparation Wizard in Schrödinger Suite or AutoDockTools.
-
Ligand Preparation: The 3D structures of the thiophene derivatives are generated. The ligands are then energetically minimized using a force field such as OPLS_2005 or MMFF94.
-
Grid Generation: A docking grid is defined around the active site of LDHA, typically centered on the binding site of the native ligand (e.g., pyruvate or NADH) or a known inhibitor.[2]
-
Docking Simulation: Molecular docking is performed using software like Glide (Schrödinger), AutoDock, or MOE (Molecular Operating Environment).[5] The software samples different conformations and orientations of the ligand within the active site.
-
Scoring and Analysis: The resulting poses are scored based on the software's scoring function (e.g., GlideScore, docking energy), which estimates the binding affinity. The poses with the best scores are analyzed for key interactions (hydrogen bonds, hydrophobic interactions) with the active site residues.[6]
Signaling Pathway and Experimental Workflow
References
- 1. Screening of novel inhibitors targeting lactate dehydrogenase A via four molecular docking strategies and dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis and Molecular Docking of New Thiophene Derivatives as Lactate Dehydrogenase-A Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis, Molecular Docking Study, and Cytotoxic Activity against MCF Cells of New Thiazole–Thiophene Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
Comparative Cross-Reactivity Analysis of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate Derivatives
A Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the biological activities of derivatives of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a core scaffold in a versatile class of 2-aminothiophene compounds. These derivatives have garnered significant attention in medicinal chemistry due to their wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[1] Understanding the cross-reactivity profile of these molecules—their activity against various biological targets—is crucial for lead optimization and identifying potential off-target effects in drug development.
Data Summary of Biological Activities
The following table summarizes the reported biological activities of various derivatives of the core 2-aminothiophene scaffold. This data is compiled from several studies and highlights the diverse potential of this chemical class.
| Derivative Class | Specific Compound/Modification | Biological Activity | Key Findings (Quantitative Data) | Reference |
| Fused 2-Aminothiophenes | Cycloocta[b]thiophene with 4'-OMe or 4'-Br indole substituents | Antileishmanial | IC50 values of 2.16 and 2.97 µM against promastigotes; 0.9 and 1.71 µM against axenic amastigotes. | [2] |
| N-Acylated Piperidinyl 2-Aminothiophenes | 2-aminoacetyl and 2-aminotrifluoroacetyl derivatives | Efflux Pump Inhibitors (Staphylococcus aureus) | Enhanced the activity of ciprofloxacin and erythromycin by 8- and 16-fold, respectively. | [3] |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate Derivatives | Varied substitutions on the phenyl ring | Antibacterial | MIC values determined against E. coli, P. vulgaris, B. subtilis, and S. aureus. (Specific values vary by derivative) | [4] |
| Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate Derivatives | N-substituted chloroacetanilides | Anticancer | Compound 8e showed growth inhibition at concentrations ranging from 0.411 to 2.8 μM across various cancer cell lines. | [5] |
| 3-Amino/Hydroxy/Methyl Thiophene-2-carboxamides | Derivatives with methoxy group substitution | Antibacterial | Amino derivative 7b showed high inhibition against P. aeruginosa (86.9%), S. aureus (83.3%), and B. subtilis (82.6%). | [6] |
| Cyanoacetylated 2-Aminothiophenes | 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide | Antioxidant, Antibacterial | 52.4% DPPH radical scavenging activity; significant zone of inhibition against E. coli. | [7] |
| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylates | 2-benzyl substituted derivative | Antiproliferative (Breast Cancer) | IC50 of 4.3 ± 0.11 µg/mL (0.013 µM) against MCF-7 cell line. | [8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays mentioned in the literature for evaluating the biological activity of 2-aminothiophene derivatives.
Antimicrobial Activity Assessment (Minimum Inhibitory Concentration - MIC)
This protocol is based on the serial dilution method to determine the minimum concentration of a compound that inhibits the visible growth of a microorganism.
-
Microorganisms: Bacterial strains such as Escherichia coli, Pseudomonas vulgaris, Bacillus subtilis, and Staphylococcus aureus are commonly used.[4]
-
Preparation of Inoculum: Bacterial cultures are grown in a suitable broth medium to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
Serial Dilution: The test compounds are dissolved in a solvent like DMSO and then serially diluted in a liquid growth medium in microtiter plates.
-
Inoculation: Each well is inoculated with the prepared bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: The MIC is visually determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[4] A positive control (medium with inoculum, no compound) and a negative control (medium only) are included.
In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as a measure of cell viability and proliferation.
-
Cell Lines: A panel of human cancer cell lines is used, for instance, representing different types of neoplasms.[5]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The synthesized derivatives are dissolved in DMSO and added to the wells at various concentrations. The cells are then incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of growth inhibition is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.[5]
Efflux Pump Inhibition Assay (Ethidium Bromide Accumulation)
This assay measures the ability of a compound to inhibit bacterial efflux pumps, which are proteins that expel antibiotics from the bacterial cell.
-
Bacterial Strain: A bacterial strain overexpressing specific efflux pumps, such as a resistant strain of Staphylococcus aureus, is used.[3]
-
Preparation of Cells: The bacteria are grown to the mid-logarithmic phase, harvested, and washed.
-
Assay: The cells are resuspended in a buffer containing glucose. The test compound is added, followed by the efflux pump substrate, ethidium bromide (EtBr).
-
Fluorescence Monitoring: The accumulation of EtBr inside the bacterial cells is monitored over time by measuring the increase in fluorescence using a spectrofluorometer. EtBr fluoresces more intensely when intercalated with DNA inside the cells.
-
Data Analysis: The rate of EtBr accumulation in the presence of the test compound is compared to that of a control (no compound). An increased rate and level of fluorescence indicate inhibition of the efflux pump.[3]
Visualizations
Signaling Pathway: Generic Kinase Inhibitor Action
Many small molecule anticancer agents function by inhibiting protein kinases involved in cell signaling pathways that control cell growth and proliferation. The diagram below illustrates a simplified generic pathway where a 2-aminothiophene derivative could act as a kinase inhibitor.
Caption: Simplified signaling cascade for cell proliferation and the inhibitory action of a thiophene derivative.
Experimental Workflow: Cross-Reactivity Screening
The following diagram outlines a typical workflow for screening a library of thiophene derivatives for cross-reactivity against a panel of biological targets.
Caption: Workflow for screening thiophene derivatives to identify lead compounds and assess cross-reactivity.
References
- 1. pnrjournal.com [pnrjournal.com]
- 2. 2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity [mdpi.com]
- 3. Synthesis and Evaluation of 2-Aminothiophene Derivatives as Staphylococcus aureus Efflux Pump Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]
- 6. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjpbcs.com [rjpbcs.com]
- 8. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines [mdpi.com]
Safety Operating Guide
Proper Disposal of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate: A Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate, a chemical compound utilized by researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
This compound, due to its cyano and thiophene functional groups, must be treated as hazardous waste.[1][2] Improper disposal can lead to the release of toxic substances, posing a significant risk to human health and the environment. This guide outlines the necessary steps for safe handling, storage, and disposal of this compound.
Hazard Profile and Personal Protective Equipment (PPE)
Mandatory Personal Protective Equipment (PPE) during handling and disposal:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Nitrile gloves (double-gloving is recommended).
-
Body Protection: A lab coat and, if there is a risk of splashing, a chemical-resistant apron.
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[3] If dust formation is possible, a NIOSH-approved respirator is necessary.
Quantitative Data Summary
The following table summarizes key hazard information based on related chemical compounds and general laboratory safety guidelines.
| Hazard Category | Description | Precautionary Measures |
| Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[2] Classified as "NITRILES, SOLID, TOXIC, N.O.S."[3] | Avoid creating dust.[3] Do not eat, drink, or smoke when handling. Wash hands thoroughly after handling.[3] |
| Reactivity | Reacts with strong acids to produce highly toxic hydrogen cyanide gas.[4][5] Incompatible with strong oxidizing agents. | Store away from acids and strong oxidizers.[6] |
| Environmental | Potentially harmful to aquatic life.[7] Do not empty into drains.[3] | Avoid release to the environment. |
Step-by-Step Disposal Protocol
The primary method for disposing of this compound is through an approved hazardous waste disposal program.[8]
Waste Segregation and Collection:
-
Solid Waste: Collect the solid chemical, along with any contaminated items (e.g., weigh boats, spatulas, gloves), in a dedicated, compatible, and clearly labeled hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, collect it in a separate, leak-proof container designated for liquid hazardous waste. Do not mix with other waste streams.[2]
-
Cyanide-Specific Waste: All waste containing this compound must be treated as cyanide waste. Store it in a dedicated container used only for cyanide waste.[4][5]
Labeling:
Properly label the waste container with the following information:
-
The words "HAZARDOUS WASTE "[9]
-
The full chemical name: "This compound "
-
The hazard classification: "TOXIC " and "CYANIDE-CONTAINING WASTE "
-
A warning: "DO NOT MIX WITH ACIDS "[5]
-
The date when the waste was first added to the container.
Storage:
-
Store the sealed waste container in a designated and secure Satellite Accumulation Area (SAA).[6][10]
-
The storage area must be cool, dry, and well-ventilated, away from heat, ignition sources, and incompatible materials, especially acids.[4][6]
-
Ensure that the container is kept closed at all times, except when adding waste.[6][8]
Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to arrange for pickup and disposal.[1][2]
-
Follow all institutional, local, state, and federal regulations for hazardous waste disposal.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial.
-
Evacuate and Alert: Immediately evacuate the area and notify nearby personnel and your supervisor.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
-
Containment: For small spills, use an inert absorbent material like vermiculite or sand. Do not use combustible materials.[1]
-
Decontamination:
-
For spills of cyanide-containing compounds, first, clean the contaminated surfaces with a pH 10 buffer solution.[4][5]
-
Follow this with a cleaning using a freshly prepared 10% bleach solution.[4][5]
-
All cleaning materials and contaminated absorbent must be collected and disposed of as cyanide-containing hazardous waste.[4]
-
-
Reporting: Report the spill to your EHS department.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. lsuhsc.edu [lsuhsc.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vumc.org [vumc.org]
- 9. benchchem.com [benchchem.com]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Personal protective equipment for handling Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate
For immediate use by researchers, scientists, and drug development professionals, this guide provides critical safety protocols and logistical information for handling Methyl 5-amino-4-cyano-3-methylthiophene-2-carboxylate (CAS 61320-65-8). Adherence to these procedures is essential for ensuring laboratory safety and proper disposal.
This compound is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[1] It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[1] The toxicological properties have not been fully investigated.[2] Therefore, cautious handling in accordance with this guidance is imperative.
Personal Protective Equipment (PPE) and Safety Measures
A comprehensive approach to personal protection is necessary to mitigate the risks associated with this compound. The following table summarizes the required PPE and safety measures.
| Protection Type | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (Nitrile, Neoprene, or Butyl rubber recommended). Double gloving is advised for extended contact. | Prevents skin contact, which can cause irritation and potential systemic toxicity.[1] Nitrile gloves offer good resistance to many chemicals, but for prolonged handling, more robust options like Butyl or Viton should be considered. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn when there is a risk of splashing. | Complies with OSHA's eye and face protection regulations (29 CFR 1910.133) or European Standard EN166 to prevent eye irritation from dust or splashes.[2][3] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes. Consider a chemical-resistant apron for larger quantities. | Minimizes the risk of accidental skin exposure.[1] |
| Respiratory Protection | Use in a well-ventilated area, preferably a chemical fume hood. If a fume hood is not available or if dust formation is likely, a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter (conforming to EN 143) is required. | Prevents inhalation of the compound, which can cause respiratory tract irritation.[1][2][3] |
| Engineering Controls | Work should be conducted in a chemical fume hood to ensure adequate ventilation. Eyewash stations and safety showers must be readily accessible. | Minimizes airborne concentrations of the chemical and provides immediate decontamination facilities in case of exposure.[3] |
Detailed Experimental Protocol: Safe Handling and Disposal
The following step-by-step protocol outlines the safe handling of this compound from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
Keep away from strong oxidizing agents.[3]
-
The designated storage area should be clearly labeled with the compound's identity and associated hazards.
2. Preparation for Use:
-
Before handling, ensure all required PPE is correctly worn.
-
Prepare the work area within a certified chemical fume hood.
-
Have all necessary equipment and reagents ready to minimize the duration of handling.
-
Ensure an appropriate waste container is available and clearly labeled.
3. Handling the Compound:
-
Avoid the formation of dust.[2] If the compound is a solid, handle it gently.
-
Weigh the required amount of the compound in the fume hood. Use a disposable weighing boat or clean glassware.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
-
Do not eat, drink, or smoke when using this product.[2]
4. In Case of a Spill:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2]
-
Clean the spill area with an appropriate solvent and then wash with soap and water.
-
For large spills, contact your institution's environmental health and safety department immediately.
5. First Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[2][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[2][3] Remove and wash contaminated clothing before reuse.[2]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2][3]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2]
6. Waste Disposal:
-
Dispose of all waste materials, including empty containers, in accordance with local, regional, and national hazardous waste regulations.[2]
-
The compound is classified for transport as a toxic solid, organic, n.o.s.[3]
-
Do not empty into drains.[2]
Operational Workflow
The following diagram illustrates the key procedural steps for the safe handling and disposal of this compound.
Caption: Workflow for safe handling of the specified chemical.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
